Allopurinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNXPDARWKPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | allopurinol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Allopurinol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022573 | |
| Record name | Allopurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |
| Record name | SID56424020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |
CAS No. |
315-30-0, 184789-03-5, 691008-24-9 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopurinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allopurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allopurinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOPURINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
greater than 662 °F (NTP, 1992), >300, 350 °C | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Allopurinol In Vitro Antioxidant Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro antioxidant activities of allopurinol. Primarily known as a xanthine oxidase inhibitor for the management of hyperuricemia and gout, this compound also possesses a multifaceted antioxidant profile. This document details the core mechanisms, experimental protocols for key assays, and a quantitative summary of its antioxidant capacity.
Core Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects through two primary pathways: an indirect mechanism via enzyme inhibition and a direct mechanism involving the scavenging of reactive oxygen species (ROS).
-
Indirect Antioxidant Activity: The principal mechanism is the inhibition of xanthine oxidase (XO). This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. In these reactions, molecular oxygen acts as an electron acceptor, leading to the production of superoxide radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). By inhibiting XO, this compound and its active metabolite, oxypurinol, significantly reduce the generation of these harmful ROS.[1][2]
-
Direct Antioxidant Activity: At higher concentrations, this compound and particularly its metabolite oxypurinol can directly scavenge potent free radicals.[3][4] This activity is distinct from its role in enzyme inhibition. Notably, they are effective scavengers of the highly reactive hydroxyl radical (•OH) and can react with other oxidants like hypochlorous acid.[5][6]
The following diagram illustrates the dual antioxidant roles of this compound.
Caption: Dual antioxidant mechanisms of this compound.
In Vitro Assay Methodologies and Quantitative Analysis
This section details the experimental protocols and summarizes the quantitative results for various assays used to characterize this compound's antioxidant activity.
Xanthine Oxidase (XO) Inhibition Assay
This assay directly measures this compound's primary, indirect antioxidant effect.
Principle: The assay quantifies the inhibition of xanthine oxidase by monitoring the rate of uric acid formation, which absorbs light at 295 nm. The reduction in the rate of increase in absorbance at this wavelength in the presence of an inhibitor is proportional to its inhibitory activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium dihydrogen phosphate buffer (pH 7.5).
-
Dissolve xanthine oxidase in the buffer to a final concentration of 0.57 mUnit/mL.
-
Prepare a stock solution of xanthine (substrate) in the buffer.
-
Prepare stock solutions of this compound (test inhibitor) and a positive control in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add the phosphate buffer, the xanthine oxidase solution, and varying concentrations of this compound (e.g., 0 to 1.25 µM).[7]
-
Incubate the mixture for 10 minutes at 25°C.[7]
-
Initiate the reaction by adding the xanthine substrate (e.g., concentrations ranging from 0.25 to 2.00 µM).[7]
-
Immediately measure the change in absorbance at 295 nm (ΔAbs295/min) using a UV-visible spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the xanthine oxidase activity.
-
For mechanism analysis, generate Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive).[7]
-
Caption: Workflow for the Xanthine Oxidase Inhibition Assay.
Quantitative Data: Xanthine Oxidase Inhibition
| Compound | IC₅₀ Value | Inhibition Constant (Ki) | Inhibition Type | Reference(s) |
| This compound | 2.84 ± 0.41 µM | 2.12 µM | Competitive | [7] |
| This compound | 24 ± 0.28 µg/mL | - | - | [8][9] |
| Oxypurinol | Potent Inhibitor | - | Pseudo-irreversible | [10][11] |
Note: Complete inhibition was observed in vitro at this compound concentrations ≥ 200 µM.[12]
Hydroxyl Radical (•OH) Scavenging Assay
This assay evaluates the direct scavenging capacity of this compound against one of the most reactive oxygen species.
Principle: The assay is based on the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), where generated hydroxyl radicals degrade a detector molecule, such as deoxyribose. The degradation products react with thiobarbituric acid (TBA) to form a pink chromogen. The antioxidant's ability to scavenge •OH radicals is measured by the decrease in the formation of this pink color.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare solutions of FeCl₃, EDTA, H₂O₂, L-ascorbic acid, and 2-deoxyribose in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA).
-
Prepare various concentrations of this compound.
-
-
Assay Procedure:
-
In a test tube, mix the FeCl₃, EDTA, H₂O₂, L-ascorbic acid, 2-deoxyribose, and the this compound sample.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding TCA and TBA solutions.
-
Heat the mixture in a water bath (e.g., at 95°C for 15 minutes) to develop the color.
-
Cool the tubes and measure the absorbance of the pink chromogen at 532 nm.
-
-
Data Analysis:
-
Calculate the percentage of hydroxyl radical scavenging activity.
-
Determine the reaction rate constant (k₂) for scavenging.
-
Quantitative Data: Hydroxyl Radical Scavenging
| Compound | Rate Constant (k₂) | Notes | Reference(s) |
| This compound | ~1 x 10⁹ M⁻¹s⁻¹ | Highly reactive scavenger. | [5][6] |
| Oxypurinol | ~4 x 10⁹ M⁻¹s⁻¹ | A better scavenger than this compound. | [5][6] |
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common assay to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: DPPH is a stable free radical with a deep purple color and strong absorbance at 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant's scavenging capacity.[13][14]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a working solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[13] The solution should be freshly prepared and protected from light.
-
Prepare various concentrations of the test sample (this compound) and a positive control (e.g., ascorbic acid, Trolox).
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a defined volume of the test sample or control.[14]
-
Add an equal volume of the DPPH working solution and mix thoroughly.[13]
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[13][15]
-
Measure the absorbance at 517 nm against a blank (solvent without DPPH).
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Plot the scavenging percentage against the sample concentration to determine the IC₅₀ value.
-
Caption: Principle of the DPPH Radical Scavenging Assay.
Quantitative Data: DPPH Radical Scavenging
| Compound | Activity | Concentration | Reference(s) |
| This compound | No significant activity | 500 µM | [7] |
| Ascorbic Acid | IC₅₀ = 33.16 ± 7.38 µM | - | [7] |
Note: The available evidence suggests this compound is not an effective DPPH radical scavenger, highlighting its specificity towards certain types of radicals like •OH.
Other Relevant In Vitro Assays
A summary of findings from other antioxidant assays is presented below.
Quantitative Data: Summary from Other Assays
| Assay | Compound | Finding / Result | Reference(s) |
| Lipid Peroxidation | This compound | Did not inhibit linolenic acid peroxidation in vitro (10-1000 µM). | [12] |
| Superoxide Scavenging | This compound | Primarily acts by inhibiting XO-mediated production of superoxide. Metabolism by XO can also produce some superoxide. | [11] |
| Nitric Oxide (NO) Activity | This compound | Improves NO bioavailability, likely by reducing superoxide that would otherwise degrade NO. | [16] |
| Hypochlorous Acid (HOCl) Scavenging | Oxypurinol | Reacts with and scavenges this myeloperoxidase-derived oxidant. | [5][6] |
Comprehensive Data Summary
This table consolidates the key quantitative findings on this compound and its metabolite, oxypurinol, from the various in vitro antioxidant assays.
| Assay Type | Compound | Key Metric | Value | Reference(s) |
| Xanthine Oxidase Inhibition | This compound | IC₅₀ | 2.84 ± 0.41 µM | [7] |
| This compound | Ki | 2.12 µM | [7] | |
| Oxypurinol | - | Potent Inhibitor | [10][11] | |
| Hydroxyl Radical Scavenging | This compound | Rate Constant (k₂) | ~1 x 10⁹ M⁻¹s⁻¹ | [5][6] |
| Oxypurinol | Rate Constant (k₂) | ~4 x 10⁹ M⁻¹s⁻¹ | [5][6] | |
| DPPH Scavenging | This compound | Activity at 500 µM | None Detected | [7] |
| Lipid Peroxidation | This compound | Inhibition | None Detected | [12] |
| HOCl Scavenging | Oxypurinol | Activity | Effective Scavenger | [5][6] |
Conclusion
The in vitro antioxidant profile of this compound is complex and primarily rooted in its potent inhibition of xanthine oxidase, which curtails the production of superoxide and hydrogen peroxide. This indirect mechanism is complemented by a dose-dependent, direct free radical scavenging activity, which is particularly effective against the highly damaging hydroxyl radical. Its major metabolite, oxypurinol, contributes significantly to this direct scavenging effect and is an even more potent hydroxyl radical scavenger. Conversely, this compound shows little to no activity in assays like DPPH and in vitro lipid peroxidation, indicating a degree of specificity in its antioxidant actions. This dual-mechanism profile underscores the therapeutic potential of this compound beyond urate-lowering, particularly in conditions associated with oxidative stress driven by xanthine oxidase activity and hydroxyl radical damage.
References
- 1. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Free radical scavenging and antioxidant activity of this compound and oxypurinol in experimental lens-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound and oxypurinol are hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and oxypurinol are hydroxyl radical scavengers. – ScienceOpen [scienceopen.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound: discrimination of antioxidant from enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. DPPH Radical Scavenging Assay [mdpi.com]
- 16. This compound and Nitric Oxide Activity in the Cerebral Circulation of Those With Diabetes: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Allopurinol in Ischemia-Reperfusion Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of allopurinol in ischemia-reperfusion injury (IRI). It synthesizes findings from preclinical and clinical studies, focusing on the molecular mechanisms, relevant signaling pathways, and quantitative outcomes. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Xanthine Oxidase Inhibition
Ischemia-reperfusion injury is a complex phenomenon characterized by the paradoxical exacerbation of cellular dysfunction and death following the restoration of blood flow to previously ischemic tissues. A key contributor to this pathology is the overproduction of reactive oxygen species (ROS). This compound, a structural analog of hypoxanthine, and its active metabolite, oxypurinol, are potent inhibitors of xanthine oxidase (XO), a critical enzyme in the purine catabolism pathway.[1][2][3]
During ischemia, the depletion of adenosine triphosphate (ATP) leads to the accumulation of its breakdown products, including hypoxanthine.[4] Concurrently, xanthine dehydrogenase is converted to xanthine oxidase.[5] Upon reperfusion, the reintroduction of molecular oxygen allows xanthine oxidase to catalyze the oxidation of hypoxanthine and xanthine, resulting in the production of uric acid and a burst of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[5][6] These ROS can subsequently lead to the formation of highly reactive hydroxyl radicals, which cause extensive cellular damage through lipid peroxidation, protein oxidation, and DNA damage.[7]
This compound competitively inhibits xanthine oxidase, thereby reducing the production of uric acid and, more importantly in the context of IRI, mitigating the burst of ROS upon reperfusion.[7][8]
Quantitative Data from Preclinical and Clinical Studies
The protective effects of this compound have been quantified in various models of ischemia-reperfusion injury. The following tables summarize key findings from these studies.
Table 1: Effects of this compound on Myocardial Infarct Size and Cardiac Function
| Animal Model | Dosing Regimen | Ischemia/Reperfusion Time | Key Findings | Reference |
| Canine | 25 mg/kg 18h before and 50 mg/kg 5 min before occlusion | 90 min / 6 h | Infarct size reduced from 40% to 22% of the area at risk. | [9] |
| Rat | - | - | Improved left ventricular dysfunction and decreased lactate dehydrogenase release. | [4] |
Table 2: Effects of this compound on Renal Injury Markers
| Animal Model | Dosing Regimen | Ischemia/Reperfusion Time | Key Findings | Reference |
| Rat | 50 mg/kg for 14 days (pre-treatment) | 30 min / 72 h | Significantly improved renal function and histological scores; reduced BUN and serum creatinine. | [9][10] |
| Rat | - | - | Attenuated increases in renal malondialdehyde and serum creatinine. | [11] |
| Rat | 50 mg/kg 1h before ischemia | 30 min / 24 h | Prevented increases in BUN and creatinine, and histological damage. | [1] |
Table 3: Effects of this compound on Biochemical Markers of Oxidative Stress and Apoptosis
| Animal Model/Tissue | Dosing Regimen | Key Findings | Reference |
| Rat Bladder | - | Reduced I/R-induced increases in plasma and bladder XO activity and malondialdehyde (MDA) levels. | [12] |
| Rat Kidney | 50 mg/kg for 14 days (pre-treatment) | Increased Superoxide Dismutase (SOD) and decreased Myeloperoxidase (MPO) levels. Reduced expression of caspase-3 and Bax, and increased Bcl-2 expression. | [10] |
| Rat Kidney | 50 mg/kg for 2 weeks (pre-treatment) | Reduced plasma MDA, increased plasma SOD. Lowered expression of Bax and Caspase-3, and increased Bcl-2. | [2] |
| Rabbit Intestine | 15 mg/kg before ischemia and 15 mg/kg before reperfusion | Showed the mildest mucosal lesions and the lowest MDA, SOD, and neopterin values compared to other administration timings. | [13] |
Table 4: this compound in Clinical Studies of Myocardial Ischemia-Reperfusion
| Study Population | Dosing Regimen | Key Findings | Reference |
| STEMI Patients | 600 mg loading dose before PCI | Improved Thrombolysis in Myocardial Infarction (TIMI) flow. No significant difference in troponin levels or ST-elevation regression. | [14][15][16] |
| NSTEMI Patients | 600 mg loading dose before coronary angiography | No significant effect on TIMI flow or hs-CRP levels. | [17] |
Experimental Protocols
The following sections detail common experimental methodologies employed in the cited studies on this compound and IRI.
Animal Models of Ischemia-Reperfusion Injury
-
Renal IRI: Typically involves unilateral or bilateral clamping of the renal artery and vein for a defined period (e.g., 30 minutes), followed by reperfusion. In some models, a contralateral nephrectomy is performed to simulate a solitary kidney.[1][9][11]
-
Myocardial IRI: Commonly induced by ligating a major coronary artery, such as the left circumflex coronary artery, for a period (e.g., 90 minutes), followed by the release of the ligature to allow reperfusion.[9]
-
Intestinal IRI: The superior mesenteric artery is occluded for a specific duration (e.g., 50 minutes), followed by reperfusion for a similar period.[13]
-
Bladder IRI: Involves clamping the bilateral common iliac arteries and the median sacral artery to induce bladder ischemia.[12]
This compound Administration
-
Pre-treatment/Preconditioning: this compound is often administered prior to the ischemic event. This can range from a single dose given minutes to hours before ischemia to a chronic regimen over several days or weeks.[1][9][10][13]
-
Dosage: Dosages in animal studies vary, with 50 mg/kg being a commonly used and effective dose.[1][9][10]
-
Route of Administration: Administration routes include intravenous, intraperitoneal, and oral (gavage).[9]
The following diagram illustrates a typical experimental workflow for an animal study investigating this compound in renal IRI.
Signaling Pathways Modulated by this compound in IRI
This compound's primary effect of reducing ROS production initiates a cascade of downstream effects on various signaling pathways involved in cell survival, apoptosis, and inflammation.
MAPK and Apoptosis Pathways
Reactive oxygen species are known activators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the pro-apoptotic c-Jun N-terminal kinase (JNK) and p38 MAPK, and the pro-survival Extracellular signal-regulated kinase (ERK).[12] In IRI, there is typically an increased activation of JNK and p38, and a decrease in ERK activity.[12]
Furthermore, ROS can trigger the intrinsic apoptosis pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][10][12] This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as Caspase-3, culminating in apoptosis.[2]
Studies have shown that this compound treatment can normalize these pathways by:
-
Reducing the activation of JNK and p38 MAPK. [12]
-
Increasing the activation of ERK. [12]
-
Increasing the expression of Bcl-2 and decreasing the expression of Bax, thereby restoring the Bcl-2/Bax ratio. [2][10][12]
Inflammatory Pathways
Ischemia-reperfusion injury is also characterized by a robust inflammatory response. This compound has been shown to mitigate this by downregulating key inflammatory mediators.
-
Tumor Necrosis Factor-alpha (TNF-α): this compound treatment has been found to decrease the levels of this pro-inflammatory cytokine in tissues subjected to IRI.[12]
-
High Mobility Group Box 1 (HMGB1): This protein acts as a damage-associated molecular pattern (DAMP) when released from necrotic cells, triggering inflammation. Pre-treatment with this compound has been shown to inhibit the expression of HMGB1 in renal IRI.[9][10]
Conclusion
The available evidence strongly supports a protective role for this compound in ischemia-reperfusion injury across various organ systems in preclinical models. Its primary mechanism of action, the inhibition of xanthine oxidase, effectively reduces the oxidative stress that is a key driver of cellular damage in IRI. This reduction in ROS has beneficial downstream effects on pro-apoptotic and inflammatory signaling pathways.
While clinical studies in the context of myocardial infarction have yielded mixed results, with some showing improved coronary blood flow, the overall benefit for major adverse cardiovascular events remains to be definitively established.[14][17] Nevertheless, the robust preclinical data suggest that this compound and other xanthine oxidase inhibitors remain a promising area of investigation for the prevention and treatment of ischemia-reperfusion injury. Future research should focus on optimizing dosing strategies, timing of administration, and identifying patient populations most likely to benefit from this therapeutic approach.
References
- 1. Effects of this compound and Apocynin on Renal Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pretreatment with this compound on the expression of Bax, Bcl-2 and Caspase-3 in kidney of ischemia-reperfusion injury rats [organtranspl.com]
- 3. This compound improves cardiac dysfunction after ischemia-reperfusion via reduction of oxidative stress in isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Oxidative Stress in Reperfusion following Myocardial Ischemia and Its Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species may cause myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Remote post-conditioning and this compound reduce ischemia-reperfusion injury in an infra-renal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound preconditioning attenuates renal ischemia/reperfusion injury by inhibiting HMGB1 expression in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Protective effect of this compound in the renal ischemia--reperfusion in uninephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Protects against Ischemia/Reperfusion-Induced Injury in Rat Urinary Bladders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of this compound's timing in the ischemia reperfusion injury of small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of this compound Pretreatment on Coronary Blood Flow and Revascularization Outcomes after Percutaneous Coronary Intervention in Acute STEMI Patients: A Randomized Double Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of this compound Pretreatment on Coronary Blood Flow and Revascularization Outcomes after Percutaneous Coronary Intervention in Acute STEMI Patients: A Randomized Double Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The Effect of High-dose this compound Pretreatment on Inflammatory Biomarkers and Post-revascularization Coronary Blood Flow in Non-STEMI Patients: A Randomized Double Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Protects against Ischemia/Reperfusion-Induced Injury in Rat Urinary Bladders - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Allopurinol In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol, a cornerstone in the management of hyperuricemia and gout, has long been recognized for its inhibitory action on xanthine oxidase. Emerging in-vitro evidence, however, illuminates a broader spectrum of anti-inflammatory activities that extend beyond its urate-lowering effects. This technical guide provides an in-depth exploration of the in-vitro anti-inflammatory properties of this compound, detailing its molecular mechanisms, experimental protocols for investigation, and quantitative data from key studies. The primary mechanisms discussed include the inhibition of xanthine oxidase, reduction of reactive oxygen species (ROS), modulation of T-cell activation and cytokine production, and its influence on critical inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed methodologies and a structured overview of the current understanding of this compound's anti-inflammatory potential in a laboratory setting.
Introduction
This compound is a structural isomer of hypoxanthine and its primary mechanism of action is the competitive inhibition of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1] The inhibition of this enzyme not only reduces the production of uric acid but also of reactive oxygen species (ROS), which are byproducts of the enzymatic reaction.[2][3] Oxidative stress, mediated by ROS, is a key driver of inflammation, and its attenuation by this compound is a significant component of its anti-inflammatory effects.[4][5]
Recent in-vitro studies have demonstrated that this compound's anti-inflammatory actions are multifaceted. It has been shown to directly impact immune cell function, including the reduction of T-cell activation and the production of pro-inflammatory cytokines.[6][7] Furthermore, this compound can modulate key intracellular signaling pathways that orchestrate the inflammatory response, notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome.[8][9] This guide will systematically investigate these properties, providing the necessary technical details to facilitate further research in this area.
Molecular Mechanisms of Anti-inflammation
Inhibition of Xanthine Oxidase and Reduction of Reactive Oxygen Species (ROS)
The catalytic activity of xanthine oxidase generates superoxide radicals and hydrogen peroxide, contributing to cellular oxidative stress.[2] this compound and its active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase, thereby limiting the biosynthesis of uric acid and the concurrent production of ROS.[1] In-vitro studies have confirmed that this compound effectively suppresses xanthine oxidase activity in a dose-dependent manner.[10] This reduction in ROS generation is a foundational aspect of this compound's anti-inflammatory effects, as ROS can act as second messengers to activate pro-inflammatory signaling pathways.[11]
dot
Modulation of T-Cell Activation and Cytokine Production
This compound has been demonstrated to directly influence T-cell function. In-vitro studies have shown that this compound can markedly decrease the frequency of IFN-γ and IL-2-producing T cells following both polyclonal and antigen-specific stimulation.[6] This is further supported by the observation that this compound attenuates the upregulation of the early activation marker CD69 on T cells.[6][7] By dampening T-cell activation and the secretion of key pro-inflammatory cytokines, this compound can curtail cell-mediated inflammatory responses.
dot
References
- 1. In vitro xanthine oxidase and albumin denaturation inhibition assay of Barringtonia racemosa L. and total phenolic content analysis for potential anti-inflammatory use in gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Beyond urate lowering: Analgesic and anti-inflammatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: discrimination of antioxidant from enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound modulates reactive oxygen species generation and Ca2+ overload in ischemia-reperfused heart and hypoxia-reoxygenated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Neuroprotective Effects of Allopurinol in Disease Models: A Technical Guide
Executive Summary: Allopurinol, a xanthine oxidase inhibitor traditionally used for hyperuricemia and gout, is gaining significant attention for its neuroprotective properties. Accumulating evidence from various preclinical disease models demonstrates its potential to mitigate neuronal damage through several key mechanisms, primarily by reducing oxidative stress and neuroinflammation. This technical guide provides an in-depth exploration of the mechanisms, experimental evidence, and key protocols related to the neuroprotective effects of this compound. It summarizes quantitative data from pivotal studies, details methodologies for researchers, and visualizes the underlying pathways, offering a comprehensive resource for scientists and drug development professionals investigating novel neuroprotective strategies.
Core Mechanisms of Neuroprotection
This compound's neuroprotective capacity stems from its multifaceted impact on pathological processes that follow a central nervous system (CNS) insult. While primarily known as a competitive inhibitor of xanthine oxidase (XO), its effects extend to modulating inflammation and apoptosis.
Inhibition of Xanthine Oxidase and Reduction of Oxidative Stress
The principal mechanism of this compound is the inhibition of xanthine oxidase, a key enzyme in the purine degradation pathway.[1] During events like ischemia-reperfusion, the breakdown of adenosine triphosphate (ATP) leads to an accumulation of hypoxanthine.[2] Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. This process utilizes molecular oxygen as an electron acceptor, generating significant amounts of reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[1][3] These cytotoxic free radicals induce lipid peroxidation, protein oxidation, and DNA damage, leading to secondary energy failure and cell death.[4]
This compound, and its active metabolite oxypurinol, block this enzymatic step, thereby drastically reducing the burst of ROS production during reperfusion.[1][5] This action is considered a primary contributor to its neuroprotective effects observed in models of stroke and perinatal asphyxia.[4][6]
Anti-Inflammatory Effects
Beyond suppressing oxidative stress, this compound exhibits significant anti-inflammatory properties. In animal models of neurodegeneration and stroke, this compound treatment has been shown to attenuate microglia infiltration and reduce the reactivation of astrocytes.[7] It can decrease the expression of pro-inflammatory cytokines and inflammatory adhesion molecules.[7][8] For instance, in a clinical study involving patients with recent ischemic stroke, high-dose this compound attenuated the rise in Intercellular Adhesion Molecule-1 (ICAM-1), a marker of inflammation and endothelial dysfunction.[9][10] By dampening the neuroinflammatory cascade, this compound helps to preserve the blood-brain barrier, reduce secondary brain injury, and prevent delayed neuronal death.[6]
Anti-Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical contributor to neuronal loss following ischemic and neurodegenerative insults. Evidence suggests that this compound can inhibit apoptotic pathways. In models of myocardial infarction and hypoxic injury, this compound treatment led to a decrease in the expression of key apoptotic mediators like Caspase-3 and Fas.[11] Studies in rodent models of Alzheimer's disease also noted decreased apoptotic changes in glial cells following this compound administration.[7] This anti-apoptotic effect is likely secondary to the reduction in oxidative stress and inflammation, which are potent triggers of apoptotic cascades.
Evidence from Preclinical and Clinical Disease Models
This compound's neuroprotective efficacy has been tested across a range of disease models, from acute ischemic injury to chronic neurodegeneration.
Perinatal Hypoxic-Ischemic Encephalopathy (HIE)
Animal models of HIE have provided some of the strongest evidence for this compound's benefits. Studies in neonatal rats show that pre-treatment with this compound significantly reduces cerebral edema, neuronal necrosis, and the overall extent of brain damage following a hypoxic-ischemic insult.[6][12][13] While human trials have been small and produced inconclusive results for severe HIE, subgroup analysis of moderately asphyxiated infants suggested a significant reduction in severe adverse outcomes with this compound treatment.[4][14][15]
| Model | Species | This compound Dose | Key Quantitative Outcomes | Reference |
| Perinatal Hypoxia-Ischemia | 7-day-old Rat Pups | 130-138 mg/kg | ↓ Cerebral water content (89.07% vs. 91.64% in controls); ↓ Infarction rate (15% vs. 71% in controls). | [12][13] |
| Moderate Perinatal Asphyxia | Human Neonates | 40 mg/kg | ↓ Severe adverse outcome (mortality or severe disability) (25% vs. 65% in controls). | [15] |
Ischemic Stroke
In rodent models of focal cerebral ischemia, this compound reduces brain infarction size.[9][16] Clinical studies in stroke patients have focused on safety and inflammatory markers. A randomized controlled trial demonstrated that a 300 mg daily dose of this compound was well-tolerated and significantly attenuated the post-stroke rise of the inflammatory marker ICAM-1.[9][10] However, another trial found no effect of this compound on the progression of white matter hyperintensities, a marker of small vessel disease.[17] Large observational studies suggest that long-term this compound use is associated with a lower risk of ischemic stroke.[18]
| Model | Species | This compound Dose | Key Quantitative Outcomes | Reference |
| Acute Ischemic Stroke | Human | 300 mg/day for 6 weeks | ↓ Uric acid by 0.14 mmol/L; Attenuated the rise in ICAM-1 (a decrease of 2.6 ng/mL vs. an increase of 51.2 ng/mL in placebo). | [9][10] |
| Cerebral Ischemia-Reperfusion | Diabetic & Non-Diabetic Rats | 15 and 30 mg/kg | ↓ Malondialdehyde (MDA) & Myeloperoxidase (MPO) levels; ↑ Superoxide Dismutase (SOD) & Catalase (CAT) levels. | [19] |
Neurodegenerative Diseases
The role of this compound in chronic neurodegenerative diseases like Alzheimer's (AD) and Parkinson's disease (PD) is an emerging area of research. In animal models of AD, this compound has been shown to improve memory, reduce neuronal oxidative damage, and dampen neuroinflammation.[2][7][20] Large, population-based studies have found that this compound use is associated with a 13-34% lower risk of developing AD, PD, or ALS.[7][21][22] These findings suggest a potential role for XO inhibition in modifying the progression of these diseases, although prospective clinical trials are needed.[21]
| Model | Species | This compound Dose | Key Quantitative Outcomes | Reference |
| STZ-induced Alzheimer's | Mice | Not specified | Mitigated cognitive decline in Morris Water Maze and passive avoidance tests; reduced biochemical and histopathological changes. | [2] |
| Manganese-induced Neurotoxicity | Rat | 300 mg/kg/day | Antagonized Mn-induced increases in dopamine metabolism, uric acid, and ascorbic acid oxidation. | [23] |
| Population-based study | Human | Varied | Associated with a mean 23% overall lower risk of developing AD, PD, or ALS. | [21][22] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section details common experimental methodologies used to evaluate the neuroprotective effects of this compound.
Perinatal Hypoxic-Ischemic Brain Injury Model (Rice-Vannucci)
This is the most widely used model for studying HIE in neonates.[12][13]
-
Animal Preparation: Seven-day-old rat pups are anesthetized (e.g., with isoflurane).
-
Carotid Artery Ligation: A midline cervical incision is made, and the right common carotid artery is isolated and permanently ligated with a surgical suture. The incision is then closed.
-
Recovery: Pups are returned to their dam for a 1-2 hour recovery period.
-
Drug Administration: Pups are administered this compound (e.g., 130-138 mg/kg, intraperitoneally) or a vehicle (saline) 30-45 minutes before hypoxia.
-
Hypoxic Insult: Pups are placed in a temperature-controlled chamber and exposed to a humidified hypoxic gas mixture (8% oxygen, balance nitrogen) for a duration of 1.5 to 3.5 hours.
-
Post-Hypoxia Recovery: Pups are returned to their dam.
-
Endpoint Analysis: At various time points (e.g., 42 hours or >30 days), animals are sacrificed. Brains are harvested for analysis of cerebral water content (edema) or for neuropathological examination (e.g., H&E staining) to score the extent of brain damage and determine the presence of infarction.[12][13]
Assessment of Apoptosis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[11]
-
Tissue Preparation: Brain tissue is fixed (e.g., in 4% paraformaldehyde), paraffin-embedded, and sectioned.
-
Permeabilization: Sections are treated with proteinase K to allow antibody access to the cell nucleus.
-
Labeling: Sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT adds the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: An anti-fluorescein antibody conjugated to an enzyme (e.g., peroxidase) is applied, followed by a substrate (e.g., DAB) that produces a colored precipitate.
-
Quantification: Apoptotic cells (e.g., TUNEL-positive brown nuclei) are visualized by microscopy and quantified. The Apoptotic Index (AI) can be calculated as the number of apoptotic cells per a defined area or number of tubules.[11][24]
Measurement of Oxidative Stress Markers
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer on ice.
-
Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay. The homogenate is reacted with thiobarbituric acid at high temperature and acidity to form a pink-colored complex, which is quantified spectrophotometrically.[19]
-
Antioxidant Enzyme Activity: The activity of endogenous antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) is measured using commercial assay kits, typically based on colorimetric reactions where the enzyme's activity inhibits the formation of a colored product.[19]
Limitations and Future Directions
Despite promising preclinical data, the translation of this compound into a mainstream neuroprotective therapy faces challenges. Clinical trials in perinatal HIE have been small and yielded inconclusive results, highlighting the need for larger, well-powered studies.[4][14] Furthermore, some studies suggest that the expression of xanthine oxidase in the brain is relatively low, questioning whether XO inhibition is the sole or even primary neuroprotective mechanism in certain conditions.[5][8][25] The direct free-radical scavenging properties of this compound may also play a significant role.[8]
Future research should focus on:
-
Large-scale Clinical Trials: Well-designed randomized controlled trials are needed to definitively assess the efficacy of this compound in stroke, HIE, and as a disease-modifying agent in neurodegenerative diseases.
-
Combination Therapies: Investigating this compound as an adjunct to other neuroprotective strategies, such as therapeutic hypothermia in HIE, could yield synergistic effects.[26]
-
Dose-Response Studies: Optimizing the dosage and timing of administration is crucial for maximizing therapeutic benefit while minimizing potential side effects.
-
Mechanism Elucidation: Further studies are required to fully understand the relative contributions of XO inhibition, direct antioxidant effects, and anti-inflammatory actions to this compound's neuroprotective profile.
Conclusion
This compound presents a compelling case as a repurposed drug candidate for neuroprotection. Its well-established safety profile and multimodal mechanism of action—targeting the critical intersection of oxidative stress, inflammation, and apoptosis—make it an attractive therapeutic option. While preclinical evidence is strong across various models of acute and chronic neurological disease, rigorous clinical validation is the necessary next step to translate this potential into tangible benefits for patients. The existing body of research provides a solid foundation and a clear roadmap for the continued exploration of this compound in the fight against neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring potential of this compound in Dementia of Alzheimer’s type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for preventing mortality and morbidity in newborn infants with hypoxic‐ischaemic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Neuronal Protective Effects of Xanthine Oxidoreductase Inhibitors on Severe Whole-brain Ischemia in Mouse Model and Analysis of Xanthine Oxidoreductase Activity in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. Beyond urate lowering: neuroprotective potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Xanthine Oxidoreductase Inhibitors on Oxidative Stress Markers following Global Brain Ischemia Reperfusion Injury in C57BL/6 Mice | PLOS One [journals.plos.org]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound use yields potentially beneficial effects on inflammatory indices in those with recent ischemic stroke: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on cardiomyocyte apoptosis in rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction of perinatal hypoxic-ischemic brain damage with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. This compound for preventing mortality and morbidity in newborn infants with hypoxic-ischaemic encephalopathy | Cochrane [cochrane.org]
- 15. Long-term neuroprotective effects of this compound after moderate perinatal asphyxia: follow-up of two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. No Reduction in WMH Progression With this compound After Stroke [medscape.com]
- 18. This compound and the risk of stroke in older adults receiving medicare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. europeanreview.org [europeanreview.org]
- 20. sciencescholar.us [sciencescholar.us]
- 21. neurologytoday.aan.com [neurologytoday.aan.com]
- 22. barrowneuro.org [barrowneuro.org]
- 23. This compound protects against manganese-induced oxidative stress in the striatum and in the brainstem of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of this compound on germ cell apoptosis following testicular ischemia-reperfusion injury in a rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of neuronal protective effects of xanthine oxidoreductase inhibitors on severe whole-brain ischemia in mouse model and analysis of xanthine oxidoreductase activity in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dspace.library.uu.nl [dspace.library.uu.nl]
Allopurinol as a Xanthine Oxidase Inhibitor: A Technical Guide for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of allopurinol's role as a xanthine oxidase inhibitor, with a focus on its application in enzymatic assays. This document details the mechanism of action, experimental protocols, and quantitative data to support researchers in the fields of biochemistry, pharmacology, and drug development.
Introduction: The Role of Xanthine Oxidase and the Mechanism of this compound
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a condition associated with gout and other health issues.[2] this compound, a structural analog of hypoxanthine, is a widely used medication for managing hyperuricemia.[3][4]
This compound functions as a competitive inhibitor of xanthine oxidase.[5][6] It binds to the active site of the enzyme, preventing the natural substrate from binding.[6] Furthermore, this compound is itself metabolized by xanthine oxidase to form oxypurinol (or alloxanthine).[2][4][5] Oxypurinol is a more potent, non-competitive (or mixed-type) inhibitor of the enzyme with a longer half-life, contributing significantly to the therapeutic effect of this compound.[2][5] This dual mechanism of action, involving both the parent drug and its metabolite, makes this compound a highly effective inhibitor of uric acid production.[4]
Quantitative Inhibition Data
The inhibitory potency of this compound and its active metabolite, oxypurinol, against xanthine oxidase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate the efficacy of an inhibitor. The following table summarizes quantitative data from various enzymatic assays.
| Inhibitor | Substrate | IC50 | Ki | Assay Conditions | Reference |
| This compound | Xanthine | 0.82 µM | - | In vitro spectrophotometric assay | [7] |
| This compound | Hypoxanthine | 0.13 µg/mL | - | In vitro spectrophotometric assay | [3] |
| This compound | Xanthine | 0.11 µg/mL | - | In vitro spectrophotometric assay | [3] |
| This compound | Xanthine | 14.67 µM | - | In vitro spectrophotometric assay | [8] |
| This compound | Xanthine | 2.84 ± 0.41 µM | 2.12 µM (Competitive) | In vitro spectrophotometric assay | [9] |
| Oxypurinol | Xanthine | - | 6.35 ± 0.96 µM (Competitive) | In vitro kinetic analysis with XO | |
| Oxypurinol | Xanthine | - | 4.60 ± 0.87 µM (Competitive) | In vitro kinetic analysis with XDH | |
| Oxypurinol | Hypoxanthine | - | 3.15 ± 0.22 µM (Competitive) | In vitro kinetic analysis with XDH | |
| Oxypurinol | Xanthine | - | 1.65 ± 0.24 µM (Competitive) | In vitro kinetic analysis with XOR and PMS | |
| Oxypurinol | Hypoxanthine | - | 1.29 ± 0.14 µM (Competitive) | In vitro kinetic analysis with XOR and PMS |
Experimental Protocols for Xanthine Oxidase Inhibition Assay
The most common method for determining xanthine oxidase activity and its inhibition by this compound is a spectrophotometric assay. This assay measures the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
This compound (inhibitor)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Spectrophotometer (UV-Vis)
-
96-well microplates or quartz cuvettes
Preparation of Solutions
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water and adjusting the pH to 7.5.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized to yield a linear rate of uric acid formation for at least 5-10 minutes. A typical concentration is 0.05-0.2 units/mL.
-
Xanthine Solution: Prepare a stock solution of xanthine in the buffer. The final substrate concentration should be around its Km value or as required by the specific experimental design. A common concentration is 50-150 µM.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the inhibition assay.
Spectrophotometric Assay Protocol
-
Assay Mixture Preparation: In a 96-well plate or cuvette, prepare the following reaction mixtures:
-
Control (No Inhibitor): Add buffer, xanthine oxidase solution, and xanthine solution.
-
Inhibitor Wells: Add buffer, xanthine oxidase solution, and the desired concentration of this compound working solution.
-
Blank: Add buffer and xanthine solution (without the enzyme) to correct for any background absorbance.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor (or buffer for the control) at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes) to allow for binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the xanthine solution to all wells.
-
Measurement: Immediately measure the absorbance at 290 nm (or 295 nm) at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a spectrophotometer.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for the control and each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizing Key Processes
To better understand the biochemical and experimental context of this compound's action, the following diagrams illustrate the purine metabolism pathway and the workflow of a typical xanthine oxidase inhibition assay.
Caption: Purine metabolism pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a xanthine oxidase inhibition assay.
Conclusion
This compound remains a cornerstone in the management of hyperuricemia due to its effective inhibition of xanthine oxidase. Understanding the nuances of its mechanism, including the role of its active metabolite oxypurinol, is crucial for both clinical application and further research. The provided experimental protocols and quantitative data serve as a valuable resource for scientists and researchers investigating xanthine oxidase inhibition and developing novel therapeutic agents. The detailed methodologies and clear visualizations aim to facilitate the design and execution of robust and reproducible enzymatic assays.
References
- 1. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 7. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. uspnf.com [uspnf.com]
A Technical Guide to the Uric Acid-Independent Effects of Allopurinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pleiotropic effects of allopurinol that are independent of its primary function as a urate-lowering agent. While renowned for its role in managing gout by inhibiting xanthine oxidase (XO) and thereby reducing uric acid synthesis, a substantial body of evidence reveals that this compound and its active metabolite, oxypurinol, exert significant influence over various physiological and pathological processes through mechanisms unrelated to serum urate levels.[1][2] These effects primarily revolve around the reduction of oxidative stress, improvement of endothelial function, and modulation of inflammatory pathways.
Core Uric Acid-Independent Mechanisms
This compound's effects beyond urate reduction stem directly from its core mechanism: the inhibition of xanthine oxidase. This enzyme is a critical source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[3][4] By inhibiting XO, this compound curtails ROS production, which in turn mediates its antioxidant, vascular, and anti-inflammatory properties.[5][6]
1.1. Reduction of Oxidative Stress
Xanthine oxidase generates ROS during the conversion of hypoxanthine to xanthine and xanthine to uric acid.[7] In various pathological states, including cardiovascular diseases, the activity of XO is upregulated, leading to increased oxidative stress. This compound directly mitigates this by blocking the enzyme, an effect that is independent of the subsequent reduction in uric acid.[3] In fact, studies have demonstrated that high-dose this compound can act as a free radical scavenger.[8] This reduction in oxidative burden is a cornerstone of its non-urate-lowering benefits.[3]
1.2. Improvement of Endothelial Function
1.3. Anti-inflammatory Properties
Recent research has highlighted the anti-inflammatory properties of this compound.[6][12] The mechanisms are thought to involve the reduction of ROS, which are themselves pro-inflammatory, and the modulation of specific inflammatory pathways. For instance, this compound has been suggested to decrease the activation of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome and reduce the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[6]
1.4. Alteration of Purine and Pyrimidine Metabolism
Beyond blocking the final two steps of purine catabolism, this compound and its metabolites can influence nucleotide metabolism more broadly. The accumulation of hypoxanthine and xanthine can lead to increased reutilization of these purines for nucleotide synthesis via the salvage pathway, which may in turn cause feedback inhibition of de novo purine synthesis.[13] Additionally, this compound can impact pyrimidine metabolism. Its ribonucleotide metabolites are potent inhibitors of orotidylic decarboxylase, an enzyme in the pyrimidine synthesis pathway.[14][15] This inhibition leads to a characteristic increase in the urinary excretion of orotic acid and orotidine.[14][15]
Quantitative Data on Uric Acid-Independent Effects
The following tables summarize key quantitative findings from clinical studies investigating the non-urate-lowering effects of this compound.
Table 1: Effects of this compound on Endothelial Function
| Study Population | This compound Dose | Outcome Measure | Result | Citation(s) |
|---|---|---|---|---|
| Chronic Heart Failure | 300 mg/day | Forearm Blood Flow (FBF) response to Acetylcholine | 181% increase with this compound vs. 120% with placebo | [10] |
| Chronic Heart Failure | 600 mg/day | FBF response to Acetylcholine (% change) | 240.31% with this compound vs. 73.96% with placebo | [9] |
| Chronic Kidney Disease | 100 mg/day | Reflection Index (RI) | Significant improvement (data not specified) | [11] |
| Meta-analysis (CHF, CKD) | Various | Standardized Mean Difference in Endothelial Function | Significant improvement in CHF and CKD patients |[5] |
Table 2: Effects of this compound on Markers of Oxidative Stress
| Study Population | This compound Dose | Outcome Measure | Result | Citation(s) |
|---|---|---|---|---|
| Chronic Heart Failure | 300 mg/day | Plasma Malondialdehyde (MDA) | 346 nmol/L with this compound vs. 461 nmol/L with placebo | [10] |
| Chronic Kidney Disease | 100 mg/day | Serum Malondialdehyde (MDA) | Reduction from 108 nmol/L to 87 nmol/L | [11] |
| Intense Exercise (Horses) | Not specified | Plasma Lipid Hydroperoxides | Reduced from 492.7 µM (control) to 217.5 µM (this compound) | [16][17] |
| Intense Exercise (Horses) | Not specified | Oxidised Glutathione (GSSG) | Reduced from 87.2 µM (control) to 63.8 µM (this compound) |[16][17] |
Note: While many studies demonstrate these mechanistic benefits, the large-scale ALL-HEART clinical trial found that this compound did not improve cardiovascular outcomes in patients with ischemic heart disease but without gout.[18][19]
Key Experimental Protocols
3.1. Assessment of Endothelial Function: Forearm Venous Occlusion Plethysmography
This technique is a standard method for evaluating endothelial function in vivo.[9]
-
Catheterization: A brachial artery is cannulated for the infusion of vasoactive agents. An antecubital vein in the same arm is cannulated for blood sampling.
-
Plethysmography Setup: Strain gauges are placed around both forearms to measure changes in circumference, which reflect changes in blood flow.
-
Drug Infusion: Saline is infused as a baseline, followed by incremental doses of an endothelium-dependent vasodilator (e.g., Acetylcholine) and an endothelium-independent vasodilator (e.g., Sodium Nitroprusside).
-
Blood Flow Measurement: During infusions, cuffs on the upper arms are inflated to above venous pressure to occlude venous outflow, while wrist cuffs are inflated to suprasystolic pressure to exclude hand circulation. The rate of increase in forearm volume, measured by the strain gauges, determines forearm blood flow (FBF), typically expressed in mL/min per 100 mL of forearm tissue.
-
Data Analysis: The change in FBF in response to acetylcholine reflects endothelium-dependent vasodilation, while the response to sodium nitroprusside assesses the underlying vascular smooth muscle response.
3.2. Measurement of Oxidative Stress: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
This assay is a widely used method to estimate lipid peroxidation.[20]
-
Sample Preparation: Plasma or tissue homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: The mixture is heated (e.g., at 95°C for 60 minutes) to allow MDA present in the sample to react with TBA.
-
Reaction Product: The reaction forms a pink-colored MDA-TBA adduct.
-
Quantification: After cooling, the absorbance of the solution is measured spectrophotometrically, typically at 532 nm.
-
Standardization: The concentration of MDA is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.
3.3. Measurement of Inflammatory Markers: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common technique for quantifying specific proteins like cytokines (e.g., TNF-α) or C-reactive protein (CRP).[21][22]
-
Plate Coating: A microplate is coated with a capture antibody specific to the inflammatory marker of interest.
-
Sample Addition: The sample (e.g., patient serum) is added to the wells. If the target protein is present, it binds to the capture antibody.
-
Detection Antibody: A second, detection antibody (also specific to the target protein but binding to a different epitope) is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., a color change).
-
Quantification: The intensity of the signal is measured using a plate reader. The concentration of the inflammatory marker is calculated based on a standard curve run in parallel.
Visualizations: Pathways and Workflows
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and endothelial function: A systematic review with meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond urate lowering: Analgesic and anti-inflammatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine metabolism - Wikipedia [en.wikipedia.org]
- 8. Free radical scavenging and antioxidant activity of this compound and oxypurinol in experimental lens-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the Anti-inflammatory Effect of this compound on the Prevention of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound: alteration in pyrimidine metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [The influence of this compound on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on the formation of reactive oxygen species during intense exercise in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. madbarn.com [madbarn.com]
- 18. ALL-HEART: Gout Drug this compound No Help in CV Prevention | tctmd.com [tctmd.com]
- 19. Scientific summary - this compound and cardiovascular outcomes in patients with ischaemic heart disease: the ALL-HEART RCT and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biomere.com [biomere.com]
- 22. Inflammatory Markers | Choose the Right Test [arupconsult.com]
The Potential of Allopurinol in Metabolic Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin resistance, hypertension, dyslipidemia, and central obesity, represents a significant global health challenge. Emerging research has illuminated the pivotal role of hyperuricemia and its upstream driver, xanthine oxidase, in the pathophysiology of this complex disorder. Allopurinol, a well-established xanthine oxidase inhibitor, is gaining considerable attention as a potential therapeutic agent for metabolic syndrome beyond its traditional use in gout management. This technical guide synthesizes the current evidence on the utility of this compound in metabolic syndrome research, detailing its mechanisms of action, summarizing key experimental findings, and providing insights into relevant signaling pathways and experimental protocols.
Introduction: The Uric Acid-Metabolic Syndrome Axis
Elevated serum uric acid, or hyperuricemia, is increasingly recognized not merely as a comorbidity but as a potential causal factor in the development and progression of metabolic syndrome.[1][2] The enzyme xanthine oxidase (XO) is central to this process, catalyzing the conversion of hypoxanthine to xanthine and then to uric acid.[3][4] This reaction not only produces uric acid but also generates reactive oxygen species (ROS), contributing significantly to the oxidative stress and chronic low-grade inflammation that characterize metabolic syndrome.[5][6][7] this compound, by inhibiting xanthine oxidase, targets both uric acid production and ROS generation, offering a dual mechanism to counteract the pathological processes of metabolic syndrome.[4][8]
Mechanism of Action of this compound in Metabolic Syndrome
This compound's therapeutic potential in metabolic syndrome stems from its direct inhibition of xanthine oxidase. This action leads to a cascade of beneficial downstream effects:
-
Reduction of Uric Acid Levels: By blocking the terminal steps of purine metabolism, this compound effectively lowers serum and tissue concentrations of uric acid.[1][9]
-
Attenuation of Oxidative Stress: The inhibition of xanthine oxidase significantly reduces the production of superoxide and hydrogen peroxide, thereby mitigating cellular and systemic oxidative stress.[5][6] This is evidenced by reductions in markers of oxidative stress such as malondialdehyde.[10]
-
Improvement of Endothelial Function: this compound has been shown to enhance endothelial function, a critical factor in vascular health that is often impaired in metabolic syndrome.[10][11][12] This is likely mediated by the reduction in oxidative stress and increased bioavailability of nitric oxide.
-
Modulation of Inflammatory Pathways: Uric acid can act as a danger-associated molecular pattern (DAMP), activating inflammatory pathways such as the NLRP3 inflammasome.[13][14] By lowering uric acid, this compound can suppress this pro-inflammatory signaling.[13]
-
Impact on the Renin-Angiotensin System (RAAS): Hyperuricemia has been linked to the activation of the RAAS, a key regulator of blood pressure.[15] this compound has been shown to reduce levels of angiotensin II and its receptor, contributing to its antihypertensive effects.[15]
Preclinical and Clinical Evidence: Quantitative Data
Numerous studies in both animal models and human subjects have investigated the effects of this compound on various components of metabolic syndrome. The following tables summarize the key quantitative findings from this research.
Table 1: Effects of this compound on Markers of Insulin Resistance and Glycemic Control
| Study Population | Intervention | Duration | Fasting Glucose | Fasting Insulin | HOMA-IR | Reference(s) |
| Asymptomatic Hyperuricemic Subjects | This compound | 3 months | Improved | Improved | Improved | [1][9] |
| Nondiabetic Minahasan Male Subjects | This compound (300 mg/day) | 3 months | No significant change | No significant change | Trend of increase | [16] |
| Fructose-Fed Rats | This compound | 20 weeks | - | Prevented hyperinsulinemia | Prevented insulin resistance | [17] |
Table 2: Effects of this compound on Endothelial Function and Blood Pressure
| Study Population | Intervention | Duration | Flow-Mediated Dilation (FMD) | Systolic Blood Pressure (SBP) | Diastolic Blood Pressure (DBP) | Reference(s) |
| Metabolic Syndrome Patients | This compound | 1 month | Increased from 8.0% to 11.8% | - | - | [10] |
| Asymptomatic Hyperuricemic Subjects | This compound | 7 months | Increased | Decreased | No significant improvement | [11] |
| Meta-analysis of 10 clinical studies (738 participants) | This compound | ~6.2 months | - | Decreased by 3.3 mmHg | Decreased by 1.3 mmHg | [18] |
| High Fructose, High Salt, High Fat-Fed Rats | This compound (20 mg/kg/day) | 4 weeks | - | Decreased from 85.5 mmHg to control levels | - | [15] |
Table 3: Effects of this compound on Inflammatory and Oxidative Stress Markers
| Study Population | Intervention | Duration | hs-CRP | Myeloperoxidase | Malondialdehyde | Reference(s) |
| Asymptomatic Hyperuricemic Subjects | This compound | 3 months | Reduced | - | - | [1][9] |
| Metabolic Syndrome Patients | This compound | 1 month | No significant change | Reduced from 56.1 ng/ml to 44.4 ng/ml | Significantly reduced | [10] |
| High Fructose, High Salt, High Fat-Fed Rats | This compound (20 mg/kg/day) | 4 weeks | Suppressed low-grade inflammation | - | - | [15] |
Table 4: Effects of this compound on Non-Alcoholic Fatty Liver Disease (NAFLD)
| Study Population | Intervention | Duration | Liver Histopathological Score | Hepatic IL-1 Immunoexpression | Hepatic IL-2 Immunoexpression | Reference(s) |
| Fructose-Induced NAFLD Rats | This compound | 4 weeks | Decreased from 5.45 to 2.13 | Decreased from 12.85 to 5.76 | Decreased from 56.23 to 8.55 | [19][20][21] |
Key Signaling Pathways
The beneficial effects of this compound in metabolic syndrome are mediated through its influence on several critical signaling pathways.
Xanthine Oxidase-Mediated Oxidative Stress Pathway
This compound directly targets xanthine oxidase, the final enzyme in the purine catabolism pathway, which generates uric acid and ROS.
Caption: this compound inhibits Xanthine Oxidase, reducing uric acid and ROS production.
Uric Acid and the NLRP3 Inflammasome Pathway
Uric acid crystals can act as an endogenous danger signal, triggering the assembly and activation of the NLRP3 inflammasome, a key driver of inflammation in metabolic diseases.
Caption: this compound's reduction of uric acid can prevent NLRP3 inflammasome activation.
Hyperuricemia and the Renin-Angiotensin System (RAAS) Pathway
Elevated uric acid levels have been shown to stimulate the RAAS, contributing to hypertension, a key component of metabolic syndrome.
Caption: this compound may lower blood pressure by mitigating uric acid-induced RAAS activation.
Experimental Protocols
Fructose-Induced Metabolic Syndrome in Rats
This is a widely used preclinical model to study the effects of this compound on metabolic syndrome.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[15][19][22]
-
Induction of Metabolic Syndrome: A high-fructose diet is administered for a period of 8-12 weeks. This is commonly achieved by providing 10-30% fructose in the drinking water.[15][19] Some protocols also include a high-fat and high-salt diet to exacerbate the phenotype.[15]
-
This compound Administration: this compound is administered orally, often via gavage, at doses ranging from 5-100 mg/kg/day.[20][22] The treatment period can vary, often overlapping with the fructose diet for a specified duration (e.g., the last 4 weeks of an 8-week fructose diet).[19][20]
-
Outcome Measures:
-
Metabolic Parameters: Fasting blood glucose, insulin, triglycerides, and uric acid levels are measured from blood samples. HOMA-IR is calculated to assess insulin resistance.
-
Cardiovascular Parameters: Blood pressure is measured using tail-cuff plethysmography.
-
Hepatic Analysis: Livers are harvested for histopathological examination (H&E staining) to assess steatosis and inflammation.[19][20] Immunohistochemistry for inflammatory markers (e.g., IL-1, IL-2) can also be performed.[19][20][21]
-
Human Clinical Trials
Clinical studies are crucial for validating the preclinical findings and assessing the therapeutic potential of this compound in patients with metabolic syndrome.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[10][23]
-
Participant Population: Subjects with metabolic syndrome, asymptomatic hyperuricemia, or those at high cardiovascular risk are recruited.[10][11][24]
-
Intervention: this compound is typically administered orally at doses ranging from 200-600 mg/day.[23][24] The duration of treatment can range from one month to several years.[10][25]
-
Key Assessments:
-
Endothelial Function: Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[10][11]
-
Biochemical Markers: Blood samples are collected at baseline and follow-up to measure serum uric acid, fasting glucose, insulin, lipid profile (total cholesterol, LDL, HDL, triglycerides), and inflammatory markers (e.g., hs-CRP, myeloperoxidase).[1][10][24]
-
Blood Pressure: Seated blood pressure is measured at regular intervals.[24]
-
Insulin Resistance: HOMA-IR is calculated from fasting glucose and insulin levels.[1][24]
-
Caption: General experimental workflows for preclinical and clinical studies of this compound.
Future Directions and Conclusion
The existing body of evidence strongly supports the continued investigation of this compound as a therapeutic agent for metabolic syndrome. Its ability to target the fundamental mechanisms of uric acid production and oxidative stress makes it a compelling candidate for drug development and repurposing efforts. Future research should focus on larger, long-term clinical trials to definitively establish the efficacy and safety of this compound in improving cardiovascular outcomes in patients with metabolic syndrome. Furthermore, a deeper understanding of the intricate molecular pathways modulated by this compound will be crucial for identifying patient populations most likely to benefit from this therapeutic approach and for the development of novel, more targeted interventions.
References
- 1. Lowering Uric Acid With this compound Improves Insulin Resistance and Systemic Inflammation in Asymptomatic Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Metabolic syndrome and cancer risk: The role of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the role of xanthine oxidase and aldehyde oxidase in metabolic dysfunction-associated steatotic liver disease (MASLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of Elevated Serum Uric Acid with the Components of Metabolic Syndrome and Oxidative Stress in Abdominal Obesity Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound improves endothelial function and reduces oxidant-inflammatory enzyme of myeloperoxidase in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Randomized Study of this compound on Endothelial Function and Estimated Glomular Filtration Rate in Asymptomatic Hyperuricemic Subjects with Normal Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and endothelial function: A systematic review with meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, quercetin and rutin ameliorate renal NLRP3 inflammasome activation and lipid accumulation in fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nlrp3-inflammasome-in-metabolic-syndrome - Ask this paper | Bohrium [bohrium.com]
- 15. This compound alleviates hypertension and proteinuria in high fructose, high salt and high fat induced model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of this compound on Blood Pressure: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abstracts.eurospe.org [abstracts.eurospe.org]
- 20. THE THERAPEUTIC EFFECT OF this compound IN FATTY LIVER DISEASE IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. THE THERAPEUTIC EFFECT OF this compound IN FATTY LIVER DISEASE IN RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Ameliorates High Fructose Diet-Induced Metabolic Syndrome via up-regulation of Adiponectin Receptors and Heme oxygenase-1 Expressions in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 23. Randomised, double-blind, placebo-controlled study evaluating the effect of this compound on the risk of cardiovascular events in patients with high and very high cardiovascular risk, including the presence of long-COVID-19 syndrome: the ALL-VASCOR study p… | BMJ Open [bmjopen.bmj.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. A Multicenter Clinical Trial of this compound to Prevent Kidney Function Loss in Type 1 Diabetes | Clinical Research Trial Listing [centerwatch.com]
Allopurinol's Impact on HIF-1α Protein Expression in HUVEC Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of allopurinol on Hypoxia-Inducible Factor-1α (HIF-1α) protein expression in Human Umbilical Vein Endothelial Cells (HUVEC). It consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and illustrates the underlying biological pathways and workflows.
Executive Summary
This compound, a xanthine oxidase inhibitor, has been demonstrated to reduce the accumulation of HIF-1α protein in HUVEC cells under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. This effect is dose-dependent, with higher concentrations of this compound leading to a more significant reduction in HIF-1α protein levels. Notably, this regulatory action of this compound on HIF-1α appears to be independent of the canonical prolyl-hydroxylase (PHD) pathway, which is the primary mechanism for HIF-1α degradation under normoxic conditions. Furthermore, this compound has shown to have minimal impact on the messenger RNA (mRNA) levels of HIF-1α, suggesting a post-transcriptional mechanism of action. These findings indicate that this compound may influence HIF-1α stability or translation. The reduction in HIF-1α protein by this compound has also been linked to a decrease in the angiogenic potential of HUVEC cells in vitro.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on HIF-1α protein expression in HUVEC cells under various experimental conditions. The data is primarily derived from the study by Sun et al. (2015).
Table 1: Effect of this compound on HIF-1α Protein Levels in HUVEC Cells under Normoxia
| This compound Concentration (µg/mL) | Treatment Duration (hours) | Relative HIF-1α Protein Level (Fold Change from Control) | Statistical Significance (p-value) |
| 10 | 17 | No significant change | > 0.05 |
| 100 | 17 | Slight reduction | Not specified |
| 1000 | 17 | Significant reduction | < 0.001 |
Table 2: Effect of this compound on HIF-1α Protein Levels in HUVEC Cells under Hypoxia (1% O₂)
| This compound Pre-treatment Duration (minutes) | This compound Concentration (µg/mL) | Hypoxia Duration (hours) | Relative HIF-1α Protein Level (Fold Change from Hypoxic Control) | Statistical Significance (p-value) |
| 5, 30, 60 | 10 | 16 | No significant change | > 0.05 |
| 5, 30, 60 | 100 | 16 | No significant change | > 0.05 |
| 5, 30, 60 | 1000 | 16 | Significant reduction | < 0.01 |
Table 3: Effect of this compound on Chemically-Induced HIF-1α Stabilization in HUVEC Cells
| Treatment Condition | This compound Concentration (µg/mL) | Relative HIF-1α Protein Level (Fold Change from DFX Control) |
| Desferrioxamine (DFX) (200 µM for 16 hours) | 0 | 1.0 |
| DFX + this compound | 10 | Reduced |
| DFX + this compound | 1000 | Significantly reduced |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the analysis of this compound's effect on HIF-1α in HUVEC cells.
HUVEC Cell Culture and Hypoxia Induction
Cell Culture:
-
Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVEC).
-
Culture Medium: Endothelial Cell Growth Medium (EGM) supplemented with 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA. For experiments, cells are typically used between passages 2 and 6.
Hypoxia Induction:
-
Method: Cells are placed in a specialized hypoxia chamber or a tri-gas incubator.
-
Gas Mixture: The atmosphere is maintained at 1% O₂, 5% CO₂, and 94% N₂.
-
Duration: The duration of hypoxic exposure can vary, but for HIF-1α stabilization, a period of 4 to 16 hours is common.
This compound Treatment
-
Stock Solution: A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as sterile water or dimethyl sulfoxide (DMSO), at a high concentration.
-
Working Concentrations: The stock solution is diluted in culture medium to achieve the desired final concentrations (e.g., 10, 100, 1000 µg/mL).
-
Treatment: The culture medium is replaced with the this compound-containing medium, and the cells are incubated for the specified duration (e.g., 17 hours for normoxic experiments or as a pre-treatment before hypoxia).
Western Blotting for HIF-1α Detection
1. Cell Lysis and Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
2. Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
3. SDS-PAGE and Protein Transfer:
-
An equal amount of protein from each sample is mixed with Laemmli sample buffer and heated.
-
The samples are loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel (typically 7.5% acrylamide for HIF-1α).
-
The proteins are separated by size via electrophoresis.
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for HIF-1α (e.g., a mouse monoclonal or rabbit polyclonal antibody) overnight at 4°C.
-
The membrane is washed several times with TBST to remove unbound primary antibody.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Canonical HIF-1α Regulation Pathway
Caption: Canonical regulation of HIF-1α under normoxic and hypoxic conditions.
Proposed Mechanism of this compound Action on HIF-1α
Caption: Proposed PHD-independent mechanism of this compound on HIF-1α.
Experimental Workflow
Caption: Workflow for studying this compound's effect on HIF-1α in HUVECs.
Discussion and Future Directions
The evidence strongly suggests that this compound can downregulate HIF-1α protein levels in HUVEC cells through a mechanism that is independent of the well-established PHD-VHL degradation pathway.[1][2] While the inhibition of xanthine oxidase and a subsequent reduction in reactive oxygen species (ROS) is a plausible hypothesis for this effect, the precise molecular interactions remain to be fully elucidated. The observation that this compound has minimal effect on HIF-1α mRNA levels points towards a post-transcriptional regulatory mechanism, potentially involving protein stability or translation efficiency.[3]
Future research should focus on:
-
Elucidating the exact molecular mechanism: Investigating the role of ROS in more detail and exploring other potential pathways affected by this compound that could influence HIF-1α protein levels.
-
In vivo validation: Translating these in vitro findings to in vivo models to understand the physiological relevance of this compound's effect on HIF-1α in the context of angiogenesis and vascular diseases.
-
Therapeutic potential: Exploring the potential of this compound as a modulator of HIF-1α in diseases where HIF-1α is dysregulated, such as in certain cancers or ischemic conditions.
This technical guide provides a comprehensive overview for researchers and professionals in drug development, offering a foundation for further investigation into the multifaceted roles of this compound in cellular signaling and its potential therapeutic applications.
References
- 1. Plasmolipin deficiency is essential for HUVECs survival under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose-Dependent Effects of this compound on Human Foreskin Fibroblast Cells and Human Umbilical Vein Endothelial Cells under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of an HPLC-UV Method for the Quantification of Allopurinol in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of allopurinol in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. The developed method was validated according to established guidelines and demonstrated good linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a xanthine oxidase inhibitor used in the management of hyperuricemia and gout.[1] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. This application note presents a validated HPLC-UV method for the quantification of this compound in human plasma, which can also be adapted for the simultaneous determination of its active metabolite, oxypurinol.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Perchloric acid (AR grade)
-
Trichloroacetic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Drug-free human plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18 (e.g., LiChrospher® 100 RP-8, 5 µm, 125 x 4 mm)[2] |
| Mobile Phase | Water with 0.1% Formic Acid and 0.25% Acetonitrile[2] |
| Flow Rate | 0.7 mL/min[2][3] |
| Injection Volume | 60 µL[2] |
| UV Detection | 254 nm[2][3] |
| Column Temperature | Ambient |
| Internal Standard (IS) | Acyclovir[2][3] |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., 0.1N NaOH or mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 20.0 µg/mL.[2]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of Acyclovir at a concentration of 1 mg/mL.
-
Working IS Solution: Dilute the IS stock solution to a final concentration of 40.0 µg/mL.[2]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the working Internal Standard solution (Acyclovir, 40.0 µg/mL).[2]
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[2] Other protein precipitation agents like a mixture of trichloroacetic acid and perchloric acid or acetone-acetonitrile (50:50, v/v) can also be effective.[4][5][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 21,500 x g for 10 minutes at 5°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 25°C.[2]
-
Reconstitute the residue in 200 µL of the mobile phase.[2]
-
Vortex for 10 seconds and inject 60 µL into the HPLC system.[2]
Method Validation
The developed method was validated for linearity, precision, accuracy, recovery, and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity Range | 0.1 - 20.0 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL for both this compound and oxypurinol[3][7] |
| Intra-day Precision (CV%) | < 15%[3] |
| Inter-day Precision (CV%) | < 15%[3] |
| Accuracy (% Recovery) | 93.2 - 101.3%[2] |
Results and Discussion
The described HPLC-UV method provides a simple and effective means for quantifying this compound in human plasma. The protein precipitation sample preparation is straightforward and provides clean extracts. The chromatographic conditions allow for good separation of this compound and the internal standard from endogenous plasma components. The method validation results demonstrate that the assay is linear, precise, accurate, and sensitive enough for typical pharmacokinetic studies.
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound analysis in plasma.
Logical Relationship: Method Validation Flowchart
Caption: Flowchart of the HPLC method validation process.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sample preparation and quantification of polar drug, this compound, in human plasma using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of this compound and oxipurinol in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Oxypurinol in Tissue Homogenates by LC-MS/MS
Introduction
Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, the enzyme responsible for uric acid production.[1][2] this compound is a widely prescribed medication for managing hyperuricemia and gout.[1] Monitoring the concentration of oxypurinol in various tissues is crucial for pharmacokinetic studies, understanding drug distribution, and assessing therapeutic efficacy and potential toxicity. This application note provides a detailed protocol for the sensitive and selective quantification of oxypurinol in tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended for researchers, scientists, and drug development professionals.
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of oxypurinol. The workflow involves homogenization of tissue samples, extraction of the analyte and an internal standard (IS), chromatographic separation on a reverse-phase column, and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Oxypurinol analytical standard
-
This compound-d2 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)
-
Blank tissue of the same type as the study samples
Equipment
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge, refrigerated
-
Analytical balance
-
Vortex mixer
-
Pipettes and tips
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters) equipped with an electrospray ionization (ESI) source.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxypurinol and the internal standard in a suitable solvent (e.g., methanol:1.0% NaOH in water (90:10, v/v)).[3]
-
Working Standard Solutions: Prepare serial dilutions of the oxypurinol stock solution in a suitable solvent (e.g., methanol:water (60:40, v/v)) to create calibration standards.[3]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 10 µg/mL in methanol:water (60:40, v/v)).[3]
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank tissue homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Tissue Homogenization and Extraction
-
Tissue Homogenization:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a 3-fold volume (w/v) of ice-cold PBS.
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a microcentrifuge tube.
-
Add the internal standard working solution.
-
Add 3 volumes of ice-cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).[3]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. If necessary, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.
-
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | Hypersil Gold (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[3] |
| Mobile Phase A | 0.1% Formic acid in water.[3] |
| Mobile Phase B | Acetonitrile. |
| Gradient | Isocratic elution with 98:2 (v/v) Mobile Phase A:Mobile Phase B.[3] |
| Flow Rate | 0.5 - 1.0 mL/min. |
| Column Temperature | 30 - 40 °C. |
| Injection Volume | 5 - 20 µL. |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[3][4] Some methods have also utilized negative mode.[1][5] |
| MRM Transitions | Oxypurinol: m/z 153.1 → 136.0.[3][6] This compound-d2 (IS): m/z 139.0 → 111.9.[3][6] |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| Source Temperature | Instrument dependent, typically 400-550 °C. |
| IonSpray Voltage | Instrument dependent, typically 4000-5500 V. |
| Collision Gas | Nitrogen or Argon. |
Data Presentation
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of oxypurinol, adapted from literature for biological matrices. These should be validated for tissue homogenates in your laboratory.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Oxypurinol | Human Plasma | 80.0 - 8000 | 80.0 | ≥ 0.9952 | [3] |
| Oxypurinol | Human Plasma | 10 - 10000 | 10 | > 0.99 | [5] |
| Oxypurinol | Human Plasma | 50 - 5000 | 50 | > 0.99 | [7] |
| Oxypurinol | Human Urine | 1000 - 50000 | 1000 | > 0.99 | [7] |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Oxypurinol | Human Plasma | LQC, MQC, HQC | ≤ 10.54 | ≤ 13.98 | 95.16 - 111.13 | [1] |
| Oxypurinol | Human Plasma | LQC, MQC, HQC | < 6.94 | < 6.94 | > 96.03 | [5] |
| Oxypurinol | Human Plasma | LQC, MQC, HQC | ≤ 7.0 | ≤ 7.0 | 93.0 - 107.0 | [7] |
| Oxypurinol | Human Urine | LQC, MQC, HQC | ≤ 9.6 | ≤ 9.6 | 90.4 - 109.6 | [7] |
Visualizations
Caption: Experimental workflow for oxypurinol quantification in tissue.
Caption: Key steps in the LC-MS/MS method for oxypurinol analysis.
References
- 1. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of this compound, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allopurinol in In Vitro Research
Introduction
Allopurinol is a potent inhibitor of xanthine oxidase, an enzyme crucial for the metabolic pathway that converts hypoxanthine and xanthine to uric acid.[1][2][3] This mechanism of action makes this compound a cornerstone therapy for conditions associated with hyperuricemia, such as gout.[1][2] In the context of in vitro research, this compound serves as a valuable tool to investigate cellular processes involving purine metabolism, oxidative stress, and hypoxia-inducible factor (HIF-1α) signaling.[4][5][6] This document provides detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays.
Data Presentation
This compound Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₄O | [3] |
| Molecular Weight | 136.1 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Storage Temperature | Room temperature | [3] |
Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL to 15 mg/mL | Sonication and warming may be required.[1][3] | [1][3][7] |
| DMSO (this compound Sodium) | 31 mg/mL | ||
| Water | Very slightly soluble (~0.48 mg/mL at 25°C) | [8] | [8] |
| Ethanol | Practically insoluble (~0.30 mg/mL at 25°C) | [8] | [8] |
| 0.1 M NaOH | Soluble | Used for analytical preparations. | [2] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [3] |
Recommended Concentrations for In Vitro Studies
| Assay Type | Cell Line/System | Concentration Range | Reference |
| Xanthine Oxidase Inhibition | Enzyme Assay | IC₅₀: 0.2-50 µM | [1] |
| HIF-1α & HIF-2α Expression | HFF, HUVEC | 10 - 1000 µg/mL | [1] |
| Cytotoxicity | Human Blood Cells | Up to 100 µg/mL (no aberrations) | |
| Neuroprotection (H/R model) | Neuro-2A | 63.5 µM | [6] |
| Diabetic Cardiomyopathy Model | H9C2 Cardiomyocytes | Not specified | [9] |
| Liver Injury Model | BRL-3A Hepatocytes | 100 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 136.1 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Pre-warm DMSO: If necessary, warm the DMSO to room temperature to ensure it is in a liquid state.
-
Weigh this compound: In a sterile environment (e.g., a chemical fume hood), accurately weigh out 1.36 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound. This will yield a final concentration of 10 mM.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the this compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 10-15 minutes, followed by vortexing.[1] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): As DMSO is a powerful solvent, filtration of a 100% DMSO stock solution is generally not recommended as it can damage the filter membrane. Most commercially available DMSO is sterile. If sterility is a concern, perform all manipulations in a sterile biosafety cabinet.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]
Note on Dilution for Cell Culture: When preparing working solutions for cell culture experiments, dilute the DMSO stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should typically be kept below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
This protocol provides a method for determining the inhibitory effect of this compound on xanthine oxidase activity by measuring the formation of uric acid spectrophotometrically.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase in potassium phosphate buffer (e.g., 0.1 units/mL). Keep on ice.
-
Xanthine Solution: Prepare a stock solution of xanthine in the potassium phosphate buffer. The final concentration in the assay will typically be in the range of 50-100 µM.
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in the potassium phosphate buffer to achieve a range of desired final concentrations for testing.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
x µL of this compound dilution (or vehicle control - buffer with DMSO)
-
y µL of potassium phosphate buffer
-
z µL of xanthine oxidase solution
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 15 minutes.
-
Initiate Reaction: Add w µL of the xanthine solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Measure Absorbance: Immediately begin measuring the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The increase in absorbance corresponds to the formation of uric acid.
-
Data Analysis:
-
Calculate the rate of uric acid formation (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound's inhibitory effect on HIF-1α signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound reduces oxidative stress and activates Nrf2/p62 to attenuate diabetic cardiomyopathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. emulatebio.com [emulatebio.com]
Application Notes: Allopurinol as a Positive Control in the Potassium Oxonate-Induced Hyperuricemia Mouse Model
Introduction
Hyperuricemia, characterized by elevated serum uric acid (SUA) levels, is a critical factor in the pathogenesis of gout and is strongly associated with chronic kidney disease and metabolic syndrome.[1][2] The potassium oxonate (PO)-induced hyperuricemia mouse model is a widely utilized and reliable tool for studying the mechanisms of hyperuricemia and for the preclinical evaluation of novel therapeutic agents.[3][4] Potassium oxonate, a competitive uricase inhibitor, effectively blocks the conversion of uric acid to the more soluble allantoin in rodents, leading to a significant and sustained increase in SUA levels.[2][5][6]
Allopurinol, a structural isomer of hypoxanthine, serves as a classic positive control in this model. It functions by inhibiting xanthine oxidase (XOD), the key enzyme responsible for converting hypoxanthine to xanthine and subsequently to uric acid.[2][7] By including an this compound-treated group, researchers can validate the model's responsiveness and benchmark the efficacy of investigational compounds against a clinically proven standard. These notes provide detailed protocols and expected outcomes for using this compound in the PO-induced hyperuricemia mouse model.
Experimental and Mechanistic Workflows
A clear workflow is essential for the successful execution of the hyperuricemia model and subsequent therapeutic evaluation. The typical experimental procedure involves animal acclimatization, model induction, administration of the test compound or control, and finally, sample collection for analysis.
Caption: Experimental workflow for the hyperuricemia mouse model.
The biochemical basis for this model involves the targeted inhibition of two key enzymes in purine metabolism. Potassium oxonate blocks uricase, causing uric acid to accumulate, while this compound prevents the formation of uric acid by inhibiting xanthine oxidase.
Caption: Mechanism of model induction and this compound action.
Elevated uric acid levels can trigger inflammatory responses and oxidative stress, leading to renal injury. One of the key pathways implicated is the activation of the NLRP3 inflammasome.
Caption: Inflammatory pathway activated by hyperuricemia.
Detailed Experimental Protocols
Protocol 1: Induction of Hyperuricemia
This protocol describes the standard method for inducing hyperuricemia in mice using potassium oxonate, often in combination with a purine precursor like hypoxanthine or adenine to enhance the model.[8][9]
-
Materials:
-
Procedure:
-
Prepare a fresh suspension of PO in 0.9% saline at a concentration of 25-30 mg/mL. Vortex thoroughly before each use.
-
For enhanced models, prepare a suspension of HX or adenine in 0.5% CMC-Na.
-
Administer PO to mice via intraperitoneal (i.p.) injection at a dose of 250-300 mg/kg.[8][10] This is typically done 1 hour before the administration of the test compound or vehicle.
-
If using a purine precursor, administer hypoxanthine (e.g., 300 mg/kg) or adenine by oral gavage (p.o.) concurrently with or shortly after PO administration.[1][8]
-
The induction is performed daily for the duration of the study (e.g., 7 consecutive days).[8][10]
-
Protocol 2: this compound Treatment (Positive Control)
This compound is administered orally to evaluate its uric acid-lowering effects.
-
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
0.5% CMC-Na solution (vehicle)
-
-
Procedure:
-
Prepare a fresh suspension of this compound in 0.5% CMC-Na.
-
One hour after PO injection, administer this compound via oral gavage (p.o.) at a dose of 5-10 mg/kg.[10][11]
-
The control and hyperuricemic model groups should receive an equivalent volume of the vehicle (0.5% CMC-Na).
-
Treatment is administered daily for the duration of the study.
-
Protocol 3: Blood and Tissue Collection
Samples are collected at the end of the study to assess biochemical and histological parameters.
-
Procedure:
-
At the end of the treatment period (e.g., on day 7), fast the mice overnight but allow access to water.[8]
-
One hour after the final administration of PO and this compound/vehicle, anesthetize the animals.
-
Collect blood via cardiac puncture or from the retro-orbital sinus.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.[9] Store serum at -80°C until analysis.
-
Perfuse the kidneys with ice-cold saline and harvest them.
-
Fix one kidney in 4% paraformaldehyde for histopathological analysis.[9]
-
Immediately snap-freeze the other kidney in liquid nitrogen and store it at -80°C for protein or enzyme activity assays.
-
Protocol 4: Biochemical Analysis
Serum samples are analyzed to quantify markers of hyperuricemia and renal function.
-
Materials:
-
Commercial assay kits for Uric Acid (UA), Blood Urea Nitrogen (BUN), and Creatinine (Cr).
-
-
Procedure:
-
Thaw serum samples on ice.
-
Measure the concentrations of SUA, BUN, and Cr using the respective commercial kits according to the manufacturer’s instructions.
-
Results are typically expressed in mg/dL or µmol/L.
-
Protocol 5: Measurement of Xanthine Oxidase (XOD) Activity
Hepatic or serum XOD activity is a key indicator of uric acid production.
-
Materials:
-
Procedure:
-
Homogenize a weighed portion of the frozen liver tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to remove insoluble material.[13]
-
Use the resulting supernatant (or serum sample) for the assay.
-
Perform the XOD activity assay following the kit’s protocol. The principle involves the oxidation of a substrate (e.g., xanthine) by XOD, which generates a product (e.g., hydrogen peroxide) that reacts with a probe to produce a colorimetric or fluorometric signal.[12][13]
-
Measure the absorbance or fluorescence using a microplate reader. Activity is calculated based on a standard curve and expressed in U/L or mU/mg of protein.
-
Protocol 6: Renal Histopathology (H&E Staining)
Histological examination of the kidney is performed to assess tissue damage.
-
Materials:
-
Paraformaldehyde-fixed kidney tissue.
-
Ethanol series (for dehydration).
-
Xylene (for clearing).
-
Paraffin wax.
-
Hematoxylin and Eosin (H&E) stains.
-
-
Procedure:
-
Dehydrate the fixed kidney tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut the paraffin blocks into 4-5 µm sections using a microtome.[9]
-
Mount the sections on glass slides and perform H&E staining.
-
Examine the stained sections under a light microscope to assess pathological changes such as inflammatory cell infiltration, tubular ectasia, and the formation of hyaline casts.[6][8]
-
Quantitative Data and Expected Outcomes
The following tables summarize typical dosing regimens and expected quantitative results from studies using this compound in a PO-induced hyperuricemia model.
Table 1: Typical Dosing and Administration Regimens
| Group | Compound | Dose (mg/kg) | Route | Frequency | Reference(s) |
|---|---|---|---|---|---|
| Model Induction | Potassium Oxonate | 250 - 300 | i.p. | Daily for 7 days | [8][10] |
| Hypoxanthine (optional) | 300 | p.o. | Daily for 7 days | [8] |
| Positive Control | this compound | 5 - 10 | p.o. | Daily for 7 days |[7][10] |
Table 2: Expected Outcomes on Key Biochemical Parameters
| Parameter | Normal Control | Hyperuricemia Model (PO) | This compound-Treated | Reference(s) |
|---|---|---|---|---|
| Serum Uric Acid (SUA) | Low | Significantly Increased (2-3 fold) | Significantly Decreased vs. Model | [10][14] |
| Blood Urea Nitrogen (BUN) | Normal | Significantly Increased | Decreased vs. Model | [2][10] |
| Serum Creatinine (CRE) | Normal | Significantly Increased | Decreased vs. Model |[2] |
Table 3: Expected Outcomes on Enzyme Activity and Inflammatory Markers
| Parameter | Normal Control | Hyperuricemia Model (PO) | This compound-Treated | Reference(s) |
|---|---|---|---|---|
| Liver XOD Activity | Low | Significantly Increased | Significantly Decreased vs. Model | [7][10] |
| Renal IL-1β | Low | Significantly Increased | Significantly Decreased vs. Model | [8][10] |
| Renal TNF-α | Low | Significantly Increased | Significantly Decreased vs. Model | [8][10] |
| Renal Histology | Normal structure | Inflammatory infiltration, tubular damage | Ameliorated renal damage |[2][8] |
References
- 1. mdpi.com [mdpi.com]
- 2. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Lesinurad and this compound on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tandfonline.com [tandfonline.com]
Allopurinol Administration Protocol for Rodent Models of Ischemia-Reperfusion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of allopurinol in rodent models of ischemia-reperfusion (I/R) injury. This compound, a xanthine oxidase inhibitor, is a widely investigated compound for its potential to mitigate the cellular damage induced by the restoration of blood flow to ischemic tissue.[1][2] This document summarizes key quantitative data from various studies, offers detailed experimental methodologies, and visualizes relevant pathways and workflows to guide researchers in designing and executing their own experiments.
Data Presentation: this compound in Rodent I/R Models
The following tables summarize the quantitative data from various studies on the use of this compound in rodent models of ischemia-reperfusion injury, categorized by the organ of interest.
Table 1: Hepatic Ischemia-Reperfusion
| Animal Model | Ischemia Time | Reperfusion Time | This compound Dosage | Administration Route & Timing | Key Findings | Reference |
| Wistar Rats | 50 min | 1 h | Not Specified | Pre-treatment | Attenuated the increase in lipid peroxidation and protected against hepatocellular necrosis.[3] | [3] |
| Mice | Not Specified | Not Specified | Not Specified | Pre-treatment | Prevented hepatic I/R-induced acute liver injury by blocking xanthine oxidase.[4] | [4] |
| Rats | Not Specified | Not Specified | Not Specified | Pre-treatment | Inhibited the exacerbation of hepatic I/R injury caused by high-concentration oxygen inhalation.[5] | [5] |
| Rats | 60 min | Not Specified | 100 mg/kg | Two doses: one prior to ischemia and one prior to reperfusion | Improved adenosine triphosphate (ATP) production and bile flow during reperfusion.[6] | [6] |
| Sprague-Dawley Rats | Not Specified | 10 min | Not Specified | Not Specified | Synergistically protected against mitochondrial injury and preserved hepatic energy metabolism when combined with ischemic preconditioning.[7] | [7] |
Table 2: Renal Ischemia-Reperfusion
| Animal Model | Ischemia Time | Reperfusion Time | This compound Dosage | Administration Route & Timing | Key Findings | Reference |
| Uninephrectomized Wistar Rats | Not Specified | Not Specified | Not Specified | Pre-treatment | Attenuated tubular atrophy and interstitial fibrosis.[8] | [8] |
| Rats | 30 min | 24 h | Not Specified | 1 h before ischemia | Prevented I/R-induced renal damage.[9] | [9] |
| Rats | 30 min | 72 h | 50 mg/kg for 14 days | Pre-treatment | Improved renal function and histological scores, and reduced expression of HMGB1, caspase-3, and Bax.[10] | [10] |
| Rats | 60 min | Not Specified | Not Specified | Pre-treatment | Significantly reduced 8-isoprostane levels, a marker of ischemic injury.[11] | [11] |
Table 3: Cerebral Ischemia-Reperfusion
| Animal Model | Ischemia Time | Reperfusion Time | This compound Dosage | Administration Route & Timing | Key Findings | Reference |
| Sprague-Dawley Rats | 3 h | 24 h | 50 mg/kg | Intraperitoneal, 2 hours before ischemia | Statistically significant reduction in infarction volumes and ratios.[12] | [12] |
| Gerbils | Not Specified | 2-4 h | 50 mg/kg | Intraperitoneal, Pre-treatment | More normal animals and fewer severely affected animals compared to controls.[13] | [13] |
| P10 Wistar Rats | Not Specified | 24 h (caspase-3), 72 h (damage area) | Not Specified | Not Specified | Dual therapy with hypothermia confers greater neuroprotection.[14][15] | [14][15] |
Table 4: Cardiac Ischemia-Reperfusion
| Animal Model | Ischemia Time | Reperfusion Time | This compound Dosage | Administration Route & Timing | Key Findings | Reference |
| Rats | 30 min (ischemia), 5 min (ischemia) | 10 min (reperfusion) | Not Specified | Pre-treatment | Reduced incidence of ventricular tachycardia during ischemia and ventricular fibrillation during reperfusion.[16] | [16] |
| Isolated Perfused Rat Hearts | Not Specified | Not Specified | Not Specified | Not Specified | Improved left ventricular dysfunction and decreased lactate dehydrogenase release by suppressing oxidative stress.[17] | [17] |
| Rats | Not Specified | Not Specified | Not Specified | Not Specified | Alleviated I/R oxidative injury by decreasing xanthine oxidase activity and VPO1 expression.[18][19] | [18][19] |
| Dogs | 90 min | 6 h | 25 mg/kg (18h before), 50 mg/kg (5 min before) | Not Specified | Reduced infarct size as a percentage of the area at risk.[20] | [20] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in rodent models of I/R injury.
Protocol 1: Hepatic Ischemia-Reperfusion Injury in Rats
Objective: To induce hepatic ischemia-reperfusion injury in rats and assess the protective effects of this compound.
Materials:
-
Wistar rats (or other suitable strain)
-
This compound
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Atraumatic vascular clamps
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the rat using a suitable anesthetic agent. Place the animal in a supine position on a heating pad to maintain body temperature.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully dissect and isolate the portal triad (hepatic artery, portal vein, and bile duct) supplying the desired liver lobes (typically the left and median lobes).
-
-
This compound Administration:
-
For pre-treatment, administer this compound at the desired dose (e.g., 100 mg/kg) via the chosen route (e.g., intraperitoneal injection) at a specified time before inducing ischemia (e.g., 30 minutes).[6]
-
For protocols involving administration at reperfusion, have the this compound solution ready for administration immediately before removing the vascular clamp.[6]
-
-
Induction of Ischemia:
-
Reperfusion:
-
Post-operative Care and Sample Collection:
-
Close the abdominal incision in layers.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
At the end of the experiment, collect blood and liver tissue samples for analysis of liver enzymes (ALT, AST), markers of oxidative stress (e.g., malondialdehyde), and histological examination.[3]
-
Protocol 2: Renal Ischemia-Reperfusion Injury in Rats
Objective: To induce renal ischemia-reperfusion injury in rats and evaluate the nephroprotective effects of this compound.
Materials:
-
Sprague-Dawley rats (or other suitable strain)
-
This compound
-
Anesthetic
-
Surgical instruments
-
Microvascular clamps
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature.
-
Surgical Procedure:
-
Perform a midline or flank incision to expose the kidney.
-
In some models, a unilateral nephrectomy of the right kidney is performed to study the effects on a solitary functioning kidney.[10]
-
Carefully dissect the renal pedicle (renal artery and vein) of the left kidney.
-
-
This compound Administration:
-
Induction of Ischemia:
-
Reperfusion:
-
Post-operative Care and Sample Collection:
Protocol 3: Focal Cerebral Ischemia-Reperfusion in Rats (Middle Cerebral Artery Occlusion - MCAO)
Objective: To induce focal cerebral ischemia-reperfusion injury in rats via MCAO and assess the neuroprotective effects of this compound.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Anesthetic
-
Surgical microscope
-
Monofilament nylon suture (e.g., 4-0)
-
Microvascular clips
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.
-
Surgical Procedure (Intraluminal Filament Model):
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally.
-
Insert a monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA).
-
-
This compound Administration:
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally) at a specific time point relative to the ischemic event, such as 2 hours before MCAO.[12]
-
-
Induction of Ischemia: The ischemia is maintained for a defined period, for example, 3 hours.[12]
-
Reperfusion:
-
Withdraw the filament to allow reperfusion of the MCA territory.
-
-
Post-operative Care and Assessment:
Signaling Pathways and Experimental Workflows
Mechanism of this compound in Ischemia-Reperfusion Injury
This compound's primary mechanism of action in I/R injury is the inhibition of xanthine oxidase.[1] During ischemia, ATP is catabolized to hypoxanthine. Upon reperfusion, the influx of oxygen leads to the xanthine oxidase-mediated conversion of hypoxanthine to xanthine and then to uric acid, a process that generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), contributing to oxidative stress and cellular damage.[1][2] this compound and its active metabolite, oxypurinol, block this enzymatic step, thereby reducing the production of reactive oxygen species (ROS).[2]
Caption: this compound's mechanism in I/R injury.
Experimental Workflow for this compound Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of I/R injury.
Caption: General experimental workflow.
Signaling Pathways Modulated by this compound in I/R Injury
Studies have shown that this compound can modulate various signaling pathways involved in cell survival and apoptosis that are affected during I/R injury. For instance, in a rat model of bladder I/R injury, this compound was found to normalize the activity of MAPKs (ERK, JNK) and the Bax/Bcl-2 apoptotic pathway.[21][22]
Caption: this compound's modulation of signaling pathways.
References
- 1. Pathophysiology of Reperfusion Injury - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The effects of this compound in hepatic ischemia and reperfusion: experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of apocynin and this compound on ischemia/reperfusion-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduced hepatic ischemia-reperfusion injury exacerbated by inhalation of high-concentration oxygen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sixty-minute normothermic liver ischemia in rats. Evidence that this compound improves liver cell energy metabolism during reperfusion but that timing of drug administration is important - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic protective effect of ischemic preconditioning and this compound on ischemia/reperfusion injury in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of this compound in the renal ischemia--reperfusion in uninephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and Apocynin on Renal Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound preconditioning attenuates renal ischemia/reperfusion injury by inhibiting HMGB1 expression in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of reducing renal ischemia-reperfusion injury during renal hilar clamping: use of this compound as a nephroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound in focal cerebral ischemia in rats: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotection with hypothermia and this compound in an animal model of hypoxic-ischemic injury: Is it a gender question? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotection with hypothermia and this compound in an animal model of hypoxic-ischemic injury: Is it a gender question? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ischemia and reperfusion-induced arrhythmias in the rat. Effects of xanthine oxidase inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound improves cardiac dysfunction after ischemia-reperfusion via reduction of oxidative stress in isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound attenuates oxidative injury in rat hearts suffered ischemia/reperfusion via suppressing the xanthine oxidase/vascular peroxidase 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. This compound Protects against Ischemia/Reperfusion-Induced Injury in Rat Urinary Bladders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Protects against Ischemia/Reperfusion-Induced Injury in Rat Urinary Bladders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the bloodstream can lead to hyperuricemia, a precursor to gout, a painful inflammatory condition.[3][4] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of gout and other conditions associated with hyperuricemia.[1][5][6] Allopurinol, a structural analog of hypoxanthine, is a widely used xanthine oxidase inhibitor in clinical practice and serves as a standard positive control in in vitro assays.[1][3][5][7]
These application notes provide a comprehensive protocol for conducting an in vitro xanthine oxidase inhibition assay using this compound as a reference compound. The protocol is designed for researchers and scientists in drug discovery and development to screen and characterize potential xanthine oxidase inhibitors.
Principle of the Assay
The in vitro xanthine oxidase inhibition assay is a spectrophotometric method that measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid exhibits strong absorbance at a wavelength of approximately 290-295 nm.[8][9] The inhibitory potential of a test compound is determined by its ability to reduce the rate of uric acid production. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
Signaling Pathway of Xanthine Oxidase
The enzymatic reaction catalyzed by xanthine oxidase is a critical step in the purine catabolism pathway.
Caption: Enzymatic conversion of hypoxanthine to uric acid by xanthine oxidase and its inhibition by this compound.
Experimental Protocol
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagents.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or other sources)[5]
-
Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)[6][10][11]
-
Hydrochloric Acid (HCl) (e.g., 1N) to stop the reaction[5][8]
-
96-well UV-transparent microplates or quartz cuvettes[10]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm[5][8]
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL). The final concentration in the assay will need to be optimized.
-
Xanthine Solution: Prepare a stock solution of xanthine (e.g., 150 µM) in phosphate buffer.[8] It may be necessary to add a small amount of NaOH to aid dissolution.[5]
-
This compound and Test Compound Solutions: Prepare stock solutions of this compound and test compounds in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.[8] The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[6]
-
-
Assay Setup (96-well plate format):
-
Blank (No Enzyme): Add buffer and the test compound solution (or vehicle).
-
Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer).
-
Test: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.
-
Positive Control: Add buffer, xanthine oxidase solution, and this compound solution at various concentrations.
-
-
Experimental Workflow:
Caption: A typical workflow for the in vitro xanthine oxidase inhibition assay.
-
Incubation and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine solution to all wells.
-
Incubate the plate at 25°C for 30 minutes.[8]
-
Stop the reaction by adding a defined volume of 1N HCl (this step is optional and depends on whether a kinetic or endpoint reading is desired).[5][8]
-
Measure the absorbance of each well at 295 nm using a microplate reader.[5][8]
Data Analysis:
-
Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of the test compound and this compound is calculated using the following formula:
% Inhibition = [(Acontrol - Ablank) - (Asample - Ablank)] / (Acontrol - Ablank) x 100 [12]
Where:
-
Acontrol is the absorbance of the reaction with the vehicle.
-
Asample is the absorbance of the reaction with the test compound.
-
Ablank is the absorbance of the well without the enzyme.
-
-
Determine the IC50 Value: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8] Non-linear regression analysis is typically used to fit the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The inhibitory activity of this compound against xanthine oxidase is well-documented, with reported IC50 values varying depending on the specific assay conditions. The following table summarizes typical IC50 values for this compound from various studies.
| Reference Compound | Substrate | Reported IC50 (µg/mL) | Reported IC50 (µM) | Source |
| This compound | Xanthine | 1.734 | - | [13] |
| This compound | Xanthine | 24 ± 0.28 | - | [7] |
| This compound | Xanthine | 6.94 ± 0.32 | - | [14] |
| This compound | Hypoxanthine | 0.13 | - | [10] |
| This compound | Xanthine | 0.11 | - | [10] |
| This compound | Xanthine | - | 2.84 ± 0.41 | [11][15] |
Note: The variability in IC50 values can be attributed to differences in enzyme concentration, substrate concentration, buffer conditions, and instrumentation.
Conclusion
This application note provides a detailed protocol for the in vitro xanthine oxidase inhibition assay, a fundamental tool in the discovery and development of novel therapeutics for gout and hyperuricemia. By utilizing this compound as a standard, researchers can reliably assess the potency of new chemical entities as xanthine oxidase inhibitors. Careful optimization of assay conditions and rigorous data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 7. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revistabionatura.com [revistabionatura.com]
- 9. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 10. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid [herbmedpharmacol.com]
Application Note: Measuring the Effect of Allopurinol on Intracellular Reactive Oxygen Species (ROS) Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction Reactive Oxygen Species (ROS) are chemically reactive molecules and free radicals derived from molecular oxygen.[1] While they play a role in normal cell signaling, excessive ROS production leads to oxidative stress, a condition implicated in various pathologies including cardiovascular diseases, inflammation, and neurodegenerative disorders.[2][3] One of the key enzymatic sources of intracellular ROS is xanthine oxidase (XO), which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, producing superoxide radicals in the process.[4][5]
Allopurinol is a structural analog of hypoxanthine and a well-established inhibitor of xanthine oxidase.[6] It is primarily used to treat hyperuricemia and gout.[4] By inhibiting XO, this compound effectively reduces the production of uric acid and, consequently, the generation of associated ROS.[5][7] This antioxidant property has led to investigations into its potential therapeutic effects in conditions marked by oxidative stress.[4][8] This application note provides a detailed protocol for measuring the effect of this compound on intracellular ROS levels using the common fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Principle of ROS Detection with DCFH-DA The most widely used method for measuring intracellular ROS involves the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9][10] The principle is a two-step process:
-
Cellular Uptake and Deacetylation: Non-fluorescent DCFH-DA readily diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the acetate groups, converting it to 2',7'-dichlorodihydrofluorescein (DCFH), which is non-fluorescent and trapped within the cell.[2][9][11]
-
Oxidation and Fluorescence: In the presence of ROS (such as hydroxyl and peroxyl radicals), DCFH is rapidly oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[1][9][10]
The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[1][2] This fluorescence can be quantified using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[2][12]
Signaling Pathway: this compound's Inhibition of Xanthine Oxidase and ROS Production
The following diagram illustrates the metabolic pathway catalyzed by Xanthine Oxidase (XO), the resulting production of ROS, and the inhibitory action of this compound. This compound competes with the natural substrates (hypoxanthine and xanthine) for the active site of XO.
Experimental Protocols
This section provides detailed protocols for measuring this compound-mediated changes in intracellular ROS in both adherent and suspension cell cultures.
I. Materials and Reagents
-
Cell line of interest (e.g., HUVECs, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
This compound (stock solution prepared in DMSO or 0.1M NaOH, store at -20°C)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), (e.g., 10 mM stock in DMSO, store at -20°C, protected from light)[10][12]
-
ROS Inducer (Positive Control), e.g., Hydrogen peroxide (H₂O₂) or Tert-butyl hydroperoxide (TBHP)[11][13]
-
Black, clear-bottom 96-well plates (for fluorescence reading)
-
Standard 24-well or 6-well plates (for cell culture)
-
Fluorescence microplate reader (Ex/Em = 485-495/525-530 nm)[2][12]
-
Fluorescence microscope or flow cytometer (optional)
II. Protocol for Adherent Cells
This protocol is adapted from methodologies for adherent cells like HCT116 and HeLa.[2][10][12]
-
Cell Seeding:
-
This compound Treatment:
-
The next day, remove the culture medium.
-
Add fresh medium containing the desired concentrations of this compound (e.g., 10 µM - 100 µM). Include a vehicle control (medium with the same concentration of DMSO or NaOH as the highest this compound dose).[14]
-
Incubate for the desired treatment period (e.g., 1-24 hours).
-
-
ROS Induction (Optional Positive Control):
-
For a positive control group, treat cells with a known ROS inducer (e.g., 100 µM H₂O₂) for 30-60 minutes before ROS measurement.
-
-
DCFH-DA Staining:
-
Prepare a fresh DCFH-DA working solution by diluting the stock solution to a final concentration of 10-25 µM in pre-warmed, serum-free medium.[11] The optimal concentration should be determined for each cell line.
-
Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.[2][12]
-
Add 100 µL (for 96-well plates) or 500 µL (for 24-well plates) of the DCFH-DA working solution to each well.[12]
-
Incubate for 30-45 minutes at 37°C, protected from light.[2][12]
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.[12]
-
Add 100-200 µL of PBS to each well.[12]
-
Immediately measure the fluorescence using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[2]
-
For normalization, cell viability can be assessed in parallel using an MTT assay, or total protein can be quantified after cell lysis.[15]
-
III. Protocol for Suspension Cells
This protocol is adapted for suspension cells like Jurkat.[2]
-
Cell Culture:
-
Culture suspension cells to a density of approximately 1.5 x 10⁶ cells/mL.
-
-
This compound Treatment:
-
Aliquot cells into tubes and treat with desired concentrations of this compound or vehicle control for the specified duration.
-
-
DCFH-DA Staining:
-
Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Wash the cell pellet once with warm PBS.
-
Resuspend the cells in pre-warmed, serum-free medium containing 10-25 µM DCFH-DA at a concentration of 1.5 x 10⁶ cells/mL.[2]
-
Incubate for 30-45 minutes at 37°C, protected from light.[2]
-
-
Measurement:
-
Centrifuge the labeled cells, remove the staining solution, and wash once with PBS.
-
Resuspend the cells in 100 µL of PBS.
-
Transfer the cell suspension to a black 96-well plate.
-
Immediately measure fluorescence using a microplate reader (Ex/Em = 495/529 nm).[2]
-
For flow cytometry, resuspend the final cell pellet in PBS and analyze immediately using the appropriate channel (e.g., FITC/FL1).[16]
-
Experimental Workflow
The following diagram provides a visual overview of the key steps in the experimental protocol for measuring intracellular ROS.
Data Presentation: Summary of this compound's Effects on Oxidative Stress Markers
The following table summarizes quantitative data from various studies investigating the impact of this compound on markers of oxidative stress.
| Study Context | This compound Dose/Concentration | Marker Measured | Result | Reference(s) |
| Patients with Chronic Heart Failure (CHF) | 300 mg/day | Plasma Allantoin | ~20% reduction | [4][17] |
| Patients with Chronic Heart Failure (CHF) | 300 mg/day | Plasma Malondialdehyde (MDA) | ~33% reduction | [4] |
| Patients with Chronic Heart Failure (CHF) | 600 mg/day | Forearm Blood Flow (vs Placebo) | ~143% improvement, indicating reduced vascular oxidative stress | [18][19] |
| Experimental Hyperthyroidism in Rats | 40 mg/kg daily | Serum Malondialdehyde (MDA) | Significant decrease compared to untreated hyperthyroid group | [20] |
| Intense Exercise in Horses | (Dose not specified) | Plasma Lipid Hydroperoxides | Reduction from 492.7 µM to 217.5 µM post-exercise | [21] |
| Hypoxia-Reoxygenation in Cardiomyocytes | 10 µM | Reactive Oxygen Species (ROS) | Suppressed ROS production | [14] |
| Renovascular Hypertensive Rats (2K1C) | 100 mg/kg | Lipid Peroxidation (LPO) | Ameliorated the increase in LPO | [5] |
Important Considerations
-
Probe Specificity: While widely used, DCFH-DA is not specific to a single ROS and can be oxidized by various species.[22] Its oxidation can also be influenced by transition metals and certain peroxidases.[22]
-
This compound's Dual Role: Some studies suggest that during its own oxidation to oxypurinol by XO, this compound can transiently generate superoxide radicals.[23][24] This highlights the complexity of its mechanism and should be considered when interpreting results.
-
Controls are Critical: Always include a vehicle control, an untreated control, and a positive control (a known ROS inducer) to validate the assay and properly interpret the effects of this compound.
-
Light Sensitivity: DCFH-DA and its oxidized product DCF are light-sensitive. All staining and incubation steps should be performed in the dark to prevent photobleaching and artifactual fluorescence.[10]
References
- 1. Cellular Reactive Oxygen Species (ROS) Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
- 2. assaygenie.com [assaygenie.com]
- 3. The Effect of High-dose this compound Pretreatment on Inflammatory Biomarkers and Post-revascularization Coronary Blood Flow in Non-STEMI Patients: A Randomized Double Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and this compound on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencescholar.us [sciencescholar.us]
- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 9. Intracellular ROS Assay [cellbiolabs.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 13. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 14. This compound modulates reactive oxygen species generation and Ca2+ overload in ischemia-reperfused heart and hypoxia-reoxygenated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. researchgate.net [researchgate.net]
- 20. The role of this compound on oxidative stress in experimental hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of this compound on the formation of reactive oxygen species during intense exercise in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oxidative Stress from Use of this compound – Is There a Reason for Patients with Gout to Take Vitamin C? - ACR Meeting Abstracts [acrabstracts.org]
- 24. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (RP-HPLC) Method for Impurity Profiling of Allopurinol
AN-ALP-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the identification and quantification of process-related impurities and degradation products of Allopurinol in bulk drug substances and pharmaceutical formulations.
Introduction
This compound is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. The manufacturing process and storage of this compound can lead to the formation of various impurities. Monitoring and controlling these impurities are critical for ensuring the safety and efficacy of the final drug product. This application note describes a stability-indicating RP-HPLC method capable of separating this compound from its known impurities as specified in the United States Pharmacopeia (USP) and other potential degradation products.[1][2] The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, specificity, and robustness.[3][4]
Method Principle
The method utilizes reversed-phase chromatography with a C18 stationary phase and a phosphate buffer/acetonitrile mobile phase for the separation of this compound and its impurities. Detection is performed using a UV detector, leveraging the chromophoric nature of the analytes. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.[1][5][6]
Materials and Reagents
-
Columns: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Zorbax, or equivalent)[1][7]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chemicals:
-
This compound Reference Standard (RS) and impurity standards (e.g., USP this compound Related Compound A, B, C, D, E RS)[2]
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Dipotassium phosphate (K₂HPO₄), analytical grade[1]
-
Orthophosphoric acid (H₃PO₄), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrochloric acid (HCl), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
Experimental Protocols
A representative set of chromatographic conditions is summarized in the table below. These may require minor adjustments based on the specific column and system used.
| Parameter | Condition |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Gradient Program Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm or 230 nm[3][7] |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 70 | 30 |
| 25 | 70 | 30 |
| 28 | 95 | 5 |
| 30 | 95 | 5 |
-
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20 v/v).[7]
-
Standard Stock Solution (this compound): Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Add a small volume of 0.1 N NaOH to dissolve, then immediately dilute to volume with the diluent to obtain a concentration of about 500 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of each impurity (e.g., 50 µg/mL of USP this compound Related Compounds A, B, C, D, and E) in the diluent.[8] A small amount of 0.1 N NaOH may be required for initial dissolution.[8]
-
System Suitability Solution: Prepare a solution containing this compound (e.g., 50 µg/mL) and a mixture of its impurities at a concentration that will allow for the assessment of resolution (e.g., 5 µg/mL each).
-
Sample Solution (Bulk Drug): Prepare a solution of the this compound bulk drug substance in the diluent to a final concentration of approximately 500 µg/mL, following the same dissolution procedure as the standard stock solution.
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of this compound, to a 100 mL volumetric flask. Add a small volume of 0.1 N NaOH, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor (Asymmetry Factor) for this compound Peak: Not more than 1.5.
-
Theoretical Plates for this compound Peak: Not less than 2000.
-
Resolution: The resolution between this compound and the closest eluting impurity peak should be not less than 1.5.
-
Relative Standard Deviation (RSD): The %RSD for the peak area of six replicate injections of the this compound standard solution should be not more than 2.0%.
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound bulk drug.[1][6] The drug should be subjected to the following stress conditions:
-
Acid Hydrolysis: Reflux with 1 M HCl at 90°C for 1 hour.[5]
-
Base Hydrolysis: Reflux with 1 M NaOH at 90°C for 1 hour.[5]
-
Oxidative Degradation: Treat with 10% H₂O₂ at room temperature.[6]
-
Thermal Degradation: Expose the solid drug to 80°C for a specified period.[6]
-
Photolytic Degradation: Expose the solid drug to UV light at 254 nm for 16 hours.[5]
After exposure, the samples are diluted with the diluent to a suitable concentration and analyzed. The chromatograms should show adequate separation of the degradation products from the parent this compound peak.
Data Presentation
The following tables summarize the expected quantitative data for this compound and its related compounds. Note that the exact retention times and resolution values may vary depending on the specific chromatographic system and column used.
Table 1: Typical Retention Times and System Suitability Data
| Compound | Retention Time (min) (Approx.) | Tailing Factor (Typical) | Resolution (Rs) (from this compound) |
| This compound Related Compound A | 2.6 | 1.1 | > 5.0 |
| This compound Related Compound D | 4.8 | 1.2 | > 3.0 |
| This compound Related Compound C | 5.5 | 1.1 | > 2.0 |
| This compound Related Compound B | 7.5 | 1.2 | > 1.5 |
| This compound | 9.2 | 1.3 | N/A |
| This compound Related Compound E | 11.5 | 1.1 | > 2.0 |
Table 2: Method Validation Summary
| Parameter | This compound | Impurities |
| Linearity Range | 5-100 µg/mL[5] | 0.05 - 0.75 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD | 2 µg/mL[9] | 0.02 µg/mL[6] |
| LOQ | 6 µg/mL[9] | 0.05 µg/mL[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 96.0 - 102.0%[6] |
| Precision (% RSD) | < 2.0% | < 5.0% |
Visualizations
The following diagrams illustrate the experimental workflow for the RP-HPLC analysis of this compound and its impurities.
Caption: Experimental Workflow for this compound Impurity Profiling by RP-HPLC.
Caption: Workflow for Forced Degradation Studies to Establish Method Specificity.
Conclusion
The described RP-HPLC method is simple, precise, accurate, and stability-indicating for the determination of impurities in this compound. The method is suitable for routine quality control analysis of bulk drug and finished pharmaceutical products, as well as for stability studies. The provided protocols and data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
- 1. ijpbs.net [ijpbs.net]
- 2. Discover Impurity Reference Standards from USP [usp.org]
- 3. Analytical Method Development and Validation of this compound and Related Substances by Using RP-HPLC in Bulk Form - Neliti [neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN this compound TABLET AND ITS METHOD VALIDATION USING RP-HPLC [zenodo.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. media.neliti.com [media.neliti.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Drug-Drug Interaction Studies with Allopurinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol, a cornerstone in the management of hyperuricemia and gout, functions by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid. Its primary active metabolite, oxypurinol, also contributes significantly to this therapeutic effect. When developing new chemical entities (NCEs) that may be co-administered with this compound, or when considering this compound's potential to alter the pharmacokinetics of other drugs, a thorough in vitro assessment of drug-drug interactions (DDIs) is crucial.
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro studies to evaluate the DDI potential of this compound and its active metabolite, oxypurinol, focusing on their interactions with major drug-metabolizing enzymes (cytochrome P450s) and drug transporters. The provided methodologies are based on current regulatory guidance and established scientific practices.
Data Presentation: this compound and Oxypurinol In Vitro DDI Potential
The following tables summarize the available quantitative data for the interaction of this compound and its active metabolite, oxypurinol, with cytochrome P450 (CYP) enzymes and major drug transporters. It is important to note that comprehensive in vitro DDI data for this compound and oxypurinol is limited in the public domain.
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound and Oxypurinol
| CYP Isoform | This compound IC50 (µM) | Oxypurinol IC50 (µM) | Test System | Reference |
| CYP1A2 | Data Not Available | Data Not Available | Human Liver Microsomes | - |
| CYP2B6 | Data Not Available | Data Not Available | Human Liver Microsomes | - |
| CYP2C8 | Data Not Available | Data Not Available | Human Liver Microsomes | - |
| CYP2C9 | Data Not Available | Data Not Available | Human Liver Microsomes | - |
| CYP2C19 | Data Not Available | Data Not Available | Human Liver Microsomes | - |
| CYP2D6 | Data Not Available | Data Not Available | Human Liver Microsomes | - |
| CYP3A4 | Data Not Available | Data Not Available | Human Liver Microsomes | - |
Table 2: In Vitro Induction of Cytochrome P450 Enzymes by this compound and Oxypurinol
| CYP Isoform | This compound Fold Induction (mRNA/Activity) | Oxypurinol Fold Induction (mRNA/Activity) | Test System | Reference |
| CYP1A2 | Data Not Available | Data Not Available | Primary Human Hepatocytes | - |
| CYP2B6 | Data Not Available | Data Not Available | Primary Human Hepatocytes | - |
| CYP3A4 | Data Not Available | Data Not Available | Primary Human Hepatocytes | - |
Note: There is currently no publicly available data on the potential of this compound or oxypurinol to induce major CYP enzymes in vitro.
Table 3: In Vitro Interaction of this compound and Oxypurinol with Drug Transporters
| Transporter | Interaction | This compound IC50/Km (µM) | Oxypurinol IC50/Km (µM) | Test System | Reference |
| P-gp (ABCB1) | Inhibition | Data Not Available | Data Not Available | Caco-2 cells / Membrane Vesicles | - |
| BCRP (ABCG2) | Substrate/Inhibition | Substrate / IC50 Data Not Available | Substrate / IC50 Data Not Available | HEK293 cells | [3][4][5] |
| OAT1 (SLC22A6) | Inhibition | Data Not Available | Data Not Available | HEK293 cells | - |
| OAT3 (SLC22A8) | Inhibition | Data Not Available | Data Not Available | HEK293 cells | - |
| OAT4 (SLC22A11) | Inhibition | Data Not Available | Inhibition noted, IC50 not specified | Xenopus oocytes | [6] |
| OCT2 (SLC22A2) | Inhibition | Data Not Available | Data Not Available | HEK293 cells | - |
| URAT1 (SLC22A12) | Substrate/Inhibition | Data Not Available | Substrate (Km ≈ 800 µM) | Xenopus oocytes | [6] |
Note: this compound and oxypurinol have been identified as substrates of the efflux transporter BCRP.[3][4][5] Oxypurinol is also a substrate of the urate transporter URAT1 and has been shown to inhibit OAT4.[6] However, comprehensive IC50 values for the inhibition of these and other key transporters are not widely available.
Experimental Protocols
The following are detailed protocols for the key in vitro experiments to assess the DDI potential of this compound and other investigational drugs.
Protocol 1: Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, oxypurinol) against major human CYP isoforms.
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP enzymes
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam or Testosterone for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (this compound, Oxypurinol) and positive control inhibitors
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Preparation of Reagents: Prepare stock solutions of the test compound, positive control inhibitors, and probe substrates in a suitable solvent (e.g., DMSO, methanol). Prepare working solutions by diluting the stocks in incubation buffer.
-
Incubation Mixture: In a 96-well plate, combine HLM or recombinant CYP enzyme, potassium phosphate buffer, and the test compound at various concentrations (typically a serial dilution). Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP-specific probe substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable nonlinear regression model.
Protocol 2: Cytochrome P450 Induction Assay
Objective: To evaluate the potential of a test compound (e.g., this compound) to induce the expression and activity of major human CYP isoforms (CYP1A2, CYP2B6, CYP3A4) in primary human hepatocytes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates (e.g., 24- or 48-well)
-
Test compound (this compound), positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital or CITCO for CYP2B6, Rifampicin for CYP3A4), and negative control (vehicle)
-
Reagents for mRNA extraction and qRT-PCR (optional)
-
CYP-specific probe substrates for activity measurement
-
Reagents for cell viability assay (e.g., MTT, PrestoBlue)
-
LC-MS/MS system
Methodology:
-
Hepatocyte Seeding: Thaw and seed primary human hepatocytes onto collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 24-48 hours).
-
Compound Treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations, a positive control inducer, or a vehicle control.
-
Incubation: Treat the cells for 48-72 hours, with a medium change every 24 hours containing the fresh compound.
-
Assessment of Cytotoxicity: At the end of the treatment period, perform a cell viability assay to ensure that the observed changes in CYP expression or activity are not due to cytotoxicity.
-
CYP mRNA Analysis (Optional):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of target CYP genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.
-
Calculate the fold induction of mRNA expression relative to the vehicle control.
-
-
CYP Activity Analysis:
-
Wash the hepatocyte monolayer.
-
Incubate the cells with a cocktail of CYP-specific probe substrates at 37°C for a defined period.
-
Collect the supernatant and terminate the reaction.
-
Analyze the formation of metabolites by LC-MS/MS.
-
Normalize the activity to the amount of protein or number of cells per well.
-
-
Data Analysis: Calculate the fold induction of CYP activity for the test compound relative to the vehicle control. Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction) if a dose-response curve is generated.
Protocol 3: Drug Transporter Inhibition Assay
Objective: To determine the IC50 of a test compound (e.g., this compound) for the inhibition of key uptake and efflux drug transporters.
Materials:
-
Transporter-expressing cell lines (e.g., HEK293-OAT1, MDCKII-BCRP, Caco-2 for P-gp) or membrane vesicles
-
Probe substrates for specific transporters (e.g., Estrone-3-sulfate for OATs, Rosuvastatin for BCRP, Digoxin for P-gp)
-
Test compound (this compound, Oxypurinol) and positive control inhibitors
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell culture plates or filter plates for membrane vesicles
-
Scintillation counter or LC-MS/MS system
Methodology (Cell-based Assay):
-
Cell Seeding: Seed the transporter-expressing cells in appropriate culture plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compound or a positive control inhibitor at 37°C for a short period (e.g., 10-30 minutes).
-
Uptake/Transport: Add the probe substrate (often radiolabeled) to initiate the transport assay and incubate for a defined time at 37°C, ensuring linear uptake.
-
Termination: Stop the transport by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular concentration of the probe substrate using a scintillation counter (for radiolabeled substrates) or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of transporter activity at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a nonlinear regression model.
Methodology (Membrane Vesicle Assay):
-
Vesicle Preparation: Use commercially available inside-out membrane vesicles expressing the transporter of interest.
-
Incubation Mixture: Prepare an incubation mixture containing the membrane vesicles, assay buffer, ATP (for ABC transporters), and the test compound at various concentrations.
-
Initiation: Initiate transport by adding the probe substrate.
-
Incubation: Incubate at 37°C for a short, linear time period.
-
Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.
-
Quantification: Measure the amount of probe substrate trapped inside the vesicles.
-
Data Analysis: Calculate the IC50 value as described for the cell-based assay.
Signaling Pathways and Logical Relationships
This compound Metabolism and Action
This compound is metabolized to its active form, oxypurinol, primarily by aldehyde oxidase and xanthine oxidase. Both this compound and oxypurinol inhibit xanthine oxidase, thereby reducing the production of uric acid.
Conclusion
The provided application notes and protocols offer a framework for the in vitro evaluation of drug-drug interactions involving this compound. While there is a notable lack of comprehensive public data on the inhibitory and inductive potential of this compound and oxypurinol on human CYP enzymes and a broad range of drug transporters, the methodologies described herein are essential for generating such data for new chemical entities that may be co-administered with this widely used medication. Researchers are encouraged to utilize these protocols to build a more complete understanding of the DDI profile of this compound and to ensure the safety and efficacy of combination therapies.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Effects of repeated this compound administration on rat cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of hepato-cellular in vitro platforms to study CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
Allopurinol Delivery Methods for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common allopurinol delivery methods for in vivo animal studies. Detailed protocols, quantitative data summaries, and visual diagrams are included to guide researchers in selecting and implementing the most appropriate administration route for their experimental needs.
Introduction to this compound in Animal Models
This compound is a widely used xanthine oxidase inhibitor that effectively reduces the production of uric acid.[1][2][3] It is a cornerstone medication for treating hyperuricemia and gout in humans and serves as a critical tool in animal models to study these conditions and other pathologies involving purine metabolism and oxidative stress.[4][5][6] This document outlines the primary methods for administering this compound to laboratory animals, including oral gavage, intraperitoneal injection, and dietary administration, with a focus on providing practical, reproducible protocols.
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of xanthine oxidase, a key enzyme in the purine degradation pathway.[1][2] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, this compound and its active metabolite, oxypurinol, decrease the production of uric acid.[1][7]
Caption: this compound inhibits xanthine oxidase, blocking uric acid production.
This compound Delivery Methods: A Comparative Overview
The choice of delivery method depends on the experimental goals, the animal species, the required dosing frequency, and the desired pharmacokinetic profile.
| Delivery Method | Common Dosage Range (Mice) | Common Dosage Range (Rats) | Common Dosage Range (Dogs) | Advantages | Disadvantages |
| Oral Gavage | 5 - 50 mg/kg/day[6][8] | 50 mg/kg/day[9] | 10 - 15 mg/kg/day[10] | Precise dosing, ensures full dose is administered.[11] | Can be stressful to animals, risk of esophageal or gastric injury.[11] |
| Intraperitoneal (IP) Injection | 10 - 400 mg/kg[12] | 25 - 100 µg/kg[13] | Not commonly reported | Rapid absorption, bypasses first-pass metabolism. | Can cause peritoneal irritation, risk of injecting into abdominal organs. |
| Dietary Administration | 25 - 50 mg/kg of body mass for 5 weeks[14] | Not commonly reported | Low-purine diet recommended alongside this compound treatment.[15] | Non-invasive, less stressful for long-term studies. | Dosing accuracy depends on food intake, which can vary.[16] |
| Novel Delivery Methods | Transdermal (Microneedles)[17][18], Niosomes (Oral)[19][20] | Not commonly reported | Not commonly reported | Sustained release, potentially fewer side effects.[17][19] | More complex formulation and administration. |
Experimental Protocols
Oral Gavage Administration
This protocol is suitable for studies requiring precise daily dosing of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, saline, or 10% Tween)[12]
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
Graduated cylinder or volumetric flask
-
Animal scale
-
Appropriately sized gavage needles (flexible or rigid)
-
Syringes
Protocol:
-
Preparation of this compound Suspension:
-
Calculate the total amount of this compound and vehicle needed based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume (typically 5-10 mL/kg for mice).[12]
-
Weigh the this compound powder accurately.
-
If necessary, grind the this compound to a fine powder using a mortar and pestle to ensure a uniform suspension.
-
Gradually add the vehicle to the powder while mixing to create a homogenous suspension. Use a magnetic stirrer for continuous mixing.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Draw the calculated volume of the well-mixed suspension into the syringe.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the suspension.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Caption: Workflow for oral gavage administration of this compound.
Intraperitoneal (IP) Injection
This method allows for rapid systemic delivery of this compound.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline)[12]
-
Vortex mixer or sonicator
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Protocol:
-
Preparation of this compound Solution/Suspension:
-
Calculate the required amount of this compound and sterile vehicle.
-
Dissolve or suspend the weighed this compound in the sterile vehicle. Use a vortex mixer or sonicator to aid dissolution and ensure homogeneity.
-
Ensure the final preparation is sterile.
-
-
Animal Handling and Injection:
-
Weigh each animal to calculate the injection volume.
-
Properly restrain the animal, exposing the abdomen. For mice and rats, this is often done by scruffing and securing the hind limbs.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution/suspension.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
Caption: Workflow for intraperitoneal injection of this compound.
Dietary Administration
This approach is ideal for chronic studies where handling stress needs to be minimized.
Materials:
-
This compound powder
-
Standard rodent chow (powdered or pelleted)
-
Food mixer
-
Pellet maker (if preparing pellets)
Protocol:
-
Preparation of Medicated Diet:
-
Calculate the amount of this compound needed based on the average daily food consumption of the animals and the target dose in mg/kg/day.
-
Thoroughly mix the this compound powder with the powdered chow using a food mixer to ensure even distribution.
-
If desired, the medicated powdered diet can be re-pelleted.
-
Store the medicated diet in a cool, dry place.
-
-
Administration and Monitoring:
-
Provide the medicated diet to the animals ad libitum.
-
Ensure fresh water is always available.[15]
-
Regularly monitor food consumption to estimate the actual dose of this compound ingested.
-
Monitor the animals' body weight and general health status.
-
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound and its active metabolite, oxypurinol, in beagles.
| Parameter | This compound (IV, 10 mg/kg) | This compound (Oral, 15 mg/kg) | Oxypurinol (from Oral this compound, 15 mg/kg) |
| Maximal Plasma Concentration (Cmax) | ~2x greater than 5 mg/kg IV dose[10] | ~2x greater than 7.5 mg/kg oral dose[10] | Not specified |
| Elimination Half-life (t1/2) | Significantly greater than 5 mg/kg IV dose[10] | Significantly greater than 7.5 mg/kg oral dose[10] | Significantly greater than 7.5 mg/kg oral dose[10] |
| Bioavailability | 100% (Reference) | Not affected by food[10] | Not applicable |
Note: this compound's elimination is dependent on nonlinear enzyme kinetics.[10] In dogs, oral administration of >15 mg/kg is not expected to result in a greater reduction of plasma and urine uric acid concentrations.[10]
Safety and Considerations
-
Renal Function: this compound's metabolite, oxypurinol, is eliminated by the kidneys. In animals with renal impairment, the dose may need to be adjusted.[21][22]
-
Hydration: Ensure animals have adequate access to water to prevent the crystallization of xanthine in the urinary tract, which can occur with high doses of this compound.[1][22]
-
Diet: When used for the prevention of urate stones, a low-purine diet is often recommended in conjunction with this compound.[15] However, in healthy beagles, diet did not significantly influence the pharmacokinetic parameters of this compound or oxypurinol.[23]
-
Species-Specific Toxicity: this compound has been shown to induce species-specific reproductive toxicity in some animal models.[24][25]
-
Adverse Effects: While generally safe, potential side effects can include the formation of xanthine bladder stones, especially with long-term use or if a proper diet is not followed.[26] In some cases, skin rashes have been observed in dogs when combined with ampicillin or amoxicillin.[22]
Conclusion
The selection of an appropriate this compound delivery method is crucial for the success of in vivo animal studies. Oral gavage offers dosing precision, IP injection provides rapid bioavailability, and dietary administration is suitable for long-term, low-stress studies. Researchers should carefully consider the experimental objectives, animal welfare, and the pharmacokinetic properties of this compound when designing their studies. The protocols and data presented here provide a foundation for the effective and responsible use of this compound in animal research.
References
- 1. droracle.ai [droracle.ai]
- 2. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. atlantisbioscience.com [atlantisbioscience.com]
- 5. Inhibition of xanthine oxidase by this compound suppresses HMGB1 secretion and ameliorates experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Lesinurad and this compound on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthine oxidase and aldehyde oxidase contribute to this compound metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability and pharmacokinetics of intravenously and orally administered this compound in healthy beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downstate.edu [downstate.edu]
- 12. Anti-nociceptive properties of the xanthine oxidase inhibitor this compound in mice: role of A1 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [The effects of this compound on experimental mesenteric ischemia in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | VCA Animal Hospitals [vcahospitals.com]
- 16. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 17. Transdermal delivery of this compound to acute hyperuricemic mice via polymer microneedles for the regulation of serum uric acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oral delivery of this compound niosomes in treatment of gout in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. go.drugbank.com [go.drugbank.com]
- 22. This compound (Zyloprim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 23. Influence of two diets on pharmacokinetic parameters of this compound and oxypurinol in healthy beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The teratogenicity of this compound: A comprehensive review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound (Zyloprim®) for Cats and Dogs [petplace.com]
Application Notes and Protocols for the Spectrophotometric Determination of Allopurinol in Formulations
Introduction
Allopurinol is a widely used medication for the management of hyperuricemia and gout. It acts as a xanthine oxidase inhibitor, reducing the production of uric acid. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound using various methods, including zero-order UV spectrophotometry, derivative spectrophotometry, and visible spectrophotometry based on complexation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for different spectrophotometric methods used for the determination of this compound.
Table 1: Zero-Order UV Spectrophotometric Methods for this compound Determination
| Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Methanol | 249 | 0.4 - 2.0 | 0.999 | - | - | [1] |
| Distilled Water | 250 | 1 - 20 | 0.998 | - | - | [2] |
| Methanol/Water | 250.6 | 5 - 35 | 0.999 | - | - | [3] |
| 8M Urea Solution | 250.5 | 1 - 20 | 0.9976 | - | - | [4] |
| 0.1 M HCl | 250 | - | - | - | - | [4] |
| Methanol | 245.0 | 4.0 - 36.0 | - | - | - | [5] |
| - | 251 | - | - | - | - | [6] |
| - | 250 | 10 - 50 | - | 0.16 | 0.5 | [7] |
Table 2: Derivative Spectrophotometric Methods for this compound Determination
| Method | Solvent/Reagent | Wavelength (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| First Order | Methanol | 238 | 5 - 35 | 0.999 | - | - | [3] |
| First Order | Methanol | 257.6 | 4.0 - 36.0 | - | - | - | [5] |
| First Order | 0.1 N NaOH | 284 | 0.2 - 1.2 mg/dL | - | - | - | [7][8] |
| Ratio Derivative | - | 240 | 3 - 45 | - | 0.203 | 0.615 | [7] |
| Ratio Difference | - | 252 and 228 | 3 - 45 | - | 0.201 | 0.610 | [7] |
Table 3: Visible Spectrophotometric Methods for this compound Determination
| Reagents | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Reference |
| Catechol and Fe(II) | 580 | 2 - 10 | 9.4 x 10³ | 1.4 x 10⁻² | [9] |
| DDQ | 450 | 2.50 - 60.00 | - | - | [7] |
| p-CLA | 515 | 5.00 - 50.00 | - | - | [7] |
| Iodine (I₃⁻) | 350 | 1 - 9 | 27229 | 0.0053 | [10] |
Experimental Protocols
Protocol 1: Zero-Order UV Spectrophotometric Method
This protocol describes the direct measurement of this compound absorbance in the UV region.
1. Instrumentation:
-
UV-Visible Spectrophotometer (Double Beam)
-
Analytical Balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (Spectroscopic grade) or Distilled Water
-
This compound tablets
3. Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a concentration of 1000 µg/mL.
4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions ranging from 5 to 35 µg/mL by diluting with distilled water.[3]
5. Preparation of Sample Solution:
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a Whatman filter paper.
-
Dilute an appropriate volume of the filtrate with distilled water to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
6. Spectrophotometric Measurement:
-
Scan the prepared working standard solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 250 nm.[2]
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a blank (distilled water).
7. Calibration Curve and Calculation:
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Determine the concentration of allopurinor in the sample solution from the calibration curve using the regression equation.
-
Calculate the amount of this compound in the tablet formulation.
Protocol 2: First-Order Derivative Spectrophotometric Method
This method is useful for the determination of this compound in the presence of interfering substances.
1. Instrumentation and Reagents:
-
Same as in Protocol 1.
2. Preparation of Solutions:
-
Prepare standard and sample solutions as described in Protocol 1. A linearity range of 4.0-36.0 μg/mL in methanol can be used.[5]
3. Spectrophotometric Measurement:
-
Record the zero-order absorption spectra of the standard and sample solutions from 200 to 300 nm.
-
Generate the first-order derivative spectra of the recorded zero-order spectra. A ∆λ of 8 nm can be applied for the calculation of the derivative.[5]
-
The concentration of this compound is proportional to the dA/dλ values at the zero-crossing point of the interfering substance or at a specific wavelength, for example, 257.6 nm.[5]
4. Calibration Curve and Calculation:
-
Construct a calibration curve by plotting the first-derivative absorbance values at the selected wavelength against the corresponding concentrations of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 3: Visible Spectrophotometric Method (Complexation with Catechol and Fe(II))
This method involves the formation of a colored complex, which is then measured in the visible region.
1. Instrumentation:
-
UV-Visible Spectrophotometer (Double Beam)
-
Analytical Balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Materials:
-
This compound reference standard
-
Catechol solution (7 x 10⁻³ M)
-
Fe(II) solution (3 x 10⁻³ M)
-
Potassium hydroxide (0.1 M)
-
Deionized water
-
This compound tablets
3. Preparation of Standard Stock Solution:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water.
4. Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 2–10 μg/ml.[9]
5. Preparation of Sample Solution:
-
Weigh and powder ten tablets.
-
Dissolve a quantity of the powder equivalent to 0.25 g of this compound in 10 ml of 0.1 M potassium hydroxide.[9]
-
Dilute to 250 ml with deionized water and filter.[9]
-
Further dilute a suitable volume of the filtrate to fall within the calibration range.
6. Color Development and Measurement:
-
To a 25 mL volumetric flask, transfer a suitable aliquot of the standard or sample solution.
-
Add an appropriate volume of catechol and Fe(II) solutions. The optimal order of addition should be determined, but one successful order is this compound, then Catechol, then Fe(II).[9]
-
Complete the volume with deionized water and allow the reaction to proceed for 10 minutes.[9]
-
Measure the absorbance of the resulting blue complex at the wavelength of maximum absorbance, which is approximately 580 nm, against a reagent blank.[9]
7. Calibration Curve and Calculation:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the spectrophotometric determination of this compound in tablet formulations.
Caption: General workflow for spectrophotometric analysis of this compound.
References
- 1. “Development and Validation of UVS pectrophotometric Method for the [ijaresm.com]
- 2. researchgate.net [researchgate.net]
- 3. UV SPECTROSCOPIC METHOD DEVELOPMENT AND VALIDATION OF this compound IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 4. iajpr.com [iajpr.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Allopurinol as a Tool for In Vitro Studies of Purine Metabolism Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol, a structural isomer of hypoxanthine, is a potent inhibitor of xanthine oxidase, the key enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2] This inhibitory action makes this compound a cornerstone in the treatment of hyperuricemia and gout. Beyond its clinical applications, this compound serves as an invaluable tool for in vitro investigations into the intricacies of purine metabolism. By selectively blocking a critical enzymatic step, researchers can elucidate pathway dynamics, study the effects of metabolite accumulation, and screen for novel therapeutic agents targeting purine metabolism. These application notes provide detailed protocols for utilizing this compound in in vitro settings to probe purine metabolism pathways.
Mechanism of Action
This compound is metabolized by xanthine oxidase to its active metabolite, oxypurinol (also known as alloxanthine). Both this compound and oxypurinol bind tightly to the molybdenum-pterin center of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of its natural substrates. This leads to a decrease in the production of uric acid and an accumulation of hypoxanthine and xanthine.[2] At higher concentrations, this compound and oxypurinol have also been shown to inhibit the early steps of de novo purine synthesis in cultured human cells, independent of xanthine oxidase inhibition.[3][4][5]
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro effects of this compound.
Table 1: In Vitro Inhibition of Xanthine Oxidase by this compound
| Parameter | Value | Substrate | Reference |
| IC₅₀ | 0.13 µg/mL | Hypoxanthine | [4] |
| IC₅₀ | 0.11 µg/mL | Xanthine | [4] |
| IC₅₀ | 6.94 ± 0.32 µg/mL | Xanthine | [6] |
| IC₅₀ | 4.84 µg/mL | Xanthine | [5] |
| IC₅₀ | 2.84 ± 0.41 µM | Xanthine | [7] |
| Inhibition Type | Competitive | Xanthine | [4][7] |
| Inhibition Constant (Ki) | 2.12 µM | Xanthine | [7] |
Table 2: Effects of this compound on Purine Metabolite Levels in T84 Cells (24h treatment)
| This compound Concentration | Change in Intracellular Creatine | Change in Intracellular ATP | Reference |
| 100 µM | 10.4% decrease (p = 0.0003) | 7% decrease (p = 0.02) | [8] |
| 300 µM | 26% decrease (p < 0.0005) | 19.3% decrease | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Purine Catabolism and this compound's Mechanism of Action
Caption: this compound inhibits xanthine oxidase, blocking uric acid production.
Experimental Workflow for In Vitro this compound Studies
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 3. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Allopurinol in DMSO: Technical Support for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for using allopurinol dissolved in DMSO for in vitro assays. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO can vary between suppliers and is influenced by factors such as the purity of the this compound, the hygroscopic state of the DMSO, and the use of heat or sonication.[1] Generally, reported solubilities range from approximately 3 mg/mL to as high as 15 mg/mL.[2][3] For this compound sodium, the solubility in fresh DMSO is even higher, around 31-32 mg/mL.[4] It is crucial to use fresh, high-purity DMSO, as moisture absorption can significantly reduce the solubility of the compound.[1][4]
Q2: My this compound is not dissolving completely in DMSO at room temperature. What can I do?
A2: If you are having trouble dissolving this compound, several techniques can be employed to aid dissolution. Sonication is a commonly recommended method to help dissolve the compound.[3] Gentle warming can also be effective.[1] Ensure you are using a sufficient volume of DMSO for the amount of this compound and that your DMSO is fresh and not hydrated.[1][4]
Q3: Why did my this compound solution precipitate after being added to the cell culture medium, and how can I prevent this?
A3: This is a common issue that occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[5][6] The dramatic decrease in solvent polarity causes the compound to crash out of solution. To prevent this, consider the following strategies:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, typically not exceeding 0.1% to 0.5%, to minimize solvent-induced toxicity and precipitation.[3][7]
-
Dilution Method: Add the DMSO stock solution dropwise into the culture medium while gently vortexing or stirring.[8] This helps to disperse the DMSO solution quickly, preventing localized high concentrations that can lead to precipitation.
-
Intermediate Dilution: Instead of diluting directly from a highly concentrated stock, you can perform serial dilutions in DMSO first to create a lower concentration stock before the final dilution into the aqueous medium.[9]
-
Pre-conditioning the Medium: Some researchers have found success by first adding the equivalent volume of pure DMSO to the culture medium before adding the drug-DMSO stock.[9]
Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A4: The tolerance of cell lines to DMSO varies. A general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.1%.[3] However, some cell lines can tolerate up to 0.5% or even 1% DMSO for short periods. It is always best practice to perform a vehicle control experiment, treating your cells with the same concentration of DMSO that is used in your experimental conditions to assess any potential effects of the solvent on cell viability and function.[3][7]
Q5: How should I prepare and store my this compound stock solution in DMSO?
A5: To prepare a stock solution, dissolve the this compound powder in fresh, high-purity DMSO to your desired concentration, using sonication or gentle warming if necessary.[1][3] For storage, it is recommended to keep the DMSO stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[10] Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Compound | Solvent | Solubility | Molar Concentration (approx.) | Notes | Source(s) |
| This compound | DMSO | ~3 mg/mL | ~22.04 mM | Crystalline solid. | [2] |
| This compound | DMSO | 14 mg/mL | ~102.85 mM | Requires ultrasonic and warming. Use newly opened DMSO. | [1] |
| This compound | DMSO | 15 mg/mL | ~110.2 mM | Sonication is recommended. | [3] |
| This compound | Ethanol | 3 mg/mL | ~22.04 mM | Sonication is recommended. | [3] |
| This compound | H₂O | 1 mg/mL | ~7.35 mM | Requires ultrasonic and pH adjustment to 11 with NaOH. | [1] |
| This compound | 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | ~0.73 mM | Prepared by first dissolving in DMSO, then diluting. | [2] |
| This compound Sodium | DMSO | 31-32 mg/mL | ~194.84 - 201.13 mM | Use fresh DMSO as moisture absorption reduces solubility. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 136.11 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 136.11 g/mol × 1000 mg/g = 1.36 mg
-
-
Weighing: Carefully weigh out 1.36 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the tube vigorously. If the this compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minute intervals until the solution is clear.[3] Gentle warming can also be applied if necessary.[1]
-
Storage: Once fully dissolved, this 10 mM stock solution can be used immediately or aliquoted into smaller volumes for storage at -20°C or -80°C.[1]
Protocol 2: Diluting this compound-DMSO Stock for In Vitro Assays
Objective: To treat cells with a final concentration of 100 µM this compound, ensuring the final DMSO concentration remains at 0.1%.
Procedure:
-
Prepare Intermediate Stock (if necessary): To achieve a low final DMSO concentration, it is often easier to make an intermediate dilution. For example, dilute your 10 mM stock solution 1:10 in cell culture medium to create a 1 mM intermediate stock. Note: Observe for any precipitation at this step.
-
Final Dilution: Add the appropriate volume of your stock solution to the final volume of media in your cell culture plate. To achieve a 100 µM final concentration from a 10 mM stock:
-
Use the formula C₁V₁ = C₂V₂
-
(10,000 µM)(V₁) = (100 µM)(Final Volume)
-
V₁ = (100/10,000) × Final Volume = 0.01 × Final Volume
-
For a final volume of 1 mL (1000 µL) in a well, you would need to add 10 µL of the 10 mM stock.
-
-
Check DMSO Concentration: The final DMSO concentration in the well will be 10 µL / 1000 µL = 1%. This is too high for most cell lines.
-
Adjusting for DMSO Concentration: To keep the final DMSO concentration at 0.1%, the volume of the stock solution added should be 1 µL per 1 mL of final media.
-
To achieve a 100 µM final concentration with a 1 µL addition, your stock solution needs to be 1000 times more concentrated than the final concentration.
-
Required Stock Concentration = 100 µM × 1000 = 100,000 µM = 100 mM.
-
-
Recommended Workflow:
-
Prepare a high-concentration stock in DMSO (e.g., 100 mM).
-
Add 1 µL of this stock per 1 mL of culture medium to achieve a final concentration of 100 µM with 0.1% DMSO.
-
Add the stock solution directly to the medium in the well, and mix immediately by gently pipetting or swirling the plate to avoid precipitation.[8]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the purine catabolism pathway.[11][12][13]
Experimental Workflow
Caption: Standard workflow for preparing and using this compound in cell culture.
Troubleshooting Precipitation
Caption: Logical steps to troubleshoot this compound precipitation in media.[5][6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | Xanthine Oxidase | ROS | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
Overcoming Allopurinol precipitation in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with allopurinol precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structural analog of the purine base hypoxanthine.[1] Its primary mechanism of action is the inhibition of xanthine oxidase, an enzyme critical in the purine catabolism pathway.[2][3] This enzyme is responsible for converting hypoxanthine to xanthine and then xanthine to uric acid.[2][4][5] By blocking this enzyme, this compound and its active metabolite, oxypurinol, decrease the production of uric acid.[1][2][3][4] This action makes it a cornerstone for treating conditions associated with hyperuricemia, such as gout.[2][6]
Q2: What are the solubility properties of this compound?
This compound is known for its poor aqueous solubility.[7][8][9] Its solubility is significantly influenced by the solvent and pH. Preparing a concentrated stock solution in an appropriate solvent is crucial before diluting it into aqueous cell culture media.
Data Presentation: this compound Physicochemical Properties
| Property | Value | Source(s) |
| Aqueous Solubility | 137 µg/mL (at 25°C) 800 mg/L (0.8 mg/mL) | [7][8] |
| DMSO Solubility | ~3 mg/mL | [10] |
| Solubility in 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [10] |
| pKa | 9.7 - 10.2 | [11][12] |
| Molecular Weight | 136.1 g/mol | [10][12] |
Q3: What is the recommended solvent for making an this compound stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used organic solvent for preparing this compound stock solutions for in vitro experiments.[10] Due to this compound's low aqueous solubility, dissolving it directly in media or phosphate-buffered saline (PBS) is not recommended. Some protocols also utilize a small amount of 0.1N sodium hydroxide (NaOH) to initially dissolve the powder before dilution.[13][14]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a reliable method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
0.1 N Sodium Hydroxide (NaOH), sterile (Optional, for difficult-to-dissolve powder)
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette tips
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution (Option A - DMSO only):
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., to make a 3 mg/mL stock, add 1 mL of DMSO to 3 mg of this compound).
-
Vortex or gently warm the solution (e.g., in a 37°C water bath) until the this compound is completely dissolved.
-
-
Initial Dissolution (Option B - with NaOH):
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Note: It is recommended to prepare fresh aqueous dilutions from the DMSO stock for each experiment and not to store aqueous solutions for more than one day.[10]
Troubleshooting Guide
Q4: Why is my this compound precipitating when I add it to the cell culture media?
Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment of the cell culture medium. This is a common issue due to the drug's inherent poor water solubility.[7]
Common Causes:
-
High Final Concentration: The target concentration of this compound in the media is too high.
-
"Salting Out": When the DMSO stock is added to the aqueous media, the DMSO rapidly disperses, and the this compound is suddenly exposed to an environment where it is not soluble, causing it to crash out of solution.[15]
-
Low Temperature: Adding a cold stock solution or diluted drug to the media can decrease solubility.
-
pH of Media: The pH of the culture medium can affect the ionization state and solubility of this compound.
-
Media Components: High concentrations of salts or other components in complex or serum-free media can reduce the solubility of dissolved compounds.[16]
Q5: How can I prevent this compound from precipitating in my experiments?
Follow these troubleshooting steps to address precipitation issues.
Step-by-Step Troubleshooting:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is at a non-toxic level, typically ≤0.5%. If you are adding a large volume of a dilute stock, you may be adding too much DMSO. Conversely, using a highly concentrated stock minimizes the final DMSO percentage.
-
Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding the this compound stock solution. Adding compounds to cold media can significantly decrease their solubility.
-
Modify Addition Technique: Instead of adding a small drop of concentrated stock directly into a large volume of media, try serial dilution. Alternatively, add the this compound stock to a smaller volume of media first, mix thoroughly by pipetting up and down, and then add this "medicated media" to your cells. This helps the drug disperse more evenly.
-
Perform a Solubility Test: Before treating your cells, test the solubility of your desired this compound concentration in the cell culture medium. Prepare the medicated media and incubate it under the same conditions as your experiment (37°C, 5% CO₂). Check for precipitation by eye and under a microscope after several hours.
-
Lower the Final Concentration: If precipitation persists, the most likely cause is that your target concentration exceeds this compound's solubility limit in your specific media formulation. The only solution is to lower the final concentration and perform a dose-response curve to find the highest effective concentration that remains in solution.
-
Consider Media pH and Composition: While most commercial media are well-buffered, extreme pH shifts can affect drug solubility. Ensure your media is properly buffered and within its recommended pH range. Highly concentrated or custom-formulated media may have components that reduce this compound solubility.[16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Mechanosynthesis of Stable Salt Hydrates of this compound with Enhanced Dissolution, Diffusion, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. This compound (UK PID) [inchem.org]
- 13. media.neliti.com [media.neliti.com]
- 14. This compound [drugfuture.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Allopurinol Dosage in Mouse Models of Hyperuricemia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing allopurinol dosage in mouse models of hyperuricemia.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Question: Why are my mice not showing a significant reduction in serum uric acid levels after this compound treatment?
Answer:
There are several potential reasons for a suboptimal response to this compound in your hyperuricemic mouse model. Consider the following factors:
-
Inadequate this compound Dosage: The dose of this compound may be too low to effectively inhibit xanthine oxidase. A dose of 10 mg/kg has been shown to completely suppress hyperuricemia in a purine-induced model[1]. However, the optimal dose can vary depending on the model and the severity of hyperuricemia. A dose-response study may be necessary to determine the most effective dosage for your specific experimental conditions.
-
Method of Hyperuricemia Induction: The model used to induce hyperuricemia can influence the efficacy of this compound. Models using potassium oxonate, a uricase inhibitor, are common[2][3]. Combining potassium oxonate with a purine source like hypoxanthine can create a more robust model of hyperuricemia[2][4]. Ensure your induction method is consistent and results in a stable hyperuricemic state before initiating treatment.
-
Timing and Duration of Treatment: this compound should be administered prior to or concurrently with the induction of hyperuricemia to prevent the rise in uric acid levels. If treating established hyperuricemia, a longer duration of treatment may be necessary to observe a significant decrease.
-
Pharmacokinetics of this compound: this compound is rapidly metabolized to its active metabolite, oxypurinol. The timing of blood collection for uric acid measurement relative to this compound administration can impact the observed results.
-
Individual Animal Variation: As with any biological experiment, there can be individual variations in response to treatment. Ensure you are using a sufficient number of animals per group to account for this variability.
Question: I am observing signs of toxicity in my this compound-treated mice. What could be the cause and how can I mitigate it?
Answer:
This compound is generally well-tolerated, but toxicity can occur, particularly at higher doses. Key considerations include:
-
Renal Toxicity: High doses of this compound can lead to renal impairment[5]. This can be exacerbated in certain mouse models, such as those with pre-existing kidney conditions or in dinitrofluorobenzene (DNFB)-sensitized mice[5][6][7]. The formation of calculus in the collecting tubules has been observed with high-dose this compound administration[7].
-
Mitigation:
-
Use the minimum effective dose of this compound.
-
Ensure adequate hydration of the animals.
-
Monitor renal function by measuring plasma creatinine and blood urea nitrogen (BUN) levels[5].
-
Consider co-administration of uridine, which has been shown to ameliorate this compound-induced renal toxicity in some models[6].
-
-
-
Hypersensitivity Reactions: While less common in mice than in humans, hypersensitivity reactions can occur. Observe animals for any signs of distress, skin reactions, or changes in behavior.
-
Impact on Pyrimidine Metabolism: this compound can impair pyrimidine metabolism, which may contribute to its toxic effects[6].
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in hyperuricemic mouse models.
What is a typical effective dose of this compound in mice?
An oral dose of 10 mg/kg of this compound has been shown to completely suppress hyperuricemia in a purine-induced mouse model[1]. In another study, a 5 mg/kg dose of this compound attenuated cardiac damage in a chronic hyperuricemia model[2]. A daily oral dose of 50 mg/kg has also been used to lower serum uric acid levels in a uric acid-induced hyperuricemia model[8]. The optimal dose will depend on the specific model and experimental goals.
How should I prepare and administer this compound to mice?
This compound is typically administered orally via gavage. It can be suspended in a vehicle such as 0.5% sodium carboxymethylcellulose (CMC-Na)[4].
What is the mechanism of action of this compound?
This compound is a structural analog of hypoxanthine. It and its primary active metabolite, oxypurinol, inhibit the enzyme xanthine oxidase. This enzyme is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, this compound decreases the production of uric acid.
How can I induce hyperuricemia in mice?
A common and effective method is the co-administration of potassium oxonate and a purine substrate like hypoxanthine[2][4]. Potassium oxonate inhibits the enzyme uricase, which breaks down uric acid in mice, thus leading to its accumulation. Hypoxanthine serves as a substrate for xanthine oxidase, further increasing uric acid production. A typical protocol involves intraperitoneal injection of potassium oxonate and oral gavage of hypoxanthine[2][4].
What parameters should I measure to assess the efficacy of this compound?
The primary endpoint is typically the measurement of serum uric acid levels. Additionally, you can measure:
-
Xanthine Oxidase Activity: Assess the activity of the target enzyme in liver or serum samples.
-
Renal Function Markers: Measure serum creatinine and BUN to monitor for any potential nephrotoxicity[5].
-
Inflammatory Markers: In models where hyperuricemia is associated with inflammation, markers such as TNF-α and IL-1β can be measured in serum or tissues[9].
Data Presentation
Table 1: this compound Dosage and Effects in Hyperuricemic Mouse Models
| Hyperuricemia Induction Method | Mouse Strain | This compound Dose | Administration Route | Treatment Duration | Effect on Serum Uric Acid | Reference |
| IMP and GMP injection | ICR | 10 mg/kg | Oral | Single dose | Complete suppression | [1] |
| Potassium Oxonate and Hypoxanthine | Kunming | 5 mg/kg | Oral | 8 weeks | Attenuated increase | [2] |
| Uric Acid injection | Male mice | 50 mg/kg/day | Oral | 7 days | Significant reduction | [8] |
| Potassium Oxonate and Hypoxanthine | Not Specified | 50 mg/kg/d | Oral | 6 days | Not Specified | [10] |
Experimental Protocols
Protocol for Induction of Hyperuricemia and this compound Treatment
This protocol is a general guideline based on published methods[2][4]. Optimization may be required for specific experimental setups.
-
Animal Model: Use male mice (e.g., Kunming or ICR strain), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (e.g., Control, Hyperuricemia Model, this compound-treated).
-
Hyperuricemia Induction:
-
Prepare a suspension of potassium oxonate (e.g., 350 mg/kg) in a suitable vehicle (e.g., 0.5% CMC-Na).
-
Prepare a suspension of hypoxanthine (e.g., 450 mg/kg) in a suitable vehicle.
-
Administer potassium oxonate via intraperitoneal injection.
-
Administer hypoxanthine via oral gavage.
-
This induction is typically performed daily for the duration of the study (e.g., 8 weeks for a chronic model)[2].
-
-
This compound Administration:
-
Prepare a suspension of this compound (e.g., 5 mg/kg) in a suitable vehicle.
-
Administer this compound via oral gavage 1 hour before the induction of hyperuricemia[2].
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for any signs of toxicity.
-
Collect blood samples at designated time points to measure serum uric acid, creatinine, and BUN levels.
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver, kidneys) for further analysis (e.g., histology, enzyme activity assays).
-
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting uric acid synthesis.
Caption: General experimental workflow for evaluating this compound in a mouse model of hyperuricemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine–induced chronic hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nephrotoxic effects of this compound in dinitrofluorobenzene-sensitized mice: comparative studies on TEI-6720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces renal toxicity by impairing pyrimidine metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of Serum Uric Acid Associated with Attenuation of Renal Injury, Inflammation and Macrophages M1/M2 Ratio in Hyperuricemic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Lesinurad and this compound on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Allopurinol Stability in Physiological Buffer Solutions
For researchers, scientists, and drug development professionals, understanding the stability of allopurinol in physiological buffer solutions is critical for designing and interpreting in vitro and in vivo experiments. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during such studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound has limited aqueous solubility, which can influence its stability.[1][2] While stable as a solid for extended periods, in aqueous solutions, its stability is pH-dependent. Forced degradation studies have shown that this compound degrades under strongly acidic and basic conditions, particularly at elevated temperatures.[1][3][4] It is more stable in neutral to slightly acidic pH ranges. For instance, a compounded oral suspension of this compound was found to be stable at a pH of approximately 4.78 to 5.12.[1][3]
Q2: Is there specific data on the half-life of this compound in common physiological buffers?
A2: While extensive data exists for the in-vivo half-life of this compound (approximately 1-2 hours due to rapid metabolism to oxypurinol), specific degradation kinetics (e.g., half-life, rate constants) in standard physiological buffers like Phosphate-Buffered Saline (PBS), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) are not extensively reported in publicly available literature.[2][5] The stability is highly dependent on the exact pH, temperature, and composition of the buffer. Therefore, it is recommended to perform a stability study under your specific experimental conditions.
Q3: How can I prepare a stock solution of this compound for my experiments, given its poor solubility?
A3: Due to its low water solubility (approximately 0.48 mg/mL at 25°C and 0.8 mg/mL at 37°C), preparing a concentrated aqueous stock solution of this compound can be challenging.[1] A common method is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with the desired aqueous buffer.[2] For example, a stock solution can be made in DMSO at approximately 3 mg/mL.[2] Subsequently, this stock can be diluted with PBS (pH 7.2) to achieve a working concentration; however, it is important to note that the final concentration of DMSO should be kept low (e.g., in a 1:10 DMSO:PBS solution, this compound's solubility is about 0.1 mg/mL).[2] It is not recommended to store aqueous solutions of this compound for more than one day without verifying its stability.[2]
Q4: What are the known degradation products of this compound?
A4: Forced degradation studies have identified several degradation products. Two commonly reported impurities are 3-amino-4-carboxamidopyrazole hemisulfate (Impurity A) and 5-(formylamino)-1H-pyrazole-4-carboxamide (Impurity B).[6] The specific degradation pathway and resulting products can vary depending on the stress conditions (e.g., pH, temperature, presence of oxidizing agents).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Buffer | Low aqueous solubility of this compound, especially at higher concentrations. | Prepare a higher concentration stock solution in DMSO and dilute it into the physiological buffer to the final desired concentration, ensuring the final DMSO concentration is low and does not affect the experiment.[2] Alternatively, consider using a co-solvent system if permissible for your experimental setup. |
| Inconsistent Results in Stability Studies | Degradation of this compound during the experiment due to inappropriate pH or temperature. Fluctuation in buffer pH. | Ensure the pH of the physiological buffer is stable throughout the experiment. Store solutions at appropriate temperatures (e.g., on ice for short-term storage) and protect from light if photosensitivity is a concern. Perform a time-course experiment to determine the rate of degradation under your specific conditions. |
| Difficulty in Quantifying this compound | Interference from buffer components or degradation products in the analytical method. | Utilize a validated stability-indicating HPLC method. The literature describes several methods using C18 columns with mobile phases containing phosphate buffers at a slightly acidic pH (e.g., pH 2.5-4.5) and an organic modifier like methanol or acetonitrile.[6][7] UV detection is typically performed around 250-254 nm.[2][8] |
| Unexpected Biological Effects in Cell-Based Assays | The presence of degradation products of this compound that may have their own biological activity. The effect of the solvent (e.g., DMSO) on the cells. | Characterize the stability of this compound in your cell culture medium under the conditions of your experiment (e.g., 37°C, 5% CO2). Prepare fresh solutions for each experiment. Run appropriate vehicle controls to account for any effects of the solvent. |
Data Summary
The following tables summarize the available data on this compound stability and solubility.
Table 1: Stability of Compounded this compound Oral Suspensions
| Vehicle | Concentration (mg/mL) | Storage Conditions | Duration of Stability | pH of Suspension | Citation |
| SuspendIt® | 10.0 and 20.0 | 5°C and 25°C | 180 days | 5.09 - 5.14 | [1] |
| Inorpha® with 0.5% xanthan gum | 20.0 | 5°C and 20°C | 120 days | 4.78 ± 0.02 | [3] |
| Oral Mix and Oral Mix SF | 20.0 | Room temperature and refrigerated | 90 days | Not specified | [9][10] |
| Vehicle with sodium carboxymethylcellulose and magnesium aluminum silicate | 20.0 | Room temperature | Estimated shelf-life of 8.3 years | Not specified | [11] |
Table 2: Solubility of this compound
| Solvent/Buffer | Temperature | Solubility | Citation |
| Water | 25°C | 0.48 mg/mL | [1] |
| Water | 37°C | 0.8 mg/mL | [1] |
| DMSO | Not specified | ~3 mg/mL | [2] |
| 1:10 DMSO:PBS (pH 7.2) | Not specified | ~0.1 mg/mL | [2] |
| pH 6.8 phosphate buffer | 37°C | Dissolution studies performed | [9] |
Experimental Protocols
Protocol: Stability Assessment of this compound in a Physiological Buffer
This protocol outlines a general procedure for determining the stability of this compound in a selected physiological buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound reference standard
-
Selected physiological buffer (e.g., PBS pH 7.4, SGF, SIF)
-
HPLC-grade solvents (e.g., methanol, acetonitrile)
-
HPLC-grade water
-
Buffer salts for mobile phase (e.g., potassium dihydrogen phosphate)
-
Acids/bases for pH adjustment (e.g., phosphoric acid)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Temperature-controlled incubator or water bath
2. Preparation of Solutions:
-
This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the physiological buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is minimal.
-
HPLC Mobile Phase: Prepare the mobile phase as described in a validated analytical method. For example, a mixture of 0.025 M potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and methanol.[6]
3. Stability Study Procedure:
-
Time Points: Define the time points for sample collection (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Incubation: Place the working solution in a temperature-controlled environment that mimics the experimental conditions (e.g., 25°C or 37°C). Protect from light if necessary.
-
Sampling: At each time point, withdraw an aliquot of the working solution. If necessary, quench the degradation by diluting the sample in the mobile phase or a solvent that stabilizes this compound and store at a low temperature (e.g., -20°C) until analysis.
-
HPLC Analysis: Analyze the samples by HPLC. Inject a known volume of each sample and record the peak area of this compound.
4. Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time.
-
Determine the degradation kinetics (e.g., by fitting the data to a zero-order or first-order decay model) and calculate the half-life (t½) of this compound under the tested conditions.
Visualizations
References
- 1. Physicochemical Stability of Compounded this compound Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. gerpac.eu [gerpac.eu]
- 4. Xanthine oxidase and aldehyde oxidase contribute to this compound metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanosynthesis of Stable Salt Hydrates of this compound with Enhanced Dissolution, Diffusion, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of this compound in Extemporaneously Compounded Oral Suspensions with Oral Mix and Oral Mix SF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of this compound suspension compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential interference of Allopurinol with common laboratory assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential information regarding the potential interference of allopurinol with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a structural analogue of the natural purine base hypoxanthine.[1] It primarily functions by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then xanthine to uric acid.[1][2] this compound itself is a substrate for xanthine oxidase and is metabolized into oxypurinol, which is also a potent inhibitor of the enzyme.[2][3] This action reduces the production of uric acid, which is the therapeutic goal in treating conditions like gout.[1][4]
Q2: Does this compound interfere with liver function tests (LFTs)?
Yes, this compound can be associated with elevations in liver function tests (LFTs).[5] This is typically a physiological effect (hepatotoxicity) rather than direct analytical interference with the assay itself.
-
Common Findings: Asymptomatic increases in serum alkaline phosphatase (ALP) and transaminases (ALT/AST) are the most common findings.[6][7][8] Transient and minor liver test abnormalities are associated with this compound therapy in 2-6% of patients.[9]
-
Severe Reactions: Although rare, severe and sometimes fatal liver damage, including granulomatous hepatitis and massive hepatic necrosis, has been reported.[6][7] This is often part of a broader this compound Hypersensitivity Syndrome (AHS).[2][6]
-
Monitoring Recommendations: Periodic monitoring of LFTs is recommended, especially during the early stages of therapy and in patients with pre-existing liver disease.[6][7][8] Discontinuation of the drug is advised if significant LFT elevations occur.[5]
| Parameter | Observed Effect | Frequency / Magnitude | Citations |
| ALT / AST | Asymptomatic elevations | Common, generally mild to moderate. | [5][6][9] |
| Alkaline Phosphatase (ALP) | Asymptomatic elevations | Common. | [5][6][7] |
| Hepatotoxicity | Cholestasis, granulomatous hepatitis, necrosis | Rare, but can be severe. | [6][7][9] |
Q3: How does this compound affect renal function assays like serum creatinine?
This compound's interaction with renal function is primarily physiological, related to its excretion and potential for toxicity, especially in patients with pre-existing Chronic Kidney Disease (CKD).
-
Excretion: this compound and its active metabolite, oxypurinol, are eliminated by the kidneys.[2][10] In cases of renal impairment, oxypurinol can accumulate, increasing the risk of toxicity.[10]
-
Monitoring: Regular monitoring of renal function (BUN, serum creatinine, creatinine clearance) is critical, particularly when initiating therapy or adjusting doses.[10][11] A rise in BUN has been observed in some patients during this compound administration.[12]
-
Adverse Effects: In patients with decreased renal function, this compound use requires careful dose management.[12] An increase in creatinine after a dose escalation can be a sign of medication-related nephrotoxicity.[10] However, some studies suggest that initiating this compound at doses of at least 300 mg/day in patients with normal or near-normal kidney function was associated with a lower risk of developing CKD.[13]
| Parameter | Observed Effect | Notes | Citations |
| Serum Creatinine | Can increase, indicating potential nephrotoxicity. | Particularly concerning in patients with pre-existing renal impairment after dose increases. | [10][12] |
| Blood Urea Nitrogen (BUN) | May rise during administration. | Observed in some patients with pre-existing renal disease. | [12] |
Q4: Can this compound interfere with glucose or HbA1c measurements?
The evidence suggests that this compound's effect on glucose metabolism is a physiological one, not direct analytical interference. The results from clinical studies are mixed.
-
Fasting Blood Glucose (FBG): A meta-analysis found that this compound treatment was associated with a significant decrease in FBG, particularly in patients without diabetes and at doses of 200 mg/day or higher.[14] Other studies, however, found no significant differences in fasting plasma glucose after this compound administration.[15][16]
-
Glycated Hemoglobin (HbA1c): One study reported a statistically significant elevation in HbA1c levels after a 12-week this compound intervention compared to a placebo period.[15] Conversely, a meta-analysis showed only a non-significant trend of reduction in HbA1c with this compound.[14]
| Parameter | Observed Effect | Key Findings | Citations |
| Fasting Blood Glucose (FBG) | Reduction | Significant decrease observed in non-diabetic patients (WMD: -0.60 mmol/L) and with doses ≥200 mg/day. | [14] |
| Fasting Blood Glucose (FBG) | No Change | Other studies reported no significant effect on plasma glucose levels. | [15][16] |
| Glycated Hemoglobin (HbA1c) | Increase | A double-blind crossover study found a significant elevation after 12 weeks. | [15] |
| Glycated Hemoglobin (HbA1c) | No Significant Change | A meta-analysis found only a trend towards reduction. | [14] |
Q5: Are there known interferences with enzymatic assays, such as those for CYP450 activity?
Yes, this compound's primary mechanism—inhibition of xanthine oxidase (XO)—can interfere with diagnostic tests that rely on metabolic pathways involving this enzyme. A key example is the caffeine metabolism test used for phenotyping N-acetyltransferase 2 (NAT2) and cytochrome P450 1A2 (CYP1A2).
-
Mechanism of Interference: The test uses ratios of urinary caffeine metabolites. This compound inhibits the XO-dependent conversion of 1-methylxanthine (1MX) to 1-methyluric acid (1MU).[17]
-
Impact on Ratios: This inhibition leads to a significant decrease in the formation of 1MU, which falsely alters the calculated metabolic ratios used to determine enzyme activity. The NAT2 ratio (AFMU/1MX) decreases, while the CYP1A2 ratio ((AFMU + 1MX + 1MU)/17MU) transiently increases.[17] This makes the standard ratios unreliable in patients taking XO inhibitors.[17]
Troubleshooting Guides
Scenario: Unexpected laboratory results from a subject on this compound.
If you encounter anomalous data in samples from subjects taking this compound, use the following workflow to troubleshoot the issue.
Experimental Protocols
Methodology for Assessing Interference with Caffeine Metabolic Ratios
This protocol is based on the methodology described in the study by Tang et al., which investigated the in-vivo effect of xanthine oxidase inhibition by this compound on NAT2 and CYP1A2 phenotyping.[17]
-
Study Design: An open, prospective study was conducted with healthy subjects.
-
Drug Administration: this compound (300 mg per day) was administered orally for 8 consecutive days, followed by an 8-day washout period.
-
Caffeine Challenge: Urinary caffeine tests were performed at baseline and repetitively throughout the study. This involved the oral administration of 200 mg of caffeine.
-
Sample Collection: Urine was collected for 8 hours post-caffeine administration. Venous blood samples were also drawn to determine plasma concentrations of this compound and its metabolite, oxypurinol.
-
Sample Analysis:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) was used for analysis.
-
Analytes: The following urinary caffeine metabolites were quantified: 1-methyluric acid (1MU), 1-methylxanthine (1MX), 1,7-dimethyluric acid (17MU), and 5-acetylamino-6-formylamino-3-methyluracil (AFMU).
-
-
Data Interpretation:
-
NAT2 Activity: Typically assessed using the AFMU/1MX ratio. The study found this ratio was unreliable during this compound administration. An alternative ratio, AFMU/(AFMU + 1MX + 1MU), remained constant and was suggested for use when an XO inhibitor is present.[17]
-
CYP1A2 Activity: Assessed using the (AFMU + 1MX + 1MU)/17MU ratio. The study found this ratio was transiently and significantly increased, indicating the unreliability of this test during this compound treatment.[17]
-
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the dose–response relationship of this compound: predicting the optimal dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. medscape.com [medscape.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. dovepress.com [dovepress.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. Association of Chronic Kidney Disease With this compound Use in Gout Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Effects of Uric Acid-Lowering Treatment on Glycemia: A Systematic Review and Meta-Analysis [frontiersin.org]
- 15. The relationship between glucose and uric acid metabolism: influence of short term this compound on glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 17. Xanthine oxidase inhibition by this compound affects the reliability of urinary caffeine metabolic ratios as markers for N-acetyltransferase 2 and CYP1A2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Allopurinol's Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of allopurinol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its active metabolite?
This compound is a structural analog of hypoxanthine. It is metabolized in the liver to its active and more potent metabolite, oxypurinol (also known as alloxanthine).[1][2] Both this compound and oxypurinol act as inhibitors of xanthine oxidase, an enzyme crucial for purine catabolism. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2][3] By inhibiting xanthine oxidase, this compound reduces the production of uric acid.[2][3]
Q2: Beyond xanthine oxidase inhibition, what are the known off-target effects of this compound in a cellular context?
In cell-based assays, this compound and oxypurinol can exhibit several off-target effects, including:
-
Alteration of Purine and Pyrimidine Metabolism: At higher concentrations, both compounds can inhibit the early steps of de novo purine synthesis, independent of xanthine oxidase.[1][4] They can also interfere with pyrimidine metabolism by inhibiting orotidine-5'-phosphate decarboxylase, leading to an accumulation of orotic acid and orotidine.[4][5]
-
Modulation of Reactive Oxygen Species (ROS): The interaction of this compound with xanthine oxidase can itself produce superoxide radicals.[3] However, this compound has also been reported to act as a direct free radical scavenger at high concentrations.[2] This dual role can lead to complex and sometimes contradictory effects on cellular redox status.
-
Impact on Inflammatory Signaling Pathways: this compound has been shown to modulate inflammatory responses by affecting cytokine production and signaling. For instance, it can inhibit the production and cytotoxicity of Tumor Necrosis Factor-alpha (TNF-α) and downregulate the expression of IL-1β and IL-6.[6][7] It has also been shown to inhibit the activation of NF-κB and p38 MAP kinase signaling pathways.[1][3]
Q3: At what concentrations are off-target effects of this compound typically observed in vitro?
The concentration at which off-target effects become apparent is highly dependent on the cell type, assay duration, and the specific endpoint being measured. While xanthine oxidase inhibition can be observed at low micromolar concentrations (e.g., 10 µM in neonatal rat cardiomyocytes),[8] other effects, such as inhibition of cell proliferation, have been reported at much higher concentrations, often in the millimolar range. For example, IC50 values for the inhibition of proliferation in chronic myeloid leukemia cell lines were found to be between 1.80 mM and 3.35 mM. It is crucial to perform dose-response experiments in your specific cell system to determine the optimal concentration for on-target effects while minimizing off-target interference.
Q4: Can this compound or oxypurinol directly interfere with common assay readouts like fluorescence or luminescence?
Yes, direct interference is possible. This compound and its metabolite, oxypurinol, are purine analogs and possess UV absorbance, which can interfere with spectrophotometric assays.[9] For fluorescence-based assays, compounds with antioxidant properties can directly reduce reporter dyes (like resazurin in Alamar Blue assays), leading to false-positive signals of cell viability.[10] While specific data on this compound's direct fluorescence or quenching properties is limited, it is a critical parameter to assess during assay validation. Similarly, for luciferase-based reporter assays, it is important to test for direct inhibition or stabilization of the luciferase enzyme in a cell-free system.
Troubleshooting Guides
Problem 1: Unexpected changes in cell viability or proliferation.
Question: I am using this compound as a xanthine oxidase inhibitor, but I am observing unexpected effects on my cells' growth and viability. How can I troubleshoot this?
Answer:
This could be due to off-target effects on purine/pyrimidine metabolism or cellular redox state. Follow these steps to investigate:
Experimental Workflow for Troubleshooting Cell Viability Issues
Caption: Workflow for troubleshooting unexpected cell viability results.
Detailed Steps:
-
Perform a wide dose-response curve: Test a broad range of this compound concentrations (e.g., from low micromolar to millimolar) to identify a concentration that inhibits xanthine oxidase without significantly impacting cell viability.
-
Use orthogonal viability assays: Do not rely on a single viability assay. Use assays with different detection methods (e.g., metabolic activity-based like MTT or MTS, ATP-based like CellTiter-Glo, and cell number-based like crystal violet staining) to confirm the results.
-
Run cell-free controls: To test for direct assay interference, incubate this compound with your assay reagents in the absence of cells. This will reveal if the compound directly reacts with the assay components.
-
Conduct rescue experiments: If you suspect interference with nucleotide synthesis, try supplementing the culture medium with purines (e.g., hypoxanthine, adenine) or pyrimidines (e.g., uridine) to see if this rescues the observed phenotype.
-
Measure ROS levels: Use a fluorescent probe (e.g., DCFDA) to assess changes in intracellular ROS levels at different this compound concentrations.
Problem 2: Discrepancies in reporter gene assay results.
Question: My luciferase/β-galactosidase reporter assay is showing unexpected activation/inhibition with this compound treatment. What could be the cause?
Answer:
This could be due to direct interference with the reporter enzyme or off-target effects on the signaling pathway regulating your reporter.
Logical Relationship for Troubleshooting Reporter Gene Assays
Caption: Troubleshooting logic for unexpected reporter assay data.
Detailed Steps:
-
Perform a cell-free enzyme assay: Test for direct inhibition or stabilization of the reporter enzyme by incubating this compound with purified luciferase or β-galactosidase and their respective substrates.
-
Use a constitutive promoter control: Transfect cells with a control plasmid where the reporter gene is driven by a strong, constitutive promoter (e.g., CMV or SV40). If this compound affects the expression from this promoter, it suggests a general effect on transcription/translation or reporter stability rather than a specific effect on your promoter of interest.
-
Analyze upstream signaling components: If your reporter is downstream of a specific signaling pathway (e.g., NF-κB), use techniques like Western blotting to check the activation status of key upstream proteins in the presence of this compound.
-
Use an alternative reporter system: If possible, confirm your findings using a different reporter gene system to rule out artifacts specific to one enzyme.
Data Summary Tables
Table 1: Summary of this compound's Off-Target Effects and Reported In Vitro Concentrations
| Off-Target Effect | Affected Pathway/Molecule | Reported In Vitro Concentration | Cell Type/System | Reference(s) |
| Inhibition of Purine Synthesis | de novo purine biosynthesis | High concentrations (exact values not specified) | Cultured human fibroblasts | [1][4] |
| Inhibition of Pyrimidine Synthesis | Orotidine-5'-phosphate decarboxylase | Not specified | Human erythrocytes | [5] |
| ROS Modulation | Xanthine oxidase, direct scavenging | 10 µM (XO inhibition) | Neonatal rat cardiomyocytes | [8] |
| Inhibition of Cell Proliferation | Not specified | IC50: 1.80 - 3.35 mM | K562 and KCL22 CML cell lines | |
| Modulation of Inflammatory Cytokines | TNF-α, IL-1β, IL-6 | Not specified | Human mononuclear cells, rat models | [6][7] |
| Inhibition of Signaling Pathways | NF-κB, p38 MAPK | Not specified | Rat models | [1][3] |
Table 2: Troubleshooting Strategies and Recommended Controls
| Issue | Potential Cause | Recommended Action | Key Controls |
| Inconsistent cell viability results | Direct assay interference | Use orthogonal viability assays | Cell-free controls (drug + reagents) |
| Off-target cytotoxicity | Perform dose-response, rescue experiments | Vehicle control, positive control for cytotoxicity | |
| Unexpected reporter gene activity | Direct enzyme inhibition/stabilization | Perform cell-free enzyme assay | Purified enzyme + drug |
| Off-target pathway modulation | Analyze upstream signaling components | Constitutive promoter-reporter construct | |
| General irreproducibility | Experimental variability | Optimize cell seeding density, passage number | Standardize all experimental parameters |
Experimental Protocols
Protocol 1: Cell-Free Assay for Direct Interference with Luciferase
Objective: To determine if this compound directly inhibits or enhances luciferase activity.
Materials:
-
Purified recombinant firefly luciferase
-
Luciferase assay buffer
-
Luciferin substrate
-
This compound stock solution (in a suitable solvent, e.g., DMSO or NaOH)
-
Vehicle control (solvent only)
-
White, opaque 96-well plates
-
Luminometer
Method:
-
Prepare a dilution series of this compound in luciferase assay buffer (e.g., 0.1 µM to 1 mM). Include a vehicle-only control.
-
In a 96-well plate, add 50 µL of each this compound dilution or vehicle control to triplicate wells.
-
Add 25 µL of purified luciferase (at a concentration that gives a robust signal) to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Prepare the luciferin substrate according to the manufacturer's instructions.
-
Inject 25 µL of the luciferin substrate into each well using the luminometer's injector.
-
Immediately measure the luminescence.
-
Data Analysis: Compare the luminescence signals in the this compound-treated wells to the vehicle control. A significant decrease indicates inhibition, while an increase might suggest stabilization or direct chemical luminescence.
Protocol 2: Differentiating On-Target vs. Off-Target Effects using Genetic Knockout
Objective: To confirm if the observed cellular phenotype is due to the inhibition of xanthine oxidase (on-target) or another mechanism (off-target).
Materials:
-
Wild-type cell line of interest
-
Xanthine oxidase (XO) knockout cell line (e.g., generated using CRISPR/Cas9)
-
This compound
-
Assay system for the phenotype of interest (e.g., cell viability assay, reporter gene assay)
Method:
-
Culture both wild-type and XO knockout cells under standard conditions.
-
Seed both cell lines into appropriate assay plates.
-
Treat both cell lines with a dose-response of this compound and a vehicle control.
-
After the desired incubation period, perform the assay to measure the phenotype of interest.
-
Data Analysis:
-
If the effect of this compound is significantly reduced or absent in the XO knockout cells compared to the wild-type cells, it suggests the phenotype is primarily an on-target effect.
-
If this compound elicits a similar effect in both wild-type and XO knockout cells, it indicates an off-target mechanism is responsible for the observed phenotype.
-
On-Target vs. Off-Target Effect Logic
Caption: Logic for distinguishing on-target from off-target effects.
Signaling Pathway Diagrams
This compound's Impact on Purine Metabolism and ROS Generation
Caption: this compound inhibits xanthine oxidase, affecting purine metabolism and ROS.
This compound's Influence on Inflammatory Signaling
Caption: this compound can suppress inflammatory responses by inhibiting key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Xanthine Oxidase by this compound Prevents Skeletal Muscle Atrophy: Role of p38 MAPKinase and E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound and oxipurinol on purine synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference of this compound and alloxanthine in ultraviolet theophylline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
Allopurinol and oxypurinol quantification challenges in biological samples
Welcome to the technical support center for the quantification of allopurinol and its active metabolite, oxypurinol, in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the bioanalysis of allopurinor and oxypurinol.
Q1: I am observing significant peak tailing for both this compound and oxypurinol in my HPLC-UV analysis. What are the potential causes and solutions?
A: Peak tailing is a common issue when analyzing polar compounds like this compound and oxypurinol.[1] The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Secondary Silanol Interactions: Residual silanol groups on silica-based reversed-phase columns can interact with the basic functional groups of this compound and oxypurinol, leading to peak tailing.[1][2][3]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. This ensures the protonation of silanol groups, minimizing unwanted interactions.
-
Use an End-Capped Column: Employ a column with end-capping, where the residual silanols are chemically bonded with a small silylating agent to reduce their activity.[3]
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
-
-
Cause 2: Inappropriate Mobile Phase Composition: The composition of the mobile phase can significantly impact peak shape.
-
Solution:
-
Optimize Buffer Concentration: Ensure an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH throughout the analysis.[4]
-
Adjust Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile or methanol) to achieve optimal peak shape and retention.
-
-
-
Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.[4]
-
Solution:
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
-
Dilute the Sample: If the concentration of the analytes is high, dilute the sample before injection.
-
-
Q2: My LC-MS/MS results for plasma samples show significant ion suppression. How can I mitigate these matrix effects?
A: Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a major challenge in bioanalysis from complex matrices like plasma.[5][6][7]
-
Cause 1: Co-elution of Endogenous Components: Phospholipids, salts, and other endogenous components in plasma can co-elute with the analytes and interfere with the ionization process.
-
Solution:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While a simple and common technique, it may not remove all interfering components.[8] Consider using different precipitation solvents (e.g., acetonitrile, methanol, or a mixture) to optimize the removal of matrix components.[8]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[9] Experiment with different extraction solvents of varying polarities to selectively extract the analytes while leaving interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by using a stationary phase to selectively retain and elute the analytes.[9]
-
-
Optimize Chromatography:
-
Use a Guard Column: A guard column can help trap some of the matrix components before they reach the analytical column.
-
Increase Chromatographic Resolution: Modify the gradient, flow rate, or column chemistry to achieve better separation between the analytes and interfering peaks.[5]
-
Divert the Flow: Use a divert valve to direct the initial part of the eluent, which often contains highly polar and interfering compounds, to waste.
-
-
-
-
Cause 2: Inefficient Ionization: The presence of matrix components can alter the surface tension of the ESI droplets, hindering the ionization of the analytes.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d2) is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[5]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[5]
-
-
Q3: I am concerned about the stability of this compound and oxypurinol in my plasma samples during storage and sample processing. What are the recommended conditions?
A: Ensuring the stability of this compound and oxypurinol is crucial for accurate quantification.
-
Storage Stability:
-
Long-Term Storage: For long-term storage, samples should be kept at -20°C or -70°C.[10] Studies have shown that this compound and oxypurinol are stable in plasma for at least 38 days at -70°C.[11]
-
Freeze-Thaw Stability: Both analytes have been found to be stable for at least three freeze-thaw cycles.[10] However, it is best to minimize the number of cycles.
-
-
Sample Processing Stability:
-
Bench-Top Stability: this compound and oxypurinol are generally stable at room temperature for at least 4 hours.[10] One study reported stability for up to 24 hours at room temperature.[8] It is recommended to process samples on an ice bath to minimize potential degradation.
-
Post-Preparative Stability: After extraction and reconstitution, samples should be stored in the autosampler at a controlled temperature (e.g., 4°C) until injection. Stability in the autosampler has been demonstrated for up to 48 hours.[8]
-
Q4: What is a reliable and simple method for extracting this compound and oxypurinol from plasma for LC-MS/MS analysis?
A: Protein precipitation (PPT) is a widely used, simple, and rapid method for extracting this compound and oxypurinol from plasma.[12][13]
-
Detailed Protocol for Protein Precipitation:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[14]
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard (IS) solution (e.g., this compound-d2).[14]
-
Add 250 µL of cold acetonitrile (containing 1.0% formic acid can improve recovery).[12][14]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[14]
-
Centrifuge the samples at high speed (e.g., 14,800 rpm) for 5-10 minutes to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and centrifuge again to remove any particulate matter.
-
Transfer the final extract to an autosampler vial for injection into the LC-MS/MS system.[14]
-
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated methods for the determination of this compound and oxypurinol in biological fluids.
Table 1: LC-MS/MS Methods for this compound and Oxypurinol Quantification in Human Plasma
| Parameter | Method 1[12][13] | Method 2[15] | Method 3[16] |
| Sample Volume | 100 µL | 500 µL | 500 µL |
| Extraction | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| Internal Standard | This compound-d2 | 2,6-dichloropurine | Lamivudine |
| Linearity (this compound) | 60.0 - 6000 ng/mL | 0.05 - 5 µg/mL | 0.01 - 10 µg/mL |
| Linearity (Oxypurinol) | 80.0 - 8000 ng/mL | 0.05 - 5 µg/mL | 0.01 - 10 µg/mL |
| LLOQ (this compound) | 60.0 ng/mL | 0.05 µg/mL | 0.01 µg/mL |
| LLOQ (Oxypurinol) | 80.0 ng/mL | 0.05 µg/mL | 0.01 µg/mL |
| Recovery (this compound) | 85.36% - 88.92% | Not Reported | 70% - 80% |
| Recovery (Oxypurinol) | 87.18% - 89.47% | Not Reported | 70% - 80% |
| Matrix Effect | IS-normalized factors: 1.003 - 1.030 | Not Reported | Reported |
Table 2: HPLC-UV Methods for this compound and Oxypurinol Quantification in Human Serum/Plasma
| Parameter | Method 1[17][18] | Method 2[10][19] |
| Sample Matrix | Serum | Dog Plasma |
| Extraction | Dichloromethane wash | Protein Precipitation |
| Internal Standard | Acyclovir | Acyclovir |
| Linearity (this compound) | 0.5 - 10 mg/L | 0.1 - 20.0 µg/mL |
| Linearity (Oxypurinol) | 1 - 40 mg/L | 0.1 - 20.0 µg/mL |
| LLOQ (this compound) | 0.5 mg/L | 0.1 µg/mL |
| LLOQ (Oxypurinol) | 1 mg/L | 0.1 µg/mL |
| Precision (Intra-day CV%) | <15% | <15% |
| Precision (Inter-day CV%) | <15% | <15% |
| Accuracy | within 5% | within 15% |
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments and visual workflows.
Protocol 1: Detailed HPLC-UV Method for this compound and Oxypurinol in Human Serum[17][18]
-
Sample Preparation:
-
To 200 µL of serum, add 50 µL of internal standard (Acyclovir).
-
Add 200 µL of 1M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 200 µL of dichloromethane, vortex for 30 seconds, and centrifuge.
-
Discard the lower organic layer.
-
Inject 50 µL of the aqueous supernatant into the HPLC system.
-
-
Chromatographic Conditions:
Visual Experimental Workflows
Caption: Workflow for Protein Precipitation Extraction.
Caption: Troubleshooting Logic for Peak Tailing.
References
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. addi.ehu.es [addi.ehu.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. a protein precipitation extraction method [protocols.io]
- 15. Determination of this compound and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A simple method for quantification of this compound and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. researchgate.net [researchgate.net]
Allopurinol-Induced Cytotoxicity in Primary Cell Cultures: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing allopurinol-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
1. What is the expected cytotoxic effect of this compound on primary cells?
This compound generally exhibits low direct cytotoxicity to primary cells at standard therapeutic concentrations. For instance, in studies on human peripheral blood mononuclear cells (PBMCs), this compound at concentrations ranging from 25 to 300 μg/mL did not significantly affect cell viability over a 48-hour period[1]. Similarly, in human umbilical vein endothelial cells (HUVECs), this compound alone does not show significant cytotoxicity and, in some contexts, may even be protective against stressors[2][3]. However, the cytotoxic effects can be cell-type specific and dependent on the experimental conditions.
2. Can this compound induce apoptosis in primary cells?
While this compound alone is not a potent inducer of apoptosis in most primary cells, it can sensitize cells to other apoptotic stimuli. For example, in combination with agents like tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), this compound has been shown to drastically induce apoptosis in certain cancer cell lines by upregulating the expression of death receptor 5 (DR5)[4]. This sensitization is often caspase-dependent. In some primary cell types, this compound has been observed to have anti-apoptotic effects, particularly by reducing oxidative stress.
3. What are the primary mechanisms of this compound-induced cytotoxicity?
The cytotoxic effects of this compound, when observed, are often linked to:
-
Inhibition of Xanthine Oxidase: this compound and its primary metabolite, oxypurinol, are potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to an accumulation of hypoxanthine and xanthine and a reduction in uric acid and reactive oxygen species (ROS) production. While often protective, modulation of purine metabolism can have cell-specific cytotoxic consequences[5].
-
T-Cell Mediated Hypersensitivity: In some individuals, particularly those with the HLA-B*58:01 allele, this compound or its metabolite oxypurinol can trigger a T-cell mediated hypersensitivity reaction, which can manifest as cytotoxicity in in vitro models using PBMCs from sensitized individuals.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects independent of xanthine oxidase inhibition that can contribute to cytotoxicity.
4. How does this compound affect signaling pathways related to cell survival and death?
This compound has been shown to modulate several key signaling pathways, including:
-
MAPK Pathways: this compound can influence the phosphorylation status of Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK. The specific effect (activation or inhibition) can be cell-type and context-dependent, impacting cell proliferation, differentiation, and apoptosis[6][7].
-
Apoptosis Pathway: this compound can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases, thereby influencing the apoptotic cascade.
-
HIF-1α Pathway: In endothelial cells and fibroblasts, high doses of this compound have been shown to reduce the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which can affect angiogenesis and cell survival under hypoxic conditions[2][8].
Troubleshooting Guide
Problem 1: Higher than expected cytotoxicity observed in primary cell cultures.
-
Possible Cause 1: Donor Variability: Primary cells exhibit significant donor-to-donor variability in their response to drugs. This can be due to genetic differences (e.g., HLA-B*58:01 allele), pre-existing conditions, or other intrinsic factors.
-
Solution: Screen multiple donors to establish a baseline response. If consistently high cytotoxicity is observed with a particular donor, consider genotyping for relevant markers if a hypersensitivity reaction is suspected.
-
-
Possible Cause 2: this compound Concentration and Solubility: this compound has limited solubility in aqueous solutions and can precipitate at high concentrations in cell culture media, leading to inaccurate dosing and potential physical stress on cells[9].
-
Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is non-toxic (typically <0.1%). Visually inspect for any precipitation after dilution. Perform a dose-response curve to determine the optimal concentration range.
-
-
Possible Cause 3: Interaction with Media Components: Components in the cell culture medium, such as high glucose, can act as stressors and potentiate the cytotoxic effects of this compound.
-
Solution: Use a consistent and well-defined medium formulation. If studying a specific condition like hyperglycemia, be aware that this can influence the cellular response to this compound.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: this compound Stability: The stability of this compound in cell culture medium can vary depending on the temperature, pH, and light exposure. Degradation of the compound can lead to a loss of activity and inconsistent results.
-
Possible Cause 2: Cell Passage Number and Health: Primary cells have a limited lifespan and their characteristics can change with increasing passage number. Senescent or unhealthy cells may be more susceptible to drug-induced cytotoxicity.
-
Solution: Use primary cells at a low and consistent passage number. Regularly monitor cell morphology and viability to ensure the health of your cultures before starting an experiment.
-
-
Possible Cause 3: Assay Interference: this compound may interfere with certain cytotoxicity assays. For example, compounds with reducing properties can directly reduce tetrazolium salts like MTT, leading to an overestimation of cell viability[12][13].
-
Solution: Run appropriate cell-free controls with this compound at the concentrations used in your experiment to check for direct assay interference. Consider using a secondary, mechanistically different cytotoxicity assay to confirm your results (e.g., LDH release assay or a dye exclusion method like Trypan Blue).
-
Problem 3: No observable effect of this compound on cell viability.
-
Possible Cause 1: Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to induce a measurable cytotoxic response.
-
Solution: Perform a dose-response study with a wider range of concentrations and consider extending the incubation time.
-
-
Possible Cause 2: Cell Type Resistance: The specific primary cell type you are using may be inherently resistant to the cytotoxic effects of this compound.
-
Solution: Review literature for expected responses in your cell type. If your goal is to study cytotoxicity, you may need to co-administer a sensitizing agent or use a different cell model.
-
-
Possible Cause 3: Rapid Metabolism: The primary cells in your culture may rapidly metabolize this compound to oxypurinol or other inactive metabolites.
-
Solution: Consider measuring the concentration of this compound and oxypurinol in your culture supernatant over time using analytical methods like HPLC to understand its metabolic fate in your system.
-
Quantitative Data
Table 1: Cytotoxicity of this compound in Primary Human Cells
| Cell Type | Concentration (µg/mL) | Incubation Time | Viability/Cytotoxicity | Assay | Reference |
| PBMCs | 25 - 300 | 48 hours | No significant effect on viability | 7-AAD | [1] |
| HUVECs | 10, 100, 1000 | 24 hours | No significant effect on cell count | Cell Counting | [14] |
| HUVECs | 10, 100, 1000 | 17 hours | Dose-dependent reduction in HIF-1α | Western Blot | [2] |
Table 2: IC50 Values of this compound and its Derivatives in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative 4 | BEL-7402 (Hepatoma) | 25.5 | [15] |
| This compound Derivative 4 | SMMC-7221 (Hepatoma) | 35.2 | [15] |
| This compound Derivative 4 | MCF-10A (Normal Breast) | 17.36 | [15] |
| This compound | In combination with Thiopurines in HepaRG cells | Potentiates cytotoxicity (IC50 not for this compound alone) | [5][16] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Primary cells in culture
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow formazan crystal formation.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control primary cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your primary cells by treating them with the desired concentration of this compound for a specific duration. Include positive and negative controls.
-
Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Treated and control primary cells
-
Caspase-3/7 Glo® Assay Kit (or similar)
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Seed primary cells in a white-walled 96-well plate and treat them with this compound as desired.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS.
Materials:
-
Primary cells in culture
-
H2DCFDA dye
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed primary cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired time. Include a positive control for ROS induction (e.g., H2O2).
-
Remove the treatment medium and wash the cells once with pre-warmed HBSS.
-
Load the cells with 10 µM H2DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-Dependent Effects of this compound on Human Foreskin Fibroblast Cells and Human Umbilical Vein Endothelial Cells under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-gout agent this compound exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Uric acid can enhance MAPK pathway-mediated proliferation in rat primary vascular smooth muscle cells via controlling of mitochondria and caspase-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-Dependent Effects of this compound on Human Foreskin Fibroblast Cells and Human Umbilical Vein Endothelial Cells under Hypoxia | PLOS One [journals.plos.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Microbiological Stability of this compound, Clindamycin Hydrochloride, Naltrexone Hydrochloride, Spironolactone and Ursodiol Oral Liquids Compounded in PCCA Base, SuspendIt® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Caveats to the use of MTT, Neutral Red, Hoechst and Resazurin to measure silver nanoparticle cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound and febuxostat on uric acid transport and transporter expression in human umbilical vein endothelial cells | PLOS One [journals.plos.org]
- 15. Discovery of Novel this compound Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and 5-aminosalicylic acid influence thiopurine-induced hepatotoxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Allopurinol Concentration for Long-Term Cell Culture Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of allopurinorl in long-term cell culture experiments. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
General Knowledge & Mechanism of Action
Q1: What is the primary mechanism of action of allopurinol in a cell culture setting?
This compound is a structural analog of hypoxanthine. Its primary mechanism of action is the competitive inhibition of xanthine oxidase, an enzyme crucial for the final two steps of purine catabolism.[1] Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting this enzyme, this compound and its primary active metabolite, oxypurinol, decrease the production of uric acid in the cellular environment.[1][2]
Q2: What is the difference between this compound and its active metabolite, oxypurinol, in cell culture experiments?
This compound is rapidly metabolized by xanthine oxidase to its active metabolite, oxypurinol (also known as alloxanthine).[2] Oxypurinol is also an inhibitor of xanthine oxidase but has a much longer half-life than this compound.[1] This means that in long-term cell culture, the observed effects are likely due to the sustained action of oxypurinol. While this compound provides the initial inhibition, oxypurinol is responsible for the prolonged effect.[1]
Q3: What are the common research applications for using this compound in long-term cell culture?
This compound is frequently used in cell culture to:
-
Model Hyperuricemia and Gout: By inhibiting uric acid production, researchers can study the cellular effects of purine metabolism disorders.
-
Investigate Oxidative Stress: Xanthine oxidase is a significant source of reactive oxygen species (ROS). This compound is used to study the impact of reduced ROS production on cellular processes.
-
Study Inflammatory Pathways: Uric acid can act as a danger-associated molecular pattern (DAMP) and trigger inflammatory responses. This compound is used to investigate these inflammatory signaling pathways.
-
Cancer Research: Some studies have explored the cytotoxic effects of this compound, particularly in combination with other agents, on cancer cell lines.[3][4]
Concentration and Cytotoxicity
Q4: What is a typical starting concentration range for this compound in long-term cell culture experiments?
The effective and non-toxic concentration of this compound is highly dependent on the cell type and the duration of the experiment. Based on published studies, a general starting range is between 10 µg/mL and 100 µg/mL . However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. For example, studies on Human Foreskin Fibroblasts (HFF) and Human Umbilical Vein Endothelial Cells (HUVEC) have used concentrations ranging from 10 to 1000 µg/mL.[5] In human peripheral blood mononuclear cells (PBMCs), concentrations between 25 and 300 µg/mL have been tested without significant cytotoxicity.[6]
Q5: How do I determine the optimal (effective and non-toxic) concentration of this compound for my specific cell line?
The optimal concentration of this compound should be effective in producing the desired biological effect without causing significant cell death. To determine this, a dose-response experiment is essential. This typically involves treating your cells with a range of this compound concentrations for a set period and then assessing both the desired biological endpoint and cell viability. See the Experimental Protocols section below for a detailed methodology.
Q6: What are the potential cytotoxic effects of this compound in long-term culture?
While generally considered to have low cytotoxicity at therapeutic concentrations, high concentrations of this compound can have off-target effects and induce cell death.[7] Some studies on cancer cell lines have shown that this compound, particularly its derivatives, can exhibit cytotoxicity.[8] It is important to note that some research indicates no significant effect on the long-term survival of human cells in vitro at certain concentrations.[7][9] Always assess cell viability in your specific cell line when establishing your experimental conditions.
Data Summary Tables
Table 1: Reported this compound Concentrations in Cell Culture Studies
| Cell Type | Concentration Range | Duration | Observed Effect |
| Human Foreskin Fibroblasts (HFF) | 10 - 1000 µg/mL | 17 hours | Dose-dependent reduction of HIF-1α levels.[5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 - 1000 µg/mL | 17-24 hours | Dose-dependent reduction of HIF-1α and angiogenic traits.[5] |
| Human Peripheral Blood Mononuclear Cells (PBMC) | 25 - 300 µg/mL | 48 hours | No significant cytotoxicity observed.[6] |
| Human Hormone-Refractory Prostate Cancer Cells (PC-3, DU145) | Up to 200 µM | 24 hours | No cytotoxicity as a single agent, but sensitized cells to TRAIL-induced apoptosis.[3][4] |
Table 2: Reported IC50 Values for this compound and its Derivatives
| Compound | Cell Line | IC50 Value |
| This compound Derivative (Compound 4) | BEL-7402 (Human Hepatoma) | 25.5 µM |
| This compound Derivative (Compound 4) | SMMC-7221 (Human Hepatoma) | 35.2 µM |
| This compound (Control for Xanthine Oxidase Inhibition) | Not applicable (Enzyme Assay) | 0.84 ± 0.019 µM[10] |
Note: Direct IC50 values for this compound in many common cell lines are not widely reported in the literature, as it is generally not considered a potent cytotoxic agent on its own.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a method to determine the effective and non-toxic concentration range of this compound for your specific cell line using a cell viability assay such as the MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., dissolved in a suitable solvent like 0.1 M NaOH or DMSO)
-
Vehicle control (the solvent used to dissolve this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to cover a broad concentration range (e.g., 0, 10, 25, 50, 100, 200, 500, 1000 µg/mL).
-
Include a "no treatment" control (media only) and a "vehicle control" (media with the highest concentration of the solvent used for the allopurinorl stock).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
The optimal concentration for your experiments will be the highest concentration that shows the desired biological effect without a significant decrease in cell viability.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Action.
Caption: Workflow for Determining Optimal this compound Concentration.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Viability
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve as described in Protocol 1 to identify a non-toxic concentration range for your specific cell line.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., NaOH or DMSO) is below the toxic threshold for your cells. Always include a vehicle control in your experiments to account for any solvent effects.
-
-
Possible Cause 3: Cell line sensitivity.
-
Solution: Some cell lines may be inherently more sensitive to this compound or its off-target effects. It is crucial to establish baseline viability data for each new cell line.
-
-
Possible Cause 4: Contamination.
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Variability in cell health and passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Possible Cause 2: Instability of this compound in culture medium.
-
Solution: this compound is generally stable in suspension for extended periods.[17][18][19][20] However, its stability in specific cell culture media at 37°C over several days may vary. For long-term experiments, consider replacing the medium with freshly prepared this compound every 48-72 hours to ensure a consistent concentration.
-
-
Possible Cause 3: Inaccurate drug concentration.
-
Solution: Prepare fresh dilutions of your this compound stock solution for each experiment. Ensure the stock solution is properly stored to prevent degradation.
-
Issue 3: No Observable Effect of this compound
-
Possible Cause 1: this compound concentration is too low.
-
Solution: Increase the concentration of this compound, ensuring it remains below the cytotoxic level determined from your dose-response experiments.
-
-
Possible Cause 2: The chosen biological readout is not sensitive to changes in uric acid or ROS levels.
-
Solution: Confirm that your experimental endpoint is indeed modulated by the xanthine oxidase pathway. Consider measuring uric acid levels in your culture supernatant or assessing intracellular ROS levels to confirm the biological activity of this compound in your system.
-
-
Possible Cause 3: The cell line does not express sufficient levels of xanthine oxidase.
-
Solution: If your hypothesis relies on the inhibition of xanthine oxidase, you may need to verify its expression and activity in your chosen cell line.
-
By following these guidelines and protocols, researchers can effectively incorporate this compound into their long-term cell culture experiments to achieve reliable and reproducible results.
References
- 1. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxypurinol pharmacokinetics and pharmacodynamics in healthy volunteers: Influence of BCRP Q141K polymorphism and patient characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-gout agent this compound exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose-Dependent Effects of this compound on Human Foreskin Fibroblast Cells and Human Umbilical Vein Endothelial Cells under Hypoxia | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound and oxipurinol on purine synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel this compound Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. 细胞培养污染故障排除 [sigmaaldrich.com]
- 15. scientificlabs.com [scientificlabs.com]
- 16. biocompare.com [biocompare.com]
- 17. Stability of this compound suspension compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of this compound and of five antineoplastics in suspension [pubmed.ncbi.nlm.nih.gov]
- 19. Physicochemical Stability of Compounded this compound Suspensions in PCCA Base, SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of this compound in Extemporaneously Compounded Oral Suspensions with Oral Mix and Oral Mix SF - PubMed [pubmed.ncbi.nlm.nih.gov]
Allopurinol Formulation for Consistent Delivery in Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of allopurinol for consistent and reliable delivery in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research needs.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during the preparation and administration of this compound formulations in a research context.
| Question/Issue | Answer/Solution |
| My this compound suspension is showing significant sedimentation. | This compound is poorly soluble in water, leading to rapid sedimentation. To improve suspension stability, consider the following: • Use of Suspending Agents: Incorporate agents like methylcellulose, xanthan gum, or commercially available vehicles such as Ora-Plus® and Ora-Blend®. These increase the viscosity of the vehicle, slowing down particle settling. • Particle Size Reduction: Micronizing the this compound powder before suspension can lead to a more stable formulation. • Proper Mixing: Ensure thorough and consistent mixing during preparation and administration. Use a vortex mixer or sonication to break up any agglomerates. |
| I am observing precipitation of this compound in my injectable formulation. | This compound has limited solubility in many common solvents. Precipitation can occur due to changes in temperature, pH, or solvent concentration. • Co-solvent Systems: For injectable formulations, a co-solvent system such as dimethyl sulfoxide (DMSO) and propylene glycol can be used to dissolve this compound. However, be mindful of potential toxicity of the solvents in your experimental model. • pH Adjustment: this compound's solubility is pH-dependent. It is more soluble in alkaline solutions. For intravenous use, this compound sodium is often prepared by dissolving this compound in a sodium hydroxide solution to increase solubility. The pH of the final diluted solution should be carefully controlled. • Storage Conditions: Do not refrigerate reconstituted or diluted injectable this compound solutions unless stability data supports it, as low temperatures can cause precipitation.[1] |
| I am seeing inconsistent results in my animal studies. | Inconsistent delivery of this compound is a common cause of variability in in vivo experiments. • Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each administration to guarantee consistent dosing. • Route of Administration: The oral bioavailability of this compound can be variable.[2] Consider alternative routes like subcutaneous or intravenous injection for more consistent plasma levels, if your experimental design allows. • Vehicle Effects: The vehicle used to formulate this compound can impact its absorption and bioavailability. Be consistent with your vehicle choice and preparation method across all experimental groups. |
| What is the stability of this compound in a compounded oral suspension? | The stability of compounded this compound suspensions depends on the vehicle, storage temperature, and concentration. For example, a 20 mg/mL this compound suspension in Ora-Blend® is reported to be stable for 60 days at both refrigerated and room temperatures. Always refer to stability studies for the specific formulation you are using or conduct your own stability testing. |
| Can I use DMSO to prepare a stock solution of this compound? | Yes, DMSO can be used to prepare a stock solution of this compound. However, be aware of the potential for DMSO to have biological effects in your experimental system. It is also crucial to consider the final concentration of DMSO in your working solution to avoid toxicity. Long-term storage of this compound in DMSO may lead to degradation, so it is advisable to prepare fresh stock solutions or validate the stability for your storage conditions. |
Quantitative Data on this compound Formulations
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 25 | 0.48 | [3] |
| Water | 37 | 0.8 | [3] |
| N,N-dimethylformamide (DMF) | 25 | >10 (estimation) | [4] |
| N-methyl-2-pyrrolidone (NMP) | 25 | High (exact value not specified) | [4] |
| Methanol | Not Specified | Sparingly soluble | [4] |
| Ethanol (95%) | Not Specified | Practically insoluble | |
| 0.1 M NaOH | Not Specified | Soluble | |
| Dimethyl sulfoxide (DMSO) / Propylene Glycol (1:1 v/v) | Not Specified | Soluble (for injectable formulation) |
Table 2: Pharmacokinetic Parameters of Oral this compound Formulations
| Formulation | Species | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Oral Tablet | Human | 200 mg | ~2.5 | ~1.5 | ~7.5 | ~79 | [2] |
| Oral Suspension (in HPMC and Tween 80) | Mouse | 10 mg/kg | ~1.5 | ~0.5 | Not Reported | Not Reported | [5] |
| Nanoparticle-based Formulation | Not Specified | Not Specified | Increased vs. conventional | Decreased vs. conventional | Increased vs. conventional | Up to 400% increase vs. conventional | [6] |
Note: Pharmacokinetic parameters can vary significantly based on the animal model, formulation, and analytical method used. The data presented here is for comparative purposes.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension (20 mg/mL)
Materials:
-
This compound powder (or 100 mg tablets)
-
Vehicle for Oral Suspension (e.g., Ora-Blend®, or a 1:1 mixture of Ora-Plus® and Ora-Sweet®)
-
Mortar and pestle
-
Graduated cylinder
-
Amber plastic or glass bottles for storage
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired final volume. For example, for 60 mL of a 20 mg/mL suspension, you will need 1200 mg of this compound.
-
If using tablets, crush them into a fine powder using a mortar and pestle.
-
Add a small amount of the vehicle to the this compound powder in the mortar and triturate to form a smooth paste.
-
Gradually add the remaining vehicle in increments, mixing thoroughly after each addition.
-
Transfer the contents to a graduated cylinder and add vehicle to reach the final desired volume.
-
Mix the final suspension thoroughly by inverting the cylinder multiple times.
-
Transfer the suspension to an amber bottle for storage.
-
Label the bottle with the concentration, date of preparation, and storage conditions. Shake well before each use.
Protocol 2: Preparation of this compound Injectable Formulation (for research purposes)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Propylene glycol (PG), sterile
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), prepare a 1:1 (v/v) mixture of DMSO and PG.
-
Slowly add this compound powder to the co-solvent mixture while stirring or vortexing until it is completely dissolved. The final concentration will depend on the dosing requirements of your study.
-
Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation as per your validated stability data. It is recommended to prepare this formulation fresh if stability is not established.
-
Note: The tolerability and toxicity of this formulation should be assessed in your specific animal model.
Protocol 3: In Vivo Administration of this compound Oral Suspension to Mice via Gavage
Materials:
-
This compound oral suspension (prepared as in Protocol 1)
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of suspension to administer (typically 10 mL/kg body weight).
-
Thoroughly mix the this compound suspension by vortexing or inverting the bottle multiple times.
-
Draw the calculated volume into the syringe attached to the gavage needle.
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Carefully insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth until it passes into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound primarily acts as a competitive inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. Its active metabolite, oxypurinol, is also a potent inhibitor of this enzyme. This leads to a reduction in uric acid levels.
This compound's Effect on NF-κB and MAPK Signaling Pathways
Beyond its primary mechanism, research suggests that this compound may also modulate inflammatory signaling pathways such as NF-κB and MAPK, likely through its antioxidant properties by reducing uric acid-induced oxidative stress.
Experimental Workflow for Evaluating an this compound Formulation
This diagram outlines a typical workflow for the development and in vivo testing of a new this compound formulation.
References
- 1. drugs.com [drugs.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Stability of Compounded this compound Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanosynthesis of Stable Salt Hydrates of this compound with Enhanced Dissolution, Diffusion, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetic evaluation of nanoparticle-based vs. conventional pharmaceuticals containing statins in attenuating dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Allopurinol Response Variability in Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing the variability of Allopurinol response in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to variable this compound response in animal models?
A1: Variability in this compound's effectiveness can be attributed to several factors, including:
-
Animal Species and Strain: Different species and even strains within a species can metabolize drugs differently, leading to varied pharmacokinetic and pharmacodynamic profiles of this compound and its active metabolite, Oxypurinol.[1][2]
-
Genetic Background: Genetic variations, particularly in genes related to drug transport and metabolism, can significantly influence an individual animal's response to this compound. For instance, certain genetic makeups can affect the clearance of Oxypurinol.[3][4][5]
-
Renal Function: Since Oxypurinol is primarily cleared by the kidneys, any impairment in renal function can lead to its accumulation and altered therapeutic effects or toxicity.[6][7]
-
Method of Hyperuricemia Induction: The method used to induce high uric acid levels in the animal model (e.g., potassium oxonate, high-purine diet) can impact the baseline physiology and, consequently, the response to this compound.[8][9][10]
-
Dosage and Administration: Inconsistent dosing, incorrect administration route, or issues with drug formulation can all lead to variable plasma concentrations and efficacy.
Q2: How does the metabolism of this compound differ between common laboratory animal species?
A2: this compound is rapidly metabolized to its active form, Oxypurinol. However, the rate of this conversion and the subsequent elimination of Oxypurinol can vary. For example, pharmacokinetic studies in dogs have shown specific elimination half-lives for both this compound and Oxypurinol.[2][11] Rodent models, such as mice and rats, are also extensively used, and while the metabolic pathway is similar, the specific enzyme kinetics and clearance rates can differ, affecting the optimal dosing regimen.
Q3: What is the general mechanism of action of this compound?
A3: this compound and its primary metabolite, Oxypurinol, act as inhibitors of xanthine oxidase. This enzyme is crucial in the purine catabolism pathway, where it catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, this compound reduces the production of uric acid.
Troubleshooting Guide
This guide addresses common issues encountered during animal studies with this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in serum uric acid levels within the same treatment group. | 1. Inconsistent drug administration (e.g., gavage technique).2. Variability in food and water intake, especially if the drug is administered in the diet or drinking water.3. Underlying health differences among animals.4. Genetic heterogeneity within the animal colony. | 1. Ensure all technicians are proficient and consistent in their administration technique.2. Monitor and record food and water consumption for each animal.3. Perform a thorough health check of all animals before starting the experiment. Acclimatize animals properly.4. If possible, use a genetically homogenous animal strain. |
| Lack of significant reduction in uric acid levels after this compound treatment. | 1. Insufficient dose for the specific animal model and level of hyperuricemia.2. Poor bioavailability of the administered this compound.3. Rapid metabolism and clearance of Oxypurinol.4. Development of resistance (less common in short-term studies). | 1. Conduct a dose-response study to determine the optimal dose for your model.[1][12][13][14]2. Check the formulation and solubility of the this compound. Consider alternative administration routes.3. Measure plasma concentrations of this compound and Oxypurinol to assess pharmacokinetic profiles.[2][6][11]4. For long-term studies, consider the possibility of induced resistance mechanisms. |
| Unexpected toxicity or adverse effects observed. | 1. Dose is too high for the specific animal model.2. Impaired renal function leading to Oxypurinol accumulation.3. Hypersensitivity reaction, which can have a genetic basis.[4][5] | 1. Reduce the dose and perform a dose-escalation study to find a safe and effective dose.2. Assess renal function (e.g., creatinine, BUN levels) before and during the study.3. If hypersensitivity is suspected, discontinue treatment. Be aware of genetic predispositions in certain animal strains. |
| Inconsistent hyperuricemia induction. | 1. Improper preparation or administration of the inducing agent (e.g., potassium oxonate).2. Variability in the animal's response to the inducing agent. | 1. Standardize the protocol for preparing and administering the hyperuricemia-inducing agent.[9][10][15][16]2. Monitor uric acid levels after induction to ensure a consistent baseline before starting this compound treatment. |
Quantitative Data Summary
Table 1: this compound and Oxypurinol Pharmacokinetic Parameters in Different Species
| Parameter | Dog (Beagle)[2] | Human[6] |
| This compound | ||
| Bioavailability | Not specified | 79 ± 20% |
| Elimination Half-life (t½) | Significantly greater at 10 mg/kg IV vs. 5 mg/kg IV | 1.2 ± 0.3 hours |
| Apparent Oral Clearance (CL/F) | Not specified | 15.8 ± 5.2 mL/min/kg |
| Oxypurinol | ||
| Elimination Half-life (t½) | Significantly greater at 10 mg/kg IV vs. 5 mg/kg IV | 23.3 ± 6.0 hours |
| Apparent Clearance (CL/F) | Not specified | 0.31 ± 0.07 mL/min/kg |
Table 2: Dose-Response Relationship of this compound in a Hyperuricemic Mouse Model
| Treatment Group | Dose (mg/kg) | Serum Uric Acid Reduction (%) | Liver XOD Activity Inhibition (%) | Reference |
| This compound | 5 | ~40% | ~50% | [9] |
| This compound | 10 | ~60% | ~70% | [9] |
| Febuxostat (for comparison) | 5 | ~64% | ~60% | [9] |
Note: The values are approximate and derived from graphical representations in the cited literature. Actual values may vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Mice using Potassium Oxonate
This protocol is a common method for inducing acute hyperuricemia in mice.
Materials:
-
Potassium Oxonate (PO)
-
Hypoxanthine (HX)
-
Vehicle (e.g., 0.5% CMC-Na solution)
-
Saline solution (0.9%)
-
Male Kunming mice (or other suitable strain), 8-10 weeks old
-
Gavage needles
-
Syringes
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Preparation of Reagents:
-
Prepare a suspension of Potassium Oxonate in saline at a concentration of 30 mg/mL for a 300 mg/kg dose (assuming a 10 mL/kg injection volume).
-
Prepare a suspension of Hypoxanthine in the vehicle (e.g., 0.5% CMC-Na) at a concentration of 30 mg/mL for a 300 mg/kg dose.
-
-
Induction of Hyperuricemia:
-
This compound Administration:
-
One hour after the induction of hyperuricemia (i.e., after HX administration), orally administer the desired dose of this compound.
-
This treatment can be continued once daily for the duration of the study (e.g., 7 days).[9]
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples for the measurement of serum uric acid, creatinine, and blood urea nitrogen (BUN).
-
Euthanize the animals and collect liver and kidney tissues for histological analysis and measurement of xanthine oxidase (XOD) activity.
-
Visualizations
Signaling Pathway: Purine Catabolism and this compound's Mechanism of Action
Caption: this compound is metabolized to Oxypurinol, which inhibits Xanthine Oxidase.
Experimental Workflow: Troubleshooting Variable this compound Response
Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.
Logical Relationship: Factors Influencing this compound Efficacy
Caption: Key factors contributing to the variability in this compound's effects.
References
- 1. Understanding the dose-response relationship of this compound: predicting the optimal dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The impact of genetic variability in urate transporters on oxypurinol pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenetics of this compound--making an old drug safer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of HLA-B*58:01 allele and this compound-induced cutaneous adverse drug reactions: evidence from 21 pharmacogenetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The population pharmacokinetics of this compound and oxypurinol in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the dose–response relationship of this compound: predicting the optimal dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: insights from studies of dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]
- 16. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Validating the Uric Acid-Lowering Effect of Allopurinol in a Novel Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various novel animal models used to validate the uric acid-lowering effects of allopurinol, a cornerstone therapy for hyperuricemia. We present supporting experimental data, detailed protocols, and visual representations of key pathways and workflows to aid in the selection and implementation of appropriate models for preclinical research.
Introduction to Hyperuricemia and this compound
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with kidney disease, cardiovascular issues, and metabolic syndrome.[1][2] Uric acid is the final product of purine metabolism in humans.[3] this compound effectively lowers serum uric acid (sUA) levels by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway that converts hypoxanthine to xanthine and then to uric acid.[4][5] Its active metabolite, oxypurinol, also contributes to this inhibition.[4][6] The validation of this compound's efficacy and the screening of new therapeutic agents necessitate robust and reliable animal models that accurately mimic human hyperuricemia.
Novel Animal Models of Hyperuricemia
The lack of a suitable animal model that naturally mirrors human uric acid metabolism has been a significant hurdle in hyperuricemia research.[1] Most mammals possess the enzyme uricase (urate oxidase), which breaks down uric acid into the more soluble allantoin, a feature absent in humans and higher primates.[3] Consequently, various induction methods are employed to create hyperuricemic conditions in animals.
Chemically-Induced Models
These models are widely used due to their relative simplicity and cost-effectiveness. The most common methods involve the administration of substances that either increase uric acid production or inhibit its excretion.
-
Potassium Oxonate (PO)-Induced Hyperuricemia: Potassium oxonate is a uricase inhibitor that leads to the accumulation of uric acid in animals.[7][8] It is often used to induce acute hyperuricemia.[9]
-
Adenine and Potassium Oxonate Co-administration: This combination is used to establish a more severe and sustained hyperuricemia model, often leading to kidney injury, mimicking gouty nephropathy.[10] Adenine increases the purine load, while potassium oxonate inhibits uricase.[9][10]
-
Hypoxanthine and Potassium Oxonate Co-administration: This model also enhances uric acid production through the purine precursor hypoxanthine, coupled with uricase inhibition by potassium oxonate, resulting in a stable hyperuricemic state.[11]
-
Yeast Extract-Induced Hyperuricemia: A diet rich in yeast extract, which is high in purines, can be used to induce hyperuricemia, often in combination with potassium oxonate to prevent uric acid degradation.[7][9]
Diet-Induced Models
-
High-Protein/High-Fructose Diet: Diets high in protein or fructose can lead to an increase in serum uric acid levels.[1][12] High fructose intake, in particular, can accelerate the degradation of purine nucleotides, thereby increasing uric acid production.[7] The chicken has emerged as a promising model for diet-induced hyperuricemia due to its inherent similarities in purine metabolism to humans.[1]
Genetically Modified Models
-
Uricase Knockout (Uox-KO) Models: Genetically engineered mice or rats lacking the uricase gene provide a model that more closely mimics the genetic basis of human hyperuricemia.[7] These models exhibit constitutively high serum uric acid levels. However, these animals can have a higher mortality rate and may require sterile living conditions.[7]
Comparative Efficacy of this compound
The following tables summarize the quantitative data from various studies, comparing the uric acid-lowering effects of this compound with other therapeutic agents in different animal models.
Table 1: this compound vs. Placebo/Control in Rodent Models
| Animal Model | Induction Method | Treatment Group | Dose | Duration | Baseline sUA (µmol/L) | Post-treatment sUA (µmol/L) | % Reduction | Reference |
| Mice | Potassium Oxonate | This compound | 300 mg/kg | 10 days | ~150 | ~75 | ~50% | [13] |
| Rats | Adenine + Potassium Oxonate | This compound | 50 mg/kg | 7 days | ~217 | ~110 | ~49% | [14] |
| Mice | Potassium Oxonate + Hypoxanthine | This compound | 10 mg/kg | 7 days | ~180 | ~90 | ~50% | [11] |
Table 2: this compound vs. Febuxostat in Animal Models
| Animal Model | Induction Method | Treatment Group | Dose | Duration | Post-treatment sUA (mg/dL) | Outcome | Reference |
| Rats | High-Fructose Diet | This compound | 10 mg/kg/day | 8 weeks | ~2.5 | Febuxostat was significantly more potent in lowering serum uric acid. | [12] |
| Febuxostat | 10 mg/kg/day | 8 weeks | ~1.8 | [12] | |||
| Broiler Chicks | Diclofenac | This compound | 25 mg/kg | 21 days | Not specified | Febuxostat showed better ameliorative potential against hyperuricemia and gout. | [15] |
| Febuxostat | 5 mg/kg | 21 days | Not specified | [15] |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia with Potassium Oxonate and Hypoxanthine in Mice
-
Animals: Male Kunming mice (18-22 g) are used.
-
Acclimatization: Animals are housed for one week with free access to food and water.
-
Induction:
-
Prepare a solution of potassium oxonate (PO) in 0.9% saline.
-
Prepare a suspension of hypoxanthine (Hx) in 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Administer PO (200 mg/kg) via intraperitoneal injection once daily.[11]
-
One hour after PO injection, administer Hx (500 mg/kg) by oral gavage once daily.[11]
-
Continue this regimen for seven consecutive days.
-
-
Blood Sampling: On the eighth day, collect blood samples via retro-orbital puncture for serum uric acid analysis.
Protocol 2: this compound Administration and Efficacy Assessment
-
Treatment Groups:
-
Normal Control Group (vehicle only)
-
Hyperuricemic Model Group (PO + Hx + vehicle)
-
This compound Treatment Group (PO + Hx + this compound)
-
-
Drug Administration:
-
Prepare a suspension of this compound in 0.5% CMC-Na.
-
Administer this compound (e.g., 10 mg/kg) by oral gavage once daily for the seven days of induction.
-
-
Efficacy Assessment:
Mandatory Visualizations
Uric Acid Metabolism and this compound's Mechanism of Action
Caption: this compound inhibits xanthine oxidase, reducing uric acid production.
Experimental Workflow for Validating this compound Efficacy
Caption: Workflow for hyperuricemia induction and this compound treatment.
Conclusion
The selection of an appropriate animal model is critical for the preclinical evaluation of uric acid-lowering drugs. Chemically-induced models in rodents offer a rapid and cost-effective means to screen compounds, with the potassium oxonate and hypoxanthine co-administration model providing a stable and robust platform. Diet-induced models, particularly in chickens, present a more physiologically relevant approach. For mechanistic studies, uricase knockout models are invaluable. This compound consistently demonstrates significant uric acid-lowering effects across these diverse models, solidifying its position as a benchmark compound. This guide provides the necessary data and protocols to assist researchers in designing and executing rigorous studies to validate novel therapies for hyperuricemia.
References
- 1. mdpi.com [mdpi.com]
- 2. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]
- 8. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. karger.com [karger.com]
- 13. This compound for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative studies of xanthine oxidase inhibitors viz. This compound and febuxostat against induced hyperuricaemia in a poultry model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Allopurinol and Its Metabolite Oxypurinol as Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of allopurinol and its primary metabolite, oxypurinol, in the inhibition of xanthine oxidase, a key enzyme in purine metabolism. The information presented is based on experimental data to assist researchers in understanding the nuances of their inhibitory actions.
Executive Summary
This compound is a widely prescribed medication for conditions associated with hyperuricemia, such as gout.[1][2][3][4][5] Its therapeutic effect is primarily mediated through the inhibition of xanthine oxidoreductase (XOR), the enzyme responsible for the final two steps in uric acid synthesis.[1][2][4][5] this compound itself is a substrate for xanthine oxidase, which converts it into its active metabolite, oxypurinol.[1][2][4][5] While both molecules inhibit the enzyme, in vitro studies demonstrate that this compound is a more potent inhibitor than oxypurinol.[1][2][4][5] this compound acts as a suicide inhibitor, being metabolized to oxypurinol which then tightly binds to the reduced molybdenum center of the enzyme, leading to strong inhibition.[1][5] However, the affinity of xanthine oxidoreductase for this compound is significantly higher than for oxypurinol.[1]
Data Presentation: In Vitro Inhibition of Xanthine Oxidase
The following table summarizes the key quantitative data comparing the in vitro inhibitory efficacy of this compound and oxypurinol on xanthine oxidase.
| Inhibitor | Inhibition Constant (Ki) | Potency Comparison | Mechanism of Action |
| This compound | ~10-fold lower than oxypurinol[1] | More Potent[1][2][4][5] | Suicide inhibitor; converted to oxypurinol which binds to the reduced enzyme.[1][6] |
| Oxypurinol | ~10-fold higher than this compound[1] | Less Potent[1][2][4][5] | Competitive inhibitor; binds to the reduced molybdenum center of the enzyme.[1][6] |
Experimental Protocols
The in vitro efficacy of this compound and oxypurinol is typically assessed using a xanthine oxidase inhibitory assay. The following is a generalized protocol based on commonly cited methodologies.[7][8][9][10]
Objective: To determine the concentration of the inhibitor (this compound or oxypurinol) required to inhibit 50% of the xanthine oxidase activity (IC50) or to determine the inhibition constant (Ki).
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
This compound
-
Oxypurinol
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Hydrochloric acid (HCl) (to stop the reaction)
-
Spectrophotometer capable of measuring absorbance at 295 nm
-
96-well plates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare stock solutions of this compound and oxypurinol in a suitable solvent (e.g., DMSO or buffer).
-
Prepare a stock solution of xanthine in the buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add a defined volume of the test inhibitor solution (this compound or oxypurinol) at various concentrations.
-
Add a specific volume of phosphate buffer.
-
Add a defined volume of the xanthine oxidase solution.
-
For the control, add the buffer instead of the inhibitor solution. For the blank, add buffer instead of the enzyme solution.
-
-
Pre-incubation:
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding a specific volume of the xanthine solution to the mixture.
-
-
Incubation:
-
Incubate the reaction mixture at the same controlled temperature for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a small volume of HCl.
-
-
Measurement:
-
Measure the absorbance of the solution at 295 nm. The absorbance is proportional to the amount of uric acid produced.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be determined using Lineweaver-Burk plot analysis.[8]
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of Xanthine Oxidase Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Xanthine Oxidase Assay.
References
- 1. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. revistabionatura.com [revistabionatura.com]
- 10. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
Allopurinol's Antioxidant Properties: A Comparative Analysis Using Multiple Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of allopurinol's antioxidant properties, supported by experimental data from various assays. While primarily known as a xanthine oxidase inhibitor for the treatment of gout, this compound's potential direct and indirect antioxidant effects have been a subject of scientific inquiry. This document summarizes the quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Comparative Analysis of this compound's Antioxidant Activity
This compound's primary mechanism of action involves the inhibition of xanthine oxidase, an enzyme crucial for purine metabolism and a significant source of reactive oxygen species (ROS).[1] By blocking this enzyme, this compound reduces the production of uric acid and simultaneously decreases the generation of superoxide radicals. However, studies investigating its direct antioxidant activity through radical scavenging have yielded mixed results.
Evidence suggests that this compound's direct antioxidant effects are highly dependent on the specific reactive species and the assay used. For instance, some studies have shown that this compound can act as a scavenger of the highly reactive hydroxyl radical.[2] Its major metabolite, oxypurinol, has demonstrated even greater efficacy in scavenging both hydroxyl radicals and hypochlorous acid.[2]
In contrast, research utilizing the common 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay has indicated that this compound exhibits negligible activity, even at high concentrations.[3] Similarly, a study using a linolenic acid peroxidation assay found that this compound did not significantly inhibit lipid peroxidation at concentrations that effectively inhibit xanthine oxidase.[4] However, another study did observe a delay in linoleic acid peroxidation in the presence of this compound, although its effect was less pronounced than that of standard antioxidants like vitamin C and vitamin E.[1]
This discrepancy highlights the nuanced nature of this compound's antioxidant profile. While it may not be a potent direct scavenger of stable radicals like DPPH, its ability to inhibit ROS production at the source and scavenge specific, highly damaging radicals contributes to its overall antioxidant effect in a biological system.
Table 1: Summary of this compound's Performance in Various Antioxidant-Related Assays
| Assay/Model | Target/Mechanism | Observed Effect of this compound | Reference |
| Xanthine Oxidase Inhibition | Enzyme Inhibition | Potent inhibitor | [3][4] |
| DPPH Radical Scavenging | Direct Radical Scavenging | Negligible activity | [3] |
| Hydroxyl Radical Scavenging | Direct Radical Scavenging | Effective scavenger | [2] |
| Linolenic Acid Peroxidation | Inhibition of Lipid Peroxidation | No significant inhibition | [4] |
| Linoleic Acid Peroxidation | Inhibition of Lipid Peroxidation | Delayed peroxidation | [1] |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
This compound and standard antioxidants (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound and standard antioxidants in methanol. Create a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the sample or standard to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound and standard antioxidants
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ solution.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and standard antioxidants in a suitable solvent. Create a series of dilutions.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the sample or standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound and standard antioxidants (e.g., FeSO₄·7H₂O, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and standard antioxidants in a suitable solvent. Create a series of dilutions.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of the sample or standard to the wells.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄) and is expressed as µM of Fe(II) equivalents or another standard equivalent.
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: this compound inhibits Xanthine Oxidase, reducing uric acid and ROS.
Caption: Workflow for evaluating a compound's antioxidant activity.
References
- 1. In vitro studies of the dual properties of this compound anti- and photo-oxidants Mechanisms [scielo.org.co]
- 2. This compound and oxypurinol are hydroxyl radical scavengers. – ScienceOpen [scienceopen.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. This compound: discrimination of antioxidant from enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Allopurinol and Natural Xanthine Oxidase Inhibitors in the Management of Hyperuricemia
For researchers, scientists, and professionals in drug development, the quest for effective and safe treatments for hyperuricemia, a precursor to gout and other metabolic disorders, is a significant endeavor. This guide provides a detailed comparative study of Allopurinol, the conventional xanthine oxidase inhibitor, and a range of promising natural compounds that exhibit similar inhibitory properties. This objective analysis is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
This compound, a cornerstone in hyperuricemia therapy, effectively reduces uric acid production by inhibiting xanthine oxidase, the pivotal enzyme in the purine catabolism pathway.[1][2][3] It is a structural analog of hypoxanthine and is metabolized to its active form, oxypurinol, which also inhibits the enzyme.[1][4] While highly effective, this compound is associated with potential side effects, including the rare but severe this compound Hypersensitivity Syndrome (AHS), prompting the exploration of natural alternatives with potentially better safety profiles.[1]
A plethora of natural compounds, particularly polyphenols and flavonoids, have demonstrated significant xanthine oxidase inhibitory activity.[5][6][7] These compounds, found in various plants and foods, offer a promising avenue for the development of new therapeutic agents against hyperuricemia. This guide delves into a direct comparison of the inhibitory efficacy of these natural compounds with this compound, based on available in vitro data.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and various natural compounds against xanthine oxidase. The data includes the half-maximal inhibitory concentration (IC50) and the type of enzyme inhibition, providing a quantitative basis for comparison.
| Compound | Class | Source (Example) | IC50 (µM) | Inhibition Type |
| This compound | Purine Analog | Synthetic | 0.3 - 7.0[8][9] | Mixed[8] |
| Flavonoids | ||||
| Quercetin | Flavonol | Onions, Apples | 2.74 - 212.92[10][11] | Competitive, Mixed[10][12][13] |
| Luteolin | Flavone | Celery, Green Peppers | 2.38 (Ki)[14] | Competitive[13][14] |
| Kaempferol | Flavonol | Tea, Broccoli | ~13.54[15] | Competitive[16][17][18] |
| Myricetin | Flavonol | Berries, Grapes | 4.55 - 8.66 | Mixed |
| Apigenin | Flavone | Chamomile, Parsley | -8.2 kcal/mol (docking score) | Competitive |
| Epigallocatechin gallate (EGCG) | Catechin | Green Tea | 0.76 (Ki)[8] | Competitive[8] |
| Epicatechin gallate (ECG) | Catechin | Green Tea | 19.33 | Mixed |
| Catechin | Catechin | Tea | 303.95 (Ki)[8] | Uncompetitive[8] |
| Epicatechin (EC) | Catechin | Tea | 20.48 (Ki)[8] | Mixed[8] |
| Epigallocatechin (EGC) | Catechin | Tea | 10.66 (Ki)[8] | Mixed[8] |
| Anthraquinones | ||||
| Emodin | Anthraquinone | Rhubarb, Senna | 2.79 - 4.88 | Mixed |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
The diagram above illustrates the final two steps of purine breakdown, catalyzed by xanthine oxidase, leading to the production of uric acid. Both this compound and natural inhibitors target this enzyme to reduce uric acid levels.
This flowchart outlines the typical experimental procedures for evaluating and comparing the efficacy of xanthine oxidase inhibitors, both in a controlled laboratory setting (in vitro) and in a living organism (in vivo).
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This assay quantifies the inhibitory effect of a compound on xanthine oxidase activity by measuring the production of uric acid.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
This compound (positive control)
-
Test compounds (natural inhibitors)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Dissolve this compound and test compounds in DMSO to create stock solutions, which are then diluted with phosphate buffer to desired concentrations.
-
Prepare a solution of xanthine in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of phosphate buffer, the enzyme solution, and the inhibitor solution (or vehicle for the control).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine solution to each well.
-
Incubate the reaction mixture at the same temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stopping agent like hydrochloric acid.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solution at a wavelength of 290-295 nm, which corresponds to the peak absorbance of uric acid.[1]
-
The percentage of inhibition is calculated using the formula: (% Inhibition) = [(A_control - A_inhibitor) / A_control] * 100, where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against different inhibitor concentrations.
-
The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined by analyzing Lineweaver-Burk plots, which are generated by measuring the reaction rate at various substrate and inhibitor concentrations.[1]
-
In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)
This animal model is used to evaluate the in vivo efficacy of xanthine oxidase inhibitors in reducing serum uric acid levels.
Materials:
-
Rodents (e.g., rats or mice)
-
Potassium oxonate (uricase inhibitor)
-
This compound (positive control)
-
Test compounds (natural inhibitors)
-
Vehicle for administration (e.g., saline, carboxymethyl cellulose)
-
Equipment for blood collection and serum separation
-
Uric acid assay kit
Procedure:
-
Induction of Hyperuricemia:
-
Treatment:
-
Divide the animals into several groups: a normal control group, a hyperuricemic model group (receiving only potassium oxonate), a positive control group (receiving potassium oxonate and this compound), and treatment groups (receiving potassium oxonate and different doses of the natural inhibitor).
-
Administer the respective treatments orally or via another appropriate route for a specified period (e.g., several days or weeks).
-
-
Sample Collection and Analysis:
-
Evaluation:
-
Compare the serum uric acid levels of the treatment groups with those of the hyperuricemic model group and the positive control group to assess the in vivo efficacy of the natural inhibitors.
-
Conclusion
The exploration of natural xanthine oxidase inhibitors presents a compelling area of research for the development of novel therapies for hyperuricemia. While this compound remains a potent and widely used drug, the diverse chemical structures and biological activities of natural compounds offer the potential for agents with comparable or enhanced efficacy and improved safety profiles. Flavonoids such as quercetin, luteolin, and EGCG have demonstrated significant in vitro inhibitory activity, with some exhibiting potency comparable to this compound.
Further in-depth in vivo studies and clinical trials are imperative to validate the therapeutic potential of these natural compounds. The experimental protocols outlined in this guide provide a standardized framework for such investigations. The continued comparative study of synthetic and natural inhibitors will undoubtedly pave the way for more effective and personalized management of hyperuricemia and its associated health complications.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. dovepress.com [dovepress.com]
- 7. safer.uct.cl [safer.uct.cl]
- 8. researchgate.net [researchgate.net]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revistabionatura.com [revistabionatura.com]
- 13. researchgate.net [researchgate.net]
- 14. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. scispace.com [scispace.com]
- 18. assaygenie.com [assaygenie.com]
Specificity of Allopurinol's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effect primarily through the inhibition of xanthine oxidase. However, the specificity of this action and its comparison with newer alternatives like febuxostat and topiroxostat are critical considerations for researchers and clinicians. This guide provides an objective comparison of this compound's performance against these alternatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Xanthine Oxidase Inhibitors
The following table summarizes the key characteristics of this compound, febuxostat, and topiroxostat, providing a clear comparison of their mechanisms, pharmacokinetics, and clinical considerations.
| Feature | This compound | Febuxostat | Topiroxostat |
| Mechanism of Action | Competitive inhibitor of xanthine oxidase; its metabolite, oxypurinol, is also an inhibitor.[1][2][3][4] | Non-purine, selective inhibitor of xanthine oxidase, blocking the molybdenum pterin center.[5][6][7][8] | Non-purine, selective inhibitor of xanthine oxidase.[9][10][11] |
| Metabolism | Rapidly metabolized to its active metabolite, oxypurinol.[1][12] | Metabolized in the liver by CYP enzymes (CYP1A1, 1A2, 2C8, 2C9) and UGT enzymes (UGT1A1, 1A8, 1A9).[5][13] | Metabolized in the liver primarily by glucuronidation.[9] |
| Elimination Half-life | This compound: 1-2 hours; Oxypurinol: ~15 hours.[12] | Approximately 5 to 8 hours.[5][13] | Approximately 5 hours.[9] |
| Excretion | Primarily renal.[12] | Urine (49%) and feces (45%).[5][13] | Feces (40.9%) and urine (30.4%).[9] |
| Dosing in Renal Impairment | Dose reduction required.[12] | No dose adjustment for mild to moderate impairment. | Dose reduction is not necessary.[14] |
| Cardiovascular Safety | Generally considered safe, though some studies suggest a need for caution. | Increased risk of cardiovascular-related death compared to this compound in some studies.[5] | Some studies suggest potential renal protective effects.[14] |
| Hypersensitivity Reactions | Risk of severe cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), particularly in certain genetic populations (HLA-B*5801).[12][15] | Can also cause serious skin reactions like SJS.[5][13] | Generally well-tolerated with side effects including liver function abnormalities and gastrointestinal upset.[9] |
Experimental Protocols
A fundamental experiment to assess the inhibitory action of these compounds is the Xanthine Oxidase Inhibitory Assay .
Objective: To determine the concentration of an inhibitor required to reduce the activity of xanthine oxidase by 50% (IC50).
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. This reaction can be monitored by measuring the increase in absorbance at 295 nm, which is characteristic of uric acid formation.[16][17]
Materials:
-
Xanthine Oxidase solution
-
Xanthine solution (substrate)
-
Inhibitor solutions (this compound, Febuxostat, Topiroxostat) at various concentrations
-
Phosphate buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing the phosphate buffer, xanthine oxidase enzyme solution, and the test inhibitor solution.
-
The mixture is pre-incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 15 minutes).[17]
-
The reaction is initiated by adding the xanthine substrate solution.
-
The change in absorbance at 295 nm is recorded over time.[16][17]
-
The rate of uric acid production is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Mechanism of Action
The following diagrams illustrate the purine metabolism pathway and the points of inhibition by this compound, febuxostat, and topiroxostat.
Caption: Inhibition of Xanthine Oxidase in the Purine Metabolism Pathway.
Caption: Workflow for Xanthine Oxidase Inhibition Assay.
Discussion on Specificity
This compound: this compound, a purine analog, acts as a competitive inhibitor of xanthine oxidase.[4] Its active metabolite, oxypurinol, is also a potent inhibitor of the enzyme.[1][12] While its primary action is the inhibition of uric acid synthesis, some studies suggest that this compound and oxypurinol may also act as scavengers of hydroxyl radicals.[18] This potential off-target effect could contribute to its therapeutic benefits in conditions associated with oxidative stress, but it also raises questions about its specificity as a sole xanthine oxidase inhibitor.[18][19] Furthermore, this compound can inhibit other enzymes involved in purine and pyrimidine metabolism to some extent, although its effect on xanthine oxidase is most pronounced.[6]
Febuxostat: Febuxostat is a non-purine selective inhibitor of xanthine oxidase, which gives it a different binding mechanism compared to the purine analog this compound.[5] It inhibits both the oxidized and reduced forms of the enzyme.[5] Febuxostat is considered to have a higher selectivity for xanthine oxidase compared to other enzymes involved in purine and pyrimidine metabolism.[6] However, concerns have been raised about its cardiovascular safety profile, with some studies indicating an increased risk of heart-related deaths compared to this compound.[5]
Topiroxostat: Similar to febuxostat, topiroxostat is a non-purine selective inhibitor of xanthine oxidase.[10][11] It has been suggested that topiroxostat may have a dual mechanism of action, not only inhibiting xanthine oxidase but also potentially offering renoprotective effects by repressing oxidative stress and inflammation.[14] Some in vitro studies have shown that topiroxostat can also inhibit the ATP-binding cassette transporter G2 (ABCG2), a protein involved in uric acid excretion.[10][20]
Conclusion
In assessing the specificity of this compound's inhibitory action, it is evident that while its primary target is xanthine oxidase, potential off-target effects, such as radical scavenging, may contribute to its overall pharmacological profile. In comparison, non-purine inhibitors like febuxostat and topiroxostat offer higher selectivity for xanthine oxidase. However, the choice of a xanthine oxidase inhibitor in a research or clinical setting must consider not only its specificity but also its entire pharmacological profile, including its metabolism, potential for drug interactions, and safety, particularly concerning cardiovascular and hypersensitivity risks. Further research is warranted to fully elucidate the clinical implications of the differing specificities and off-target effects of these agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. quora.com [quora.com]
- 5. Febuxostat - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Topiroxostat? [synapse.patsnap.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 15. Severe Cutaneous Adverse Drug Reactions Associated with this compound: An Analysis of Spontaneous Reporting System in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 17. revistabionatura.com [revistabionatura.com]
- 18. On the specificity of this compound and oxypurinol as inhibitors of xanthine oxidase. A pulse radiolysis determination of rate constants for reaction of this compound and oxypurinol with hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]
Allopurinol vs. Placebo in Preclinical Cardiovascular Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of allopurinol versus placebo in preclinical models of major cardiovascular diseases, including myocardial infarction, heart failure, and atherosclerosis-related vascular dysfunction. The data presented is compiled from various animal model studies to offer insights into the potential cardioprotective mechanisms of this compound beyond its established role in treating gout.
Key Findings from Preclinical Studies
This compound, a xanthine oxidase inhibitor, has demonstrated varied efficacy in preclinical cardiovascular disease models. In models of myocardial infarction, this compound has been shown to reduce infarct size, suggesting a protective effect against ischemia-reperfusion injury. In heart failure models, its administration has been associated with improved cardiac function and energy metabolism. Evidence in models of atherosclerosis-related vascular dysfunction points towards a reduction in aortic stiffness and improved vasorelaxation. The primary mechanism underlying these potential benefits is the inhibition of xanthine oxidase, leading to reduced production of uric acid and reactive oxygen species (ROS), thereby mitigating oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing this compound to a placebo or control group.
Myocardial Infarction Models
| Parameter | Animal Model | This compound Group | Placebo/Control Group | Percentage Change with this compound | Study Reference |
| Infarct Size (% of Area at Risk) | Canine (Ischemia-Reperfusion) | 22 ± 5 | 40 ± 4 | -45% | [1][2] |
| Infarct Size (% of Area at Risk) | Canine (Ischemia-Reperfusion) | No significant difference | No significant difference | - | [3] |
| Infarct Size | Rat (Coronary Occlusion) | Significantly reduced | - | - | [4] |
| CK-MB Activity (IU/L) | Rat (Isoproterenol-induced MI) | 165.3 ± 12.8 | 289.5 ± 18.2 | -42.9% | [5] |
| Malondialdehyde (MDA) (nmol/mg protein) | Rat (Isoproterenol-induced MI) | 2.1 ± 0.3 | 4.8 ± 0.5 | -56.3% | [5] |
Heart Failure Models
| Parameter | Animal Model | This compound Group | AMI/Control Group | Percentage Change with this compound | Study Reference |
| Left Ventricular Ejection Fraction (LVEF) | Rat (Chronic Heart Failure) | Significantly improved | - | - | [6] |
| Myocardial Xanthine Oxidase (XO) Expression | Rat (Chronic Heart Failure) | Decreased | Increased | - | [6] |
| Myocardial Malondialdehyde (MDA) Content | Rat (Chronic Heart Failure) | Decreased | Increased | - | [6] |
| Myocardial PGC-1α and CPT-1 Expression | Rat (Chronic Heart Failure) | Increased | Decreased | - | [6] |
Atherosclerosis & Vascular Dysfunction Models
| Parameter | Animal Model | This compound Group | Western Diet (WD) Control Group | Percentage Change with this compound | Study Reference |
| Aortic Stiffness (kPa) | Mouse (Western Diet-induced) | 3.44 ± 0.50 | 16.19 ± 1.72 | -78.7% | [2] |
| Serum Uric Acid (mg/dL) | Mouse (Western Diet-induced) | 0.21 ± 0.04 | 0.55 ± 0.98 | -61.8% | [2] |
| Aortic Root Diameter | Mouse (Marfan Syndrome Model) | Prevented increase | Progressive increase | - | [3] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action in the context of cardiovascular disease is the inhibition of xanthine oxidase, a key enzyme in the purine degradation pathway that produces uric acid and reactive oxygen species (ROS). By blocking this enzyme, this compound reduces oxidative stress and inflammation, which are critical contributors to cardiovascular pathology.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Preclinical models of atherosclerosis: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of atherosclerotic plaques in Apo-E-deficient mice using 99mTc-duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Allopurinol's Cellular Effects: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key studies investigating the cellular effects of Allopurinol, with a focus on its impact on endothelial function and oxidative stress. This resource offers detailed experimental protocols and quantitative data to aid in the replication and extension of these important findings.
This compound, a cornerstone in the management of hyperuricemia and gout, exerts its primary effect through the inhibition of xanthine oxidase, a key enzyme in purine metabolism.[1][2] This inhibition not only reduces the production of uric acid but also curtails the generation of reactive oxygen species (ROS), endowing this compound with significant antioxidant properties.[3][4] These effects have been shown to translate into improvements in endothelial function, a critical factor in cardiovascular health.[5][6] This guide delves into the methodologies of seminal studies to provide a framework for future research in this area.
Comparative Analysis of this compound's Effects on Endothelial Function and Oxidative Stress
To facilitate a direct comparison, this guide focuses on three key studies that employed similar methodologies to assess the impact of this compound on endothelial function and oxidative stress: George et al. (2006), Farquharson et al. (2002), and Butler et al. (2000). All three studies utilized forearm venous occlusion plethysmography to measure endothelium-dependent vasodilation and quantified plasma malondialdehyde (MDA) as a biomarker of oxidative stress.
| Parameter | George et al. (2006)[3][6][7] | Farquharson et al. (2002)[8][9] | Butler et al. (2000)[10][11] |
| Patient Population | Chronic Heart Failure (NYHA Class II-III) | Chronic Heart Failure (NYHA Class II-III) | Type 2 Diabetes with Mild Hypertension |
| This compound Dosage | 300 mg/day and 600 mg/day | 300 mg/day | 300 mg/day |
| Treatment Duration | 1 month | 1 month | 1 month |
| Endothelium-Dependent Vasodilation (Acetylcholine-stimulated Forearm Blood Flow) | Placebo: 73.96 ± 10.29% change300mg: 152.10 ± 18.21% change600mg: 240.31 ± 38.19% change (P<0.001 vs Placebo & 300mg) | Placebo: 120 ± 22% changeThis compound: 181 ± 19% change (P=0.003 vs Placebo) | Placebo: 2.54 ± 0.76 mL/100mL/minThis compound: 3.16 ± 1.21 mL/100mL/min (P=0.012 vs Placebo) |
| Endothelium-Independent Vasodilation (Sodium Nitroprusside) | No significant change | No significant change | No significant change |
| Plasma Malondialdehyde (MDA) | Not reported in this specific paper, but referenced as a marker of oxidative stress reduced by this compound.[12] | Placebo: 461 ± 101 nmol/LThis compound: 346 ± 128 nmol/L (P=0.03 vs Placebo) | Placebo: 0.34 ± 0.05 µmol/LThis compound: 0.30 ± 0.04 µmol/L (P=0.03 vs Placebo) |
| Uric Acid Reduction | Significant reduction with both 300mg and 600mg doses. | Significant reduction. | Significant reduction. |
Detailed Experimental Protocols
Forearm Venous Occlusion Plethysmography
This technique is a non-invasive method used to measure blood flow to the forearm and assess vascular function. The underlying principle is that by temporarily occluding venous return while arterial inflow continues, the rate of increase in forearm volume is proportional to the arterial blood flow.[13][14][15]
A. Subject Preparation:
-
Subjects should fast overnight and abstain from caffeine and smoking for at least 12 hours prior to the study.[6]
-
Studies are typically performed in a temperature-controlled room to minimize vasomotor fluctuations.[16]
-
A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.
B. Measurement Protocol:
-
Strain gauges are placed around the widest part of both forearms to measure changes in circumference.[13]
-
Blood pressure cuffs are placed on both upper arms for venous occlusion and on the wrists to exclude hand circulation.[13]
-
Baseline forearm blood flow is measured.
-
Endothelium-Dependent Vasodilation: Acetylcholine is infused at increasing doses. The specific doses used in the compared studies were:
-
George et al. (2006): Not explicitly stated in the abstract, but typical doses are in the range of 5-20 µ g/min .
-
Farquharson et al. (2002): 25, 50, and 100 nmol/min.[8]
-
Butler et al. (2000): Not explicitly stated in the abstract, but typical doses are in the range of 5-20 µ g/min .
-
-
Endothelium-Independent Vasodilation: After a washout period, sodium nitroprusside is infused at increasing doses to assess the direct effect on vascular smooth muscle. The specific doses used were:
-
George et al. (2006): Not explicitly stated in the abstract.
-
Farquharson et al. (2002): 4.2, 12.6, and 37.8 nmol/min.[8]
-
Butler et al. (2000): Not explicitly stated in the abstract.
-
-
Forearm blood flow is measured at each dose, and the data are typically expressed as a percentage change from baseline or as absolute flow in mL/100mL of forearm tissue/min.
Plasma Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
The TBARS assay is a widely used method for measuring lipid peroxidation, where MDA is a major byproduct.[1][17][18]
A. Sample Collection and Preparation:
-
Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation.
-
Samples should be stored at -80°C until analysis.[18]
B. Assay Protocol (General Steps):
-
Acidification: An acidic reagent is added to the plasma sample to precipitate proteins and release MDA from its bound forms.[17]
-
Reaction with Thiobarbituric Acid (TBA): TBA reagent is added to the sample.
-
Incubation: The mixture is heated (typically at 90-100°C) for a specific duration (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.[18]
-
Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm.[1]
-
Quantification: The concentration of MDA in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of MDA.[4]
Visualizing the Cellular Mechanisms and Experimental Approach
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound's action and a generalized experimental workflow for replicating the key findings.
Caption: this compound's Mechanism of Action.
Caption: Comparative Experimental Workflow.
References
- 1. Assays for plasma malondialdehyde [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. High-dose this compound improves endothelial function by profoundly reducing vascular oxidative stress and not by lowering uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound improves endothelial dysfunction in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Assessment of forearm vasodilator responses to acetylcholine and albuterol by strain gauge plethysmography: reproducibility and influence of strain gauge placement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Differential Gene Expression Induced by Allopurinol and Febuxostat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of two common xanthine oxidase inhibitors, Allopurinol and Febuxostat, on gene expression. The information presented is based on experimental data from in vitro studies, offering insights into the distinct molecular mechanisms of these drugs beyond their primary function of lowering uric acid levels.
Executive Summary
This compound and Febuxostat, while both effective in inhibiting xanthine oxidase, exhibit distinct profiles in modulating gene expression. Recent studies highlight that Febuxostat has a more pronounced effect on the expression of genes related to inflammation and endothelial function compared to Allopurinor. Specifically, Febuxostat has been shown to alter the expression of key uric acid transporters and a range of pro-inflammatory mediators. This guide synthesizes the key findings, presents the quantitative data in a clear tabular format, details the experimental protocols, and provides visual diagrams of the implicated signaling pathways and experimental workflows.
Comparative Gene Expression Data
The following tables summarize the quantitative data on the differential effects of this compound and Febuxostat on the mRNA expression of various genes in human endothelial cells.
Table 1: Differential Effects on Uric Acid Transporter mRNA Expression in Human Umbilical Vein Endothelial Cells (HUVECs) [1][2][3][4]
| Gene | Drug | Concentration | Change in mRNA Expression | p-value |
| GLUT9 | Febuxostat | 20µM | Increased by 10-39% | <0.05 |
| This compound | 40µM | No significant effect | - | |
| MRP4 | Febuxostat | 20µM | Decreased by 16-36% | <0.05 |
| This compound | 40µM | No significant effect | - | |
| BCRP | Febuxostat | 20µM | No significant effect | - |
| This compound | 40µM | No significant effect | - |
Table 2: Effect of Febuxostat on Pro-Inflammatory Gene Expression in Brain Endothelial Cells [5]
| Gene | Drug | Concentration | Change in mRNA Expression |
| TNF-α | Febuxostat | 10µM, 20µM | Dose-dependent suppression |
| IL-6 | Febuxostat | 10µM, 20µM | Dose-dependent suppression |
| IL-12 | Febuxostat | 10µM, 20µM | Dose-dependent suppression |
| CXCL-1 | Febuxostat | 10µM, 20µM | Dose-dependent suppression |
| PDPN | Febuxostat | 10µM, 20µM | Dose-dependent suppression |
| CXCL8 | Febuxostat | 10µM, 20µM | Dose-dependent suppression |
| VCAM-1 | Febuxostat | 10µM, 20µM | Dose-dependent suppression |
| E-selectin | Febuxostat | 10µM, 20µM | Dose-dependent suppression |
| COX-2 | Febuxostat | 10µM, 20µM | Dose-dependent suppression |
Experimental Protocols
Study on Uric Acid Transporter Expression in HUVECs[1][3]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured under standard conditions.
-
Treatment: HUVECs were treated with either 20µM Febuxostat or 40µM this compound in the presence of 0µM, 100µM, or 350µM uric acid.
-
Gene Expression Analysis: After treatment, total RNA was isolated from the cells. The mRNA expression levels of GLUT9, MRP4, and BCRP were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Statistical Analysis: The significance of the differences in mRNA expression was determined using appropriate statistical tests, with a p-value of less than 0.05 considered significant.
Study on Pro-Inflammatory Gene Expression in Brain Endothelial Cells[5]
-
Cell Culture: Brain endothelial cells were cultured.
-
Treatment: Cells were stimulated with 2% propofol to induce an inflammatory response, in the presence or absence of Febuxostat at concentrations of 10µM and 20µM for 24 hours.
-
Gene Expression Analysis: The mRNA levels of TNF-α, IL-6, IL-12, CXCL-1, PDPN, CXCL8, VCAM-1, E-selectin, and COX-2 were measured using RT-qPCR.
-
Protein Secretion Analysis: The concentrations of the secreted proteins corresponding to the studied genes were measured in the cell culture supernatant using ELISA.
Visualizations
Signaling Pathway of Uric Acid Transport in Endothelial Cells
Caption: Modulation of Uric Acid Transporter Gene Expression by Febuxostat and this compound.
Experimental Workflow for Gene Expression Analysis
Caption: A generalized workflow for analyzing the effects of drugs on gene expression.
Discussion and Implications
The presented data indicates that Febuxostat, unlike this compound, significantly modulates the expression of genes involved in uric acid transport and inflammation in endothelial cells. The upregulation of the uric acid importer GLUT9 and downregulation of the exporter MRP4 by Febuxostat could lead to increased intracellular uric acid concentrations in these cells, a finding that has been experimentally observed[1][4][6]. This alteration in uric acid homeostasis within endothelial cells may have implications for endothelial function and cardiovascular health.
Furthermore, the broad anti-inflammatory gene expression profile of Febuxostat observed in brain endothelial cells suggests a potential role for this drug in modulating neuroinflammatory processes[5]. A separate study on macrophages also highlights a differential effect, where Febuxostat, but not this compound, was found to prevent the assembly of the NLRP3 inflammasome and subsequent release of the pro-inflammatory cytokine IL-1β[7].
These findings underscore that this compound and Febuxostat, despite sharing the same primary mechanism of action, have distinct off-target effects at the level of gene expression. These differential effects may contribute to the varying clinical profiles of the two drugs and warrant further investigation, particularly in the context of their long-term cardiovascular safety and potential therapeutic applications beyond gout. Researchers and drug development professionals should consider these differential gene expression profiles when designing new therapeutic strategies or evaluating the safety and efficacy of xanthine oxidase inhibitors.
References
- 1. Effects of this compound and febuxostat on uric acid transport and transporter expression in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound and febuxostat on uric acid transport and transporter expression in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of this compound and febuxostat on uric acid transport and transporter expression in human umbilical vein endothelial cells | PLOS One [journals.plos.org]
- 7. Inhibition of xanthine oxidoreductase with febuxostat, but not this compound, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Allopurinol in a Laboratory Setting: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of allopurinol in a laboratory environment. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Waste Classification
This compound is not classified as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It does not appear on the P or U lists of hazardous chemicals and does not typically exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA. Therefore, this compound should be managed as non-hazardous pharmaceutical waste .
Disposal Procedures
Even though this compound is considered non-hazardous, it should not be disposed of in regular trash or flushed down the drain. Improper disposal can lead to environmental contamination. The recommended procedure for the disposal of this compound in a laboratory setting is as follows:
-
Segregation: Isolate this compound waste from other waste streams. It should not be mixed with hazardous waste, sharps, or general laboratory trash.[1]
-
Containerization: Place this compound waste in a designated, leak-proof, and clearly labeled container. The container should be marked as "Non-Hazardous Pharmaceutical Waste" and may also specify "this compound Waste." Blue containers are often used to designate non-hazardous pharmaceutical waste.[2]
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed and reputable chemical waste management vendor. The most common method of disposal for non-hazardous pharmaceutical waste is incineration.[2]
-
Documentation: Maintain accurate records of the waste generated, including the name of the chemical, quantity, and date of disposal.
Quantitative Data from this compound Degradation Studies
For laboratories that may need to neutralize or degrade small quantities of this compound before disposal (in accordance with institutional and local regulations), the following data from forced degradation studies can be informative. These studies indicate the conditions under which this compound breaks down.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 5N HCl | 100°C | 2 hours | Significant | [1][3] |
| Alkaline Hydrolysis | 5N NaOH | 100°C | 90 minutes | Significant | [1][3] |
| Oxidation | 10% H₂O₂ | 100°C | 3 hours | Significant | [1][3] |
| Thermal Degradation | Dry Heat | 100°C | 6 hours | Significant | [1] |
| Photolytic Degradation | UV Light (254 nm) | Room Temperature | - | Significant | [3] |
Experimental Protocols for this compound Degradation
The following are detailed methodologies from published stability-indicating assay studies for the forced degradation of this compound. These protocols are for analytical purposes to study the degradation products and should be adapted with caution for disposal purposes, ensuring all safety precautions are taken and in compliance with all regulations.
4.1. Acid Degradation [4]
-
Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl.
-
Heat the solution at 80°C for 3 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute the neutralized solution with a suitable solvent (e.g., methanol) for further analysis or disposal as aqueous waste, provided it meets local sewer discharge regulations.
4.2. Alkaline Degradation [4]
-
Dissolve 10 mg of this compound in 10 mL of 0.5 N NaOH.
-
Heat the solution at 80°C for 3 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute the neutralized solution with a suitable solvent (e.g., methanol) for further analysis or disposal as aqueous waste, provided it meets local sewer discharge regulations.
4.3. Oxidative Degradation [4]
-
Dissolve 10 mg of this compound in 10 mL of 6% H₂O₂.
-
Heat the solution for 3 hours.
-
Keep the solution at room temperature in the dark for 24 hours.
-
The resulting solution can then be prepared for further analysis or disposal.
4.4. Thermal Degradation [4]
-
Place this compound powder in a hot air oven at 80°C for 12 hours.
-
The degraded powder can then be dissolved in a suitable solvent for analysis or prepared for disposal.
4.5. Photolytic Degradation
-
Expose this compound powder or solution to UV light. One study used a wavelength of 254 nm.[3] Another study noted that this compound is photolabile under aerobic conditions and UV-B light.[5]
-
The duration of exposure will depend on the intensity of the light source.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Allopurinol
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of Allopurinol, a xanthine oxidase inhibitor. Adherence to these protocols is critical to minimize exposure risk and ensure regulatory compliance.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in its solid, powdered form, a combination of personal protective equipment and engineering controls is necessary to prevent inhalation, skin, and eye contact.[1]
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area.[1] The use of a chemical fume hood or other local exhaust ventilation is recommended to keep airborne concentrations low.[1]
-
Eyewash Station and Safety Shower: Facilities must be equipped with an eyewash fountain and a safety shower for immediate use in case of accidental exposure.[1]
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles are required.[2] For larger-scale operations or where there is a risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Wear protective gloves.[3] Nitrile gloves are a suitable option.[2] It is good practice to inspect gloves prior to use and to wash hands thoroughly after handling the compound.
-
Skin and Body Protection: A lab coat or protective gown should be worn. For tasks with a higher risk of contamination, corrosion-proof clothing may be necessary.[4]
-
Respiratory Protection: If exposure limits are exceeded or if dust is generated, a NIOSH-approved respirator should be worn.[5]
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established by OSHA, NIOSH, or ACGIH, general limits for particulates not otherwise regulated (PNOR) can be used as a guideline.[1][2]
| Parameter | Value | Reference |
| OSHA PEL (Permissible Exposure Limit) | Particulates Not Otherwise Regulated (PNOR), Respirable Fraction: 5 mg/m³ | [2] |
| Physical State | Solid, White to off-white powder | [1] |
| Melting Point | >300°C | [1] |
| Solubility | Soluble in solutions of alkali hydroxides. | [2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to maintain a safe working environment.
-
Preparation:
-
Before beginning work, ensure that the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood or other ventilation system is functioning correctly.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper disposal of pharmaceutical waste is essential to protect the environment and comply with regulations.[7] this compound waste should be managed as pharmaceutical waste through an established hazardous waste program.[7]
-
Segregation:
-
Container Management:
-
Disposal Request:
-
When the container is full, seal it and request a pickup through your institution's Environmental Health and Safety (EHS) office or designated hazardous waste program.[7]
-
Follow all institutional procedures for hazardous waste disposal.
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. medline.com [medline.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Pharmaceutical Drug Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
